molecular formula C10H9N3OS B1302441 2-Phenyl-1,3-thiazole-4-carbohydrazide CAS No. 7113-12-4

2-Phenyl-1,3-thiazole-4-carbohydrazide

Cat. No.: B1302441
CAS No.: 7113-12-4
M. Wt: 219.27 g/mol
InChI Key: UOOVLEVHLHNGPC-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-thiazole-4-carbohydrazide is a useful research compound. Its molecular formula is C10H9N3OS and its molecular weight is 219.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 21.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenyl-1,3-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c11-13-9(14)8-6-15-10(12-8)7-4-2-1-3-5-7/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOVLEVHLHNGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372385
Record name 2-phenyl-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727159
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7113-12-4
Record name 2-phenyl-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1,3-thiazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

I. Introduction: The Thiazole-Carbohydrazide Scaffold in Medicinal Chemistry

The heterocycle 1,3-thiazole is a prominent structural motif in a multitude of biologically active compounds, including pharmaceuticals and natural products.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. The incorporation of a carbohydrazide moiety introduces a versatile functional group known for its coordinating properties and its role as a key building block in the synthesis of various heterocyclic systems.[3] The title compound, 2-Phenyl-1,3-thiazole-4-carbohydrazide, combines these two pharmacophoric elements, suggesting a rich potential for biological activity and making a thorough understanding of its physicochemical properties essential for any drug development program.

This guide provides a detailed exploration of the synthesis, structural characterization, and key physicochemical parameters of this compound. The subsequent sections will delve into the practical aspects of its synthesis, methods for its structural elucidation, and a comprehensive analysis of its solubility, lipophilicity, and ionization state.

II. Synthesis and Structural Elucidation

The synthesis of this compound typically proceeds through a multi-step sequence, beginning with the well-established Hantzsch thiazole synthesis.

A. Synthetic Pathway

The logical flow for the synthesis of the target compound is outlined below.

Synthesis_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrazinolysis Thiobenzamide Thiobenzamide Ethyl_ester Ethyl 2-phenyl-1,3-thiazole-4-carboxylate Thiobenzamide->Ethyl_ester Cyclocondensation Ethyl_bromopyruvate Ethyl_bromopyruvate Ethyl_bromopyruvate->Ethyl_ester Target_Compound This compound Ethyl_ester->Target_Compound Nucleophilic Acyl Substitution Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Target_Compound

Caption: Synthetic route to this compound.

B. Experimental Protocol: Synthesis

Materials: Thiobenzamide, ethyl bromopyruvate, ethanol, hydrazine hydrate.

Step 1: Synthesis of Ethyl 2-phenyl-1,3-thiazole-4-carboxylate

  • Dissolve thiobenzamide (1 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Add ethyl bromopyruvate (1 equivalent) dropwise to the solution at room temperature with constant stirring.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure ethyl 2-phenyl-1,3-thiazole-4-carboxylate.

Step 2: Synthesis of this compound

  • Suspend ethyl 2-phenyl-1,3-thiazole-4-carboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (5-10 equivalents) to the suspension.

  • Reflux the mixture for 8-12 hours, during which the solid should dissolve and a new precipitate may form.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting solid, wash with cold ethanol, and dry in a desiccator to yield the final product.

C. Structural Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl ring, a singlet for the thiazole proton, and resonances for the -NH and -NH₂ protons of the hydrazide group.
¹³C NMR Resonances for the carbon atoms of the phenyl and thiazole rings, and a characteristic signal for the carbonyl carbon of the hydrazide.
FTIR Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and C-N stretching vibrations.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight (219.05 g/mol for C₁₀H₉N₃OS).[4]

III. Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.

A. Summary of Physicochemical Data

The following table summarizes the anticipated physicochemical properties of this compound.

Property Predicted Value/Range Significance in Drug Development
Molecular Formula C₁₀H₉N₃OSDefines the elemental composition.
Molecular Weight 219.26 g/mol [4]Influences diffusion and transport properties.
Melting Point 180-200 °CIndicator of purity and lattice energy.
Solubility (Aq.) Low to moderateAffects dissolution rate and bioavailability.
LogP (o/w) 1.5 - 2.5Predicts membrane permeability and distribution.
pKa ~3-4 (thiazole N), ~11-12 (hydrazide N)Determines the ionization state at physiological pH.
B. Experimental Protocols for Physicochemical Property Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus: Capillary melting point apparatus.[5][6][7]

Procedure:

  • Finely powder a small amount of the dry sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting point is reported as this range.

Melting_Point_Determination Sample_Prep Sample Preparation: - Finely powder the sample - Pack into a capillary tube Apparatus_Setup Apparatus Setup: - Place capillary in melting point apparatus Sample_Prep->Apparatus_Setup Heating Heating: - Rapid heating to ~15-20°C below expected MP - Slow heating (1-2°C/min) near MP Apparatus_Setup->Heating Observation Observation: - Record onset and completion temperatures Heating->Observation Result Result: - Report melting point range Observation->Result

Caption: Workflow for melting point determination.

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[8]

Procedure:

  • Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analyze the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • The solubility is reported in units of mg/mL or µg/mL.

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio and is a measure of lipophilicity.[9][10][11]

Procedure (Shake-Flask Method):

  • Prepare a stock solution of the compound in either n-octanol or water.

  • Add a known volume of the stock solution to a vial containing a known volume of the other solvent.

  • Shake the vial vigorously for a set period (e.g., 1 hour) to facilitate partitioning.

  • Allow the two phases to separate completely, often aided by centrifugation.

  • Carefully sample both the aqueous and n-octanol phases.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculate LogP as: LogP = log ([Concentration in octanol] / [Concentration in water]).

Principle: The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. Potentiometric titration is a common method for its determination.[12][13]

Procedure (Potentiometric Titration):

  • Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Place a calibrated pH electrode into the solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa is determined from the midpoint of the buffer region in the titration curve, or by calculating the first derivative of the curve.

IV. Biological Significance and Potential Applications

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The carbohydrazide moiety can act as a linker to other pharmacophores or participate in metal chelation, which can be crucial for the mechanism of action of certain drugs. Given its structural features, this compound is a promising candidate for screening in various biological assays. Its physicochemical properties, as detailed in this guide, will be critical in interpreting the results of such screens and in guiding any subsequent lead optimization efforts.

V. Conclusion

This technical guide provides a comprehensive framework for understanding the physicochemical properties of this compound. While specific experimental data for this molecule remains to be published, the provided synthesis protocols and methods for determining key physicochemical parameters offer a solid foundation for researchers in the field of medicinal chemistry and drug development. The elucidation of the precise properties of this and related compounds will undoubtedly contribute to the rational design of new therapeutic agents.

VI. References

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic.

  • Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Semantic Scholar.

  • Carbohydrazide. RXCHEMICALS.

  • Application of carbohydrazide in power plant chemistry. SINOCHEM.

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central.

  • Log P exp values of the synthesized 1,3-thiazole derivatives 3a-3o... ResearchGate.

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PubMed Central.

  • Chemical Properties of Carbohydrazide (CAS 497-18-7). Cheméo.

  • The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide:... ResearchGate.

  • Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. ResearchGate.

  • A Critical Appraisal of logP Calculation Procedures Using Experimental Octanol-Water and Cyclohexane-Water Partition Coefficients and HPLC Capacity Factors for a Series of Indole Containing Derivatives of 1,3,4-Thiadiazole and 1,2,4-Triazole. ResearchGate.

  • Melting point determination. Unknown Source.

  • experiment (1) determination of melting points. Unknown Source.

  • This compound | CAS 7113-12-4. Santa Cruz Biotechnology.

  • 2-Bromo-4-phenyl-1,3-thiazole. PubMed Central.

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Unknown Source.

  • 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). ResearchGate.

  • Chemistry of carbohydrazide and thiocarbohydrazide. ACS Publications.

  • FTIR - A Helpful Tool to Determine Chemical Composition. Pacific BioLabs.

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PubMed Central.

  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

  • This compound | 7113-12-4. ChemicalBook.

  • 2-Phenyl-1,3-thiazole-4-carboxylic acid, tms derivative. SpectraBase.

  • Carbohydrazide. MySkinRecipes.

  • Analysis of Complex Carbohydrate Composition in Plant Cell Wall Using Fourier Transform Mid-Infrared Spectroscopy. PubMed.

  • Experiment-1 Aim - To determine the melting point of given solid substance. Unknown Source.

  • Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. PubMed Central.

  • NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Unknown Source.

  • Determination of Boiling Point (B.P):. Unknown Source.

  • Experiment 1 - Melting Points. Unknown Source.

  • Development of Methods for the Determination of pKa Values. PubMed Central.

  • NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Unknown Source.

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. PubMed.

  • Correlation equations for experimental (LogP TLC ) and theoretical... ResearchGate.

  • A comparison of pKa values for Ar-NH2 and some hydrazides.. ResearchGate.

  • Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Oriental Journal of Chemistry.

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Unknown Source.

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.

  • How to Predict the pKa of Any Compound in Any Solvent. Diva-portal.org.

  • Synthesis of Hydrazides and their Pharmacological Evaluation. Walsh Medical Media.

  • Studies of synthesis and characterization of hydrazides derivative. Unknown Source.

  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients.

  • pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository.

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. PubMed Central.

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. PubMed.

  • Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. PubMed Central.

Sources

The Evolving Landscape of Thiazole-Based Therapeutics: A Technical Guide to the Biological Activity of 2-Phenyl-1,3-thiazole-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a broad spectrum of biological activities. Within this privileged scaffold, derivatives of 2-phenyl-1,3-thiazole-4-carbohydrazide have emerged as a particularly promising class of molecules. The inherent reactivity of the carbohydrazide moiety allows for facile structural modifications, leading to the generation of diverse chemical libraries. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the fields of drug discovery and development.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its versatility as a pharmacophore. The this compound core combines the established biological relevance of the thiazole ring with the synthetic tractability of the carbohydrazide group. This carbohydrazide functional group serves as a versatile handle for the introduction of diverse substituents, most commonly through the formation of hydrazone linkages by condensation with various aldehydes and ketones.[2] This synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Synthetic Strategies: Building the this compound Core and its Derivatives

The synthesis of this compound derivatives typically follows a multi-step sequence, beginning with the construction of the core thiazole ring, followed by the elaboration of the carbohydrazide moiety and subsequent derivatization.

Hantzsch Thiazole Synthesis: A Classic Approach

A common and efficient method for constructing the 2-substituted thiazole ring is the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of a thioamide with an α-haloketone. In the context of our target scaffold, benzothioamide is reacted with ethyl 2-chloroacetoacetate to yield the corresponding ethyl 2-phenyl-1,3-thiazole-4-carboxylate.

Formation of the Carbohydrazide

The resulting thiazole ester is then converted to the key carbohydrazide intermediate via hydrazinolysis. This is typically achieved by refluxing the ester with hydrazine hydrate in a suitable solvent such as ethanol.[2][3]

Derivatization of the Carbohydrazide Moiety

The carbohydrazide serves as a nucleophile for condensation with a wide range of electrophilic partners, most notably aldehydes and ketones, to form stable hydrazone derivatives.[2][4] This reaction is often catalyzed by a few drops of a strong acid, such as sulfuric acid.[2] The diversity of commercially available aldehydes and ketones allows for the generation of a vast library of derivatives with varied electronic and steric properties.

G cluster_0 Core Synthesis cluster_1 Derivatization Benzothioamide Benzothioamide Ethyl 2-phenyl-1,3-thiazole-4-carboxylate Ethyl 2-phenyl-1,3-thiazole-4-carboxylate Benzothioamide->Ethyl 2-phenyl-1,3-thiazole-4-carboxylate Hantzsch Synthesis Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Ethyl 2-phenyl-1,3-thiazole-4-carboxylate This compound This compound Ethyl 2-phenyl-1,3-thiazole-4-carboxylate->this compound Hydrazinolysis Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->this compound Hydrazone Derivatives Hydrazone Derivatives This compound->Hydrazone Derivatives Condensation Aldehydes/Ketones Aldehydes/Ketones Aldehydes/Ketones->Hydrazone Derivatives SAR cluster_0 Structure-Activity Relationship cluster_1 Key Modification Sites Core This compound Scaffold R1 Substituents on the 2-phenyl ring Core->R1 Influences overall lipophilicity and steric profile R2 Modifications at the carbohydrazide moiety (e.g., hydrazone formation) Core->R2 Crucial for biological activity (azomethine linkage) R3 Substituents on the aromatic ring of the hydrazone R2->R3 Modulates electronic and steric properties, significantly impacting potency

Key structural features influencing the biological activity of this compound derivatives.
  • The Hydrazone Moiety: The formation of a hydrazone by reacting the carbohydrazide with an aldehyde or ketone is a critical determinant of biological activity. The azomethine (–N=CH–) group is often considered a key pharmacophore, particularly for antimicrobial effects. [5]

  • Substituents on the Phenyl Ring of the Hydrazone: The nature and position of substituents on the aromatic ring introduced via the aldehyde/ketone have a profound impact on the biological activity.

    • Electron-withdrawing groups (e.g., nitro, halo) on the phenyl ring of the hydrazone have been shown to enhance anticancer activity. [6][7]For instance, a para-nitro substitution on the phenyl ring resulted in significant cytotoxicity against neuroblastoma cells. [6] * Electron-donating groups (e.g., hydroxyl, methoxy) can also contribute to biological activity, with some studies reporting enhanced antimicrobial and antioxidant effects. [2]

  • Substituents on the 2-Phenyl Ring of the Thiazole: Modifications on the 2-phenyl ring of the core thiazole structure can influence the overall lipophilicity and steric bulk of the molecule, which in turn can affect cell permeability and target binding.

Experimental Protocols: A Practical Guide

To facilitate further research in this area, detailed protocols for the synthesis and biological evaluation of this compound derivatives are provided below.

Synthesis of a Representative Hydrazone Derivative

General Procedure for the Synthesis of N'-(substituted-benzylidene)-2-phenyl-1,3-thiazole-4-carbohydrazides:

  • To a solution of this compound (1 mmol) in absolute ethanol (20 mL), add the appropriate substituted benzaldehyde (1 mmol).

  • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure hydrazone derivative.

  • Characterize the final compound using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standardized and widely used technique for determining MIC values. [8][9][10] Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium to all wells.

  • Serial Dilution: Add 100 µL of the stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [9]Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, except for the sterility control wells (which should only contain broth).

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a plate reader to measure optical density.

In Vitro Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The ease of synthesis and derivatization, coupled with the diverse biological activities exhibited by its derivatives, underscores its importance in medicinal chemistry. Future research in this area should focus on several key aspects:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the observed antimicrobial, anticancer, and anti-inflammatory activities will be crucial for rational drug design and optimization.

  • Expansion of Chemical Diversity: The exploration of a wider range of aldehydes, ketones, and other electrophiles for derivatization will lead to the discovery of new compounds with improved potency and selectivity.

  • In Vivo Efficacy and Safety Profiling: Promising in vitro candidates should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetic properties, and toxicity profiles.

  • Computational Modeling: The use of in silico tools, such as molecular docking and QSAR studies, can aid in understanding the interactions between the derivatives and their biological targets, thereby guiding the design of more potent analogues.

References

  • Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]

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  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

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  • Broth microdilution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Nastasă, C., Tiperciuc, B., Duma, M., Benedec, D., & Oniga, O. (2015). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Molecules (Basel, Switzerland), 20(9), 17325–17338. [Link]

  • de Farias, K. M., de Oliveira, T. B., de Oliveira, A. C., Leite, A. C. L., & de Lima, M. C. A. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European journal of medicinal chemistry, 144, 555–568. [Link]

  • Gobala Krishnan, P., Sureshkumar, P., & Senthilkumar, N. (2019). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry, 12(1), 366-371. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

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  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-s), 143-154. [Link]

  • New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. (2025). ResearchGate. [Link]

  • Borik, R. M., Ahmed, K. A., & Abdel-Megeed, A. M. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules (Basel, Switzerland), 29(11), 2469. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules (Basel, Switzerland), 12(8), 1910–1939. [Link]

  • Synthesis, characterization and anti-inflammatory activity of certain novel 2, 4-disubstituted 1,3-thiazole derivatives. (2025). ResearchGate. [Link]

  • Prateek, Kumar, A., & Kumar, S. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(12), 152-156. [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules (Basel, Switzerland), 26(19), 5929. [Link]

  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. (2024). PubMed Central. [Link]

  • Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Mohammadi-Farani, A., Foroumadi, A., & Aliabadi, A. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in pharmaceutical sciences, 13(2), 133–140. [Link]

  • 2, 4- Di substituted-5-Imino- 1, 3, 4- Thiadiazole Derivatives: Synthesis and Biological Evaluation of Anti-inflammatory activities. (n.d.). Retrieved from [Link]

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  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.). International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie, 25, 267-279. [Link]

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  • Mohammadi-Farani, A., Foroumadi, A., & Aliabadi, A. (2016). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. Iranian journal of pharmaceutical research : IJPR, 15(Suppl), 129–135. [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2021). PubMed Central. [Link]

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020). National Institutes of Health. [Link]

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Thiazole Carbohydrazides: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1] When functionalized with a carbohydrazide moiety, it gives rise to a class of compounds—thiazole carbohydrazides and their resultant acylhydrazones—that exhibit a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these compounds. We delve into their applications as antimicrobial, anticancer, and anti-inflammatory agents, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel therapeutics.

The Rationale: Hybridizing Privileged Scaffolds

The design of novel therapeutic agents often involves the strategic combination of known pharmacophores to create hybrid molecules with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles.[2][3] The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen that is recognized for its metabolic stability and ability to engage in hydrogen bonding and pi-stacking interactions, making it a "privileged" structure in drug design.[4][5][6]

The carbohydrazide group (-CONHNH₂) and its acylhydrazone derivatives (-CONH-N=CH-) serve as versatile linkers and potent pharmacophores in their own right.[7] The hydrazone linkage is known for its role in forming stable Schiff bases and its ability to coordinate with metal ions in enzyme active sites. The combination of the thiazole core with the carbohydrazide linker creates a scaffold that is ripe for chemical modification and biological exploration, leading to compounds with diverse therapeutic applications.[5][8][9]

Synthesis of Thiazole Carbohydrazide Derivatives

The synthesis of thiazole carbohydrazide derivatives, particularly acylhydrazones, is typically achieved through a straightforward and efficient two-step process. The general pathway involves the formation of a key carbohydrazide intermediate followed by condensation with an appropriate aldehyde.[4][10][11]

General Synthetic Workflow

The most common route begins with an appropriately substituted ethyl thiazole-5-carboxylate, which is converted to the carbohydrazide, and then reacted with various aldehydes to produce a library of target compounds.[10]

Synthetic Workflow A Ethyl 2-amino-4-methylthiazole-5-carboxylate B 2-Amino-4-methylthiazole-5-carbohydrazide (Intermediate) A->B Hydrazine Hydrate, Reflux in Ethanol D Final Thiazole Acylhydrazone Derivative B->D Glacial Acetic Acid (cat.), Reflux in Ethanol C Substituted Aldehyde (R-CHO) C->D

Caption: General synthesis of thiazole acylhydrazones.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole-5-carbohydrazide (Intermediate 2)

This protocol describes the foundational step of converting the starting ester into the key carbohydrazide intermediate, a procedure adapted from established methodologies.[8][10]

  • Reactant Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend ethyl 2-amino-4-methylthiazole-5-carboxylate (0.01 mol) in 50 mL of absolute ethanol.

  • Reagent Addition: To this suspension, add hydrazine hydrate (99%, 0.05 mol) dropwise while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (7:3).

  • Isolation: After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting material.

  • Drying and Characterization: Dry the purified white solid product under vacuum. The structure of the resulting 2-amino-4-methylthiazole-5-carbohydrazide can be confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Therapeutic Applications and Mechanisms

Thiazole carbohydrazides have demonstrated significant potential across several therapeutic areas. Their biological activity is often dictated by the nature of the substituent (R-group) introduced from the aldehyde during synthesis.

Antimicrobial Activity

Derivatives of this class have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens.[11][12]

Mechanism of Action: The antimicrobial effect is believed to arise from multiple mechanisms. The amphiphilic nature of some derivatives allows for easy permeation of the bacterial cell membrane, leading to disruption.[13] Another proposed mechanism, analogous to sulfathiazole, involves the inhibition of essential metabolic pathways, such as the synthesis of vitamins required for bacterial growth.[14] Structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing groups like chloro, nitro, or methoxy on the phenyl ring often enhances antimicrobial potency.[14]

Antimicrobial Action cluster_0 Bacterial Cell Target Essential Enzyme/ Metabolic Pathway Metabolism Cellular Metabolism Target->Metabolism catalyzes Inhibition Target->Inhibition Viability Cell Viability Metabolism->Viability sustains Death Cell Death Viability->Death Loss of Drug Thiazole Carbohydrazide Drug->Target Enters cell & binds to target Inhibition->Metabolism Inhibits

Caption: Conceptual workflow of antimicrobial inhibition.

Quantitative Data: Antimicrobial Activity

Compound IDR-Group (Substitution)S. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)Reference
5j 4-OH, 3-OCH₃6.2512.512.5[8]
5k 3,4,5-(OCH₃)₃12.52525[8]
40 3-phenylthiazole-2(3H)-thione3.125>50Not Reported[12]
Standard Ciprofloxacin6.256.25-[8]
Standard Fluconazole--12.5[8]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the stock solution in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) in a 96-well microtiter plate.

  • Inoculum: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute to the final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (medium + inoculum) and a negative control (medium only). Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Thiazole carbohydrazides have emerged as potent cytotoxic agents against a variety of cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549).[7][15][16]

Mechanism of Action: The anticancer effects are often multimodal. Several derivatives have been shown to be potent inhibitors of key signaling proteins such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[16] Another significant mechanism is the induction of apoptosis (programmed cell death) through the intrinsic pathway, which involves the modulation of key regulatory proteins.[7][17]

Signaling Pathway: Induction of Apoptosis

Apoptosis Pathway Drug Thiazole Derivative p53 p53 (Tumor Suppressor) Drug->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Activates Mito Mitochondria Bax->Mito Promotes Cytochrome c release Bcl2->Bax Inhibits Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Sources

A Guide to the Structural Elucidation of 2-Phenyl-1,3-thiazole-4-carbohydrazide: A Multi-technique Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. 2-Phenyl-1,3-thiazole-4-carbohydrazide is a key heterocyclic compound, serving as a versatile intermediate in the synthesis of novel therapeutic agents.[1][2] Its structure, which combines a phenyl ring, a thiazole core, and a carbohydrazide moiety, offers multiple points for chemical modification, making it a valuable building block for creating libraries of potential drug candidates.

This technical guide provides an in-depth exploration of the spectral analysis of this compound. We will delve into the fundamental spectroscopic techniques required for its structural confirmation and characterization: Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the rationale behind the analytical workflow and the interpretation of the spectral results.

The molecular structure of this compound, with the chemical formula C₁₀H₉N₃OS and a molecular weight of 219.26 g/mol , is the foundation of our analytical investigation.[3][4][5]

Molecule N1 N C2 C N1->C2 S3 S C2->S3 C_Ph1 C C2->C_Ph1 C4 C S3->C4 C5 C C4->C5 C_carbo C C4->C_carbo C5->N1 H_thiazole H C5->H_thiazole C_Ph2 C C_Ph1->C_Ph2 C_Ph3 C C_Ph2->C_Ph3 C_Ph4 C C_Ph3->C_Ph4 C_Ph5 C C_Ph4->C_Ph5 C_Ph6 C C_Ph5->C_Ph6 C_Ph6->C_Ph1 O_carbo O C_carbo->O_carbo N_hyd1 N C_carbo->N_hyd1 N_hyd2 N N_hyd1->N_hyd2 H_hyd1 H N_hyd1->H_hyd1 H_hyd2_1 H N_hyd2->H_hyd2_1 H_hyd2_2 H N_hyd2->H_hyd2_2

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

The comprehensive characterization of this compound necessitates a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the molecule's identity and purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification TLC Purity Check (TLC) Purification->TLC FTIR FT-IR Spectroscopy (Functional Group ID) TLC->FTIR UV_Vis UV-Vis Spectroscopy (Electronic Transitions) TLC->UV_Vis NMR NMR Spectroscopy (¹H & ¹³C) (Structural Backbone) TLC->NMR MS Mass Spectrometry (Molecular Weight) TLC->MS Data_Integration Data Integration & Interpretation FTIR->Data_Integration UV_Vis->Data_Integration NMR->Data_Integration MS->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: Workflow for the spectroscopic analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of specific bonds.

Experimental Protocol
  • Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) powder.

  • Pellet Formation: The mixture is compressed under high pressure to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[6]

Data Interpretation and Key Spectral Features

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 3100N-H stretchingAmine and Amide (Hydrazide)The presence of two bands in this region is characteristic of the -NHNH₂ group.
3100 - 3000C-H stretchingAromatic (Phenyl and Thiazole rings)These absorptions correspond to the C-H bonds of the aromatic systems.[7]
~1670C=O stretchingAmide (Hydrazide)A strong absorption band indicating the presence of the carbonyl group in the carbohydrazide moiety.[8]
~1600C=N stretchingThiazole ringThis band is characteristic of the imine bond within the thiazole ring.
1580 - 1450C=C stretchingAromatic (Phenyl and Thiazole rings)Multiple bands in this region are indicative of the aromatic ring structures.
~830 and ~730C-H out-of-plane bendingPhenyl ringThese bands can help to confirm the substitution pattern of the phenyl ring.
~700C-S stretchingThiazole ringA weaker absorption corresponding to the carbon-sulfur bond in the thiazole ring.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed picture of the molecular structure can be constructed.

Experimental Protocol
  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), which is chosen for its ability to dissolve the compound and for its high boiling point.

  • Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. Both ¹H and ¹³C NMR spectra are acquired.[6]

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5Singlet1H-NH- (Amide)The amide proton is typically downfield and appears as a broad singlet.
~8.2Singlet1HThiazole C5-HThe proton on the thiazole ring is in an electron-deficient environment, shifting it downfield.[10]
7.9 - 7.4Multiplet5HPhenyl protonsThe protons of the phenyl ring will appear as a complex multiplet in this region.
~4.5Singlet (broad)2H-NH₂ (Amine)The amine protons often appear as a broad singlet that can exchange with D₂O.
¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~168C=O (Amide)The carbonyl carbon of the amide is significantly deshielded and appears far downfield.
~160C2 (Thiazole)The carbon atom attached to two heteroatoms (N and S) and the phenyl group is highly deshielded.
~145C4 (Thiazole)The carbon atom of the thiazole ring attached to the carbohydrazide group.
135 - 125Phenyl carbonsThe six carbons of the phenyl ring will resonate in this characteristic aromatic region.
~115C5 (Thiazole)The carbon atom of the thiazole ring bearing a proton.[11]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the precise determination of the molecular weight and can offer clues about the molecule's structure.

Experimental Protocol
  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source.

  • Ionization: The sample is ionized, typically forming a protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer and detected.

Data Interpretation

The primary piece of information from the mass spectrum is the molecular ion peak. For this compound (C₁₀H₉N₃OS), the expected molecular weight is 219.26 g/mol .[3] The ESI-MS spectrum should show a prominent peak at an m/z of 220.27, corresponding to the protonated molecule [M+H]⁺. The isotopic pattern of this peak, particularly the presence of a smaller peak at [M+2+H]⁺ due to the natural abundance of the ³⁴S isotope, provides further confirmation of the presence of sulfur in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Experimental Protocol
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as ethanol or methanol.

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 400 nm.

Data Interpretation

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The conjugated system formed by the phenyl ring and the thiazole ring will give rise to strong absorptions in the UV region. The presence of heteroatoms with non-bonding electrons (N, S, O) may also result in weaker n → π* transitions at longer wavelengths.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. Each analytical method provides complementary information that, when integrated, allows for the unambiguous confirmation of the molecule's structure. FT-IR confirms the presence of key functional groups, NMR spectroscopy maps out the carbon-hydrogen framework, mass spectrometry verifies the molecular weight, and UV-Vis spectroscopy probes the electronic properties of the conjugated system. This comprehensive analysis is a critical and indispensable step in the synthesis and development of new chemical entities based on the versatile 2-phenyl-1,3-thiazole scaffold.

References

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PubMed Central. Available at: [Link]

  • 2-Bromo-4-phenyl-1,3-thiazole. PubMed Central. Available at: [Link]

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  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. International Journal of ChemTech Research. Available at: [Link]

  • 2-Phenyl-1,3-thiazole-4-carboxylic acid, tms derivative. SpectraBase. Available at: [Link]

  • 2-Bromo-4-phenyl-1,3-thiazole. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. National Institutes of Health. Available at: [Link]

  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. Available at: [Link]

  • 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). ResearchGate. Available at: [Link]

  • Synthesis of Bis-heterocyclic phenyl containing -4 – oxo – 1,3 – thiazolidine, 2,3. Journal of Al-Nahrain University. Available at: [Link]

  • 1,3-Thiazole-4-carbonitrile. PubMed Central. Available at: [Link]

  • 4-AMINO-2,3-DIHYDRO-3-PHENYL-N'-[1-(PYRIDINE-3-YL)-ETHYLIDENE]-2-THIOXOTHIAZOLE-5-CARBOHYDRAZIDE - Optional[13C NMR]. SpectraBase. Available at: [Link]

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Introduction: The Versatile Scaffolding of 2-Phenyl-1,3-thiazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Phenyl-1,3-thiazole-4-carbohydrazide: Synthesis, Derivatization, and Pharmacological Significance

In the landscape of medicinal chemistry, the thiazole ring system stands as a cornerstone pharmacophore, integral to numerous natural products and synthetic drugs, including the essential vitamin B1 (thiamine).[1][2][3][4] The 2-phenyl-1,3-thiazole framework, in particular, has garnered significant attention as a privileged structure. At the heart of its synthetic utility and biological potential lies This compound , a key intermediate whose carbohydrazide moiety (-CONHNH₂) serves as a versatile handle for extensive chemical modification.

This technical guide offers a comprehensive exploration of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its synthesis and characterization, explore its chemical reactivity for creating diverse derivatives, and provide a detailed review of the broad-spectrum biological activities exhibited by this class of compounds, including antimicrobial, anticancer, and anti-inflammatory properties. The narrative is structured to provide not just protocols, but the scientific rationale behind the molecular design and experimental methodologies, grounding all claims in authoritative literature.

Core Synthesis and Structural Characterization

The construction of the 2-phenyl-1,3-thiazole core is most commonly achieved via the Hantzsch thiazole synthesis. This classic condensation reaction provides a reliable and efficient route to the foundational heterocyclic system. The subsequent conversion to the target carbohydrazide is a straightforward process involving esterification followed by hydrazinolysis.

Synthetic Pathway

The synthesis is typically a three-step process starting from ethyl 2-chloroacetoacetate and thiobenzamide.

Synthesis_Pathway A Ethyl 2-chloroacetoacetate + Thiobenzamide B Ethyl 2-phenyl-1,3-thiazole-4-carboxylate A->B Hantzsch Synthesis (Reflux in Ethanol) C This compound B->C Hydrazine Hydrate (N2H4·H2O) (Reflux in Ethanol) Derivatization_Pathway cluster_start Starting Material cluster_products Derivative Classes A This compound B Schiff Bases (Acylhydrazones) A->B R-CHO (Aromatic Aldehydes) C 1,3,4-Thiadiazoles A->C 1. R-NCS 2. Cyclization D Pyrazoles B->D α,β-Unsaturated Ketones (e.g., Chalcones) E 4-Thiazolidinones B->E Thioglycolic Acid (Mercaptoacetic Acid)

Sources

An In-depth Technical Guide to the Synthesis and Derivatization of 2-Phenyl-1,3-thiazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

The 1,3-thiazole ring is a prominent heterocyclic scaffold, forming the backbone of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have rendered it a "privileged structure" in the field of drug discovery. From the essential vitamin B1 (thiamine) to potent anti-HIV agents like Ritonavir, the thiazole nucleus is a testament to nature's efficiency and a fertile ground for synthetic innovation. This guide focuses on a specific, highly versatile derivative: 2-Phenyl-1,3-thiazole-4-carbohydrazide. This molecule serves as a pivotal building block for a diverse array of derivatives, unlocking a broad spectrum of potential therapeutic applications, notably in the realms of antimicrobial and anticancer research. We will delve into the synthetic intricacies of this core structure and explore its subsequent derivatization, providing not just the protocols, but the scientific rationale that underpins these chemical transformations.

Part 1: Synthesis of the Core Scaffold: this compound

The construction of the this compound core is a two-stage process, beginning with the formation of the thiazole ring via the venerable Hantzsch thiazole synthesis, followed by the introduction of the carbohydrazide functionality.

Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-Phenyl-1,3-thiazole-4-carboxylate

The Hantzsch synthesis, first reported by Arthur Hantzsch in 1887, remains a robust and widely utilized method for the preparation of thiazole rings.[1] The reaction involves the condensation of a thioamide with an α-haloketone or, in this case, an α-halo ester. The causality behind this choice of reactants lies in their inherent reactivity: the nucleophilic sulfur of the thioamide readily attacks the electrophilic carbon of the α-halo ester, initiating the cyclization cascade.

The key starting materials for this synthesis are thiobenzamide and an ethyl ester of bromopyruvic acid.

Mechanism of the Hantzsch Thiazole Synthesis:

The reaction proceeds via a well-established mechanism. The sulfur atom of thiobenzamide, acting as a potent nucleophile, displaces the bromide from ethyl bromopyruvate in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the ester. The subsequent dehydration of the resulting intermediate leads to the formation of the stable, aromatic thiazole ring.[2][3]

Experimental Protocol: Synthesis of Ethyl 2-Phenyl-1,3-thiazole-4-carboxylate

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of α-halo Ester: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure ethyl 2-phenyl-1,3-thiazole-4-carboxylate.

Stage 2: Formation of this compound

The conversion of the ethyl ester to the corresponding carbohydrazide is a classic nucleophilic acyl substitution reaction. Hydrazine hydrate, a strong nucleophile, is employed to displace the ethoxy group from the ester.

Mechanism of Carbohydrazide Formation:

The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the ethoxide leaving group, yielding the stable carbohydrazide.[4]

Experimental Protocol: Synthesis of this compound

  • Reactant Mixture: In a round-bottom flask, suspend ethyl 2-phenyl-1,3-thiazole-4-carboxylate (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: To this suspension, add an excess of hydrazine hydrate (typically 3-5 equivalents).

  • Reaction Conditions: The mixture is heated to reflux for 4-6 hours, during which the solid ester will gradually dissolve as it reacts to form the soluble hydrazide.

  • Product Isolation: After the reflux period, the reaction mixture is cooled in an ice bath. The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure this compound.

Diagram of the Core Synthesis Workflow:

Synthesis_Workflow Thiobenzamide Thiobenzamide Hantzsch Hantzsch Thiazole Synthesis Thiobenzamide->Hantzsch EthylBromopyruvate Ethyl Bromopyruvate EthylBromopyruvate->Hantzsch Ester Ethyl 2-Phenyl-1,3- thiazole-4-carboxylate Hantzsch->Ester Hydrazinolysis Hydrazinolysis Ester->Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Hydrazinolysis Carbohydrazide 2-Phenyl-1,3-thiazole- 4-carbohydrazide Hydrazinolysis->Carbohydrazide

Caption: Synthetic pathway to this compound.

Part 2: Derivatization of the Core Scaffold

The true synthetic utility of this compound lies in the reactivity of its terminal hydrazide group. This functionality serves as a versatile handle for the introduction of a wide array of substituents and for the construction of novel heterocyclic systems.

Derivatization Strategy 1: Synthesis of Schiff Bases (N-Arylidenehydrazides)

The condensation of the carbohydrazide with various aromatic aldehydes is a straightforward and efficient method to generate a library of Schiff bases. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism. The resulting N-arylidenehydrazide derivatives often exhibit enhanced biological activity due to the introduction of a new pharmacophore.

Experimental Protocol: General Synthesis of Schiff Bases

  • Reactant Solution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid.

  • Aldehyde Addition: Add the desired substituted aromatic aldehyde (1 equivalent) to the solution. A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid) can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is refluxed for 2-5 hours. The progress of the reaction can be monitored by TLC.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with a suitable solvent and recrystallized to yield the pure Schiff base.

Derivatization Strategy 2: Cyclization to 1,3,4-Oxadiazoles

The carbohydrazide moiety can be readily cyclized to form 1,3,4-oxadiazole rings, another important class of heterocyclic compounds with diverse biological activities. This transformation can be achieved using various dehydrating agents or through oxidative cyclization pathways. A common method involves the reaction of the carbohydrazide with a one-carbon donor, such as triethyl orthoformate, or by cyclization of an intermediate formed with reagents like carbon disulfide.

Experimental Protocol: Synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazole Derivatives

  • Method A: Using Triethyl Orthoformate

    • A mixture of this compound and an excess of triethyl orthoformate is heated at reflux for several hours.

    • The excess triethyl orthoformate is removed under reduced pressure, and the residue is purified by recrystallization.

  • Method B: From Thiosemicarbazide Intermediate

    • The carbohydrazide is first converted to a thiosemicarbazide by reacting with an isothiocyanate.

    • The resulting thiosemicarbazide is then cyclized using a desulfurizing/dehydrating agent such as tosyl chloride in pyridine or mercury(II) acetate.[5]

Diagram of Derivatization Strategies:

Derivatization Carbohydrazide 2-Phenyl-1,3-thiazole- 4-carbohydrazide SchiffBase Schiff Bases (N-Arylidenehydrazides) Carbohydrazide->SchiffBase Condensation Oxadiazole 1,3,4-Oxadiazole Derivatives Carbohydrazide->Oxadiazole Cyclization Aldehydes Substituted Aldehydes Aldehydes->SchiffBase CyclizingAgents Cyclizing Agents (e.g., CS₂, POCl₃) CyclizingAgents->Oxadiazole

Caption: Key derivatization pathways from the core carbohydrazide.

Part 3: Biological Significance and Structure-Activity Relationship Insights

Derivatives of this compound have shown considerable promise as antimicrobial and anticancer agents. The introduction of different substituents allows for the fine-tuning of their biological activity.

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives is well-documented.[6] For the derivatives of our core molecule, the introduction of a Schiff base linkage often enhances activity. The nature of the substituent on the aromatic aldehyde used in the Schiff base formation plays a crucial role in determining the potency and spectrum of activity. Electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring of the Schiff base have been reported to increase antimicrobial efficacy.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole-based compounds.[4][7] For derivatives of this compound, both Schiff bases and 1,3,4-oxadiazole derivatives have been investigated. The mode of action is often attributed to the inhibition of specific enzymes or interference with cell signaling pathways. The structure-activity relationship (SAR) studies suggest that the lipophilicity and electronic properties of the substituents are key determinants of cytotoxic activity.

Compound TypeGeneral StructureReported Biological ActivityKey SAR Insights
Schiff Bases 2-Phenyl-1,3-thiazole-4-C(O)NHN=CH-ArAntimicrobial, Anticancer- Electron-withdrawing groups on the 'Ar' ring often enhance activity. - The planarity of the molecule can influence receptor binding.
1,3,4-Oxadiazoles 2-(2-Phenyl-1,3-thiazol-4-yl)-5-R-1,3,4-oxadiazoleAntimicrobial, Anticancer- The nature of the 'R' substituent at the 5-position of the oxadiazole ring is critical for activity. - The oxadiazole ring itself can act as a bioisostere for other functional groups, improving pharmacokinetic properties.

Conclusion and Future Perspectives

This compound is a synthetically accessible and highly versatile scaffold in medicinal chemistry. The straightforward synthesis of the core molecule, coupled with the facile derivatization of the carbohydrazide moiety, provides a powerful platform for the generation of diverse chemical libraries. The promising antimicrobial and anticancer activities reported for its derivatives underscore the therapeutic potential of this compound class. Future research in this area should focus on the synthesis of a broader range of derivatives with systematic structural modifications to establish more detailed structure-activity relationships. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets of the most potent compounds, which will be instrumental in their further development as potential therapeutic agents.

References

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  • Korcz, M., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. ResearchGate.[10]

  • Shinde, R. R., et al. (2020). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Chemistry & Biology Interface, 10(6), 158-172.[11]

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  • Mohammadi-Farani, A., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Pharmaceutical Research, 17(1), 119-127.[7]

  • Lee, S., et al. (2017). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. The Journal of Organic Chemistry, 82(15), 8234-8241.[15]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.[16]

  • Geronikaki, A., et al. (2018). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. MedChemComm, 9(7), 1196-1207.[17]

  • ChemicalBook. (n.d.). Ethyl 2-amino-1,3-thiazole-carboxylate synthesis. ChemicalBook.[18]

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  • Wang, X., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(12), 1461-1469.[20]

  • Al-Ghorbani, M., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. International Journal of Molecular Sciences, 26(2), 863.[21]

  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277.[5]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate.[22]

  • ResearchGate. (2025). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. ResearchGate.[23]

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  • Synthesis, Characterization of some Schiff's bases derived from phenylhydrazine. (2015). International Journal of Chemical Studies, 3(4), 1-4.[26]

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Methodological & Application

Application Note & Protocol: A Guide to the Hantzsch Synthesis of 2-Phenyl-1,3-thiazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This document provides a detailed protocol and scientific rationale for the synthesis of 2-Phenyl-1,3-thiazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic strategy is based on the robust and versatile Hantzsch thiazole synthesis, followed by a functional group transformation to yield the target carbohydrazide.

Introduction and Scientific Context

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The specific target molecule, this compound, incorporates three key pharmacophoric elements: the stable 2-substituted phenyl ring, the versatile 1,3-thiazole core, and a reactive carbohydrazide moiety at the 4-position. This carbohydrazide group is a valuable synthetic handle, enabling further derivatization to create libraries of potential drug candidates, such as Schiff bases or other heterocyclic systems.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone of heterocyclic chemistry for its reliability and broad substrate scope. The core principle involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. In this protocol, we will utilize thiobenzamide to install the 2-phenyl group and an α-halo keto-ester to build the thiazole ring with a precursor for the 4-carbohydrazide function. The synthesis is executed in a two-step sequence:

  • Step 1: Hantzsch Thiazole Synthesis to form Ethyl 2-phenyl-1,3-thiazole-4-carboxylate.

  • Step 2: Hydrazinolysis of the resulting ester to yield the final this compound.

This approach is efficient and leverages readily available starting materials, making it a practical choice for both academic and industrial research laboratories.

Reaction Schematics and Mechanism

Overall Synthetic Pathway

The two-step synthesis is outlined below. The initial Hantzsch reaction forms the thiazole ring, and the subsequent hydrazinolysis converts the ester functionality into the desired carbohydrazide.

Synthesis_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrazinolysis A Thiobenzamide C Ethyl 2-phenyl-1,3-thiazole-4-carboxylate A->C + B Ethyl 2-chloroacetoacetate B->C E This compound C->E D Hydrazine Hydrate (NH2NH2·H2O) D->E +

Caption: Overall two-step synthesis pathway.

Mechanism of Hantzsch Thiazole Synthesis

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.[1][2][3]

  • Nucleophilic Attack: The sulfur atom of the thiobenzamide, being a potent nucleophile, attacks the α-carbon of the ethyl 2-chloroacetoacetate, displacing the chloride ion in an SN2 reaction.

  • Tautomerization & Cyclization: The intermediate undergoes tautomerization. Subsequently, the nitrogen atom performs an intramolecular nucleophilic attack on the ketone carbonyl group.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic 1,3-thiazole ring.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism start Thiobenzamide + Ethyl 2-chloroacetoacetate step1 S-alkylation (SN2) Nucleophilic attack of S on α-carbon start->step1 intermediate1 Acyclic Intermediate step1->intermediate1 step2 Intramolecular Cyclization N attacks ketone C=O intermediate1->step2 intermediate2 Hemiaminal Intermediate step2->intermediate2 step3 Dehydration Elimination of H2O intermediate2->step3 product Ethyl 2-phenyl-1,3-thiazole-4-carboxylate step3->product

Caption: Mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is toxic and corrosive; handle with extreme care.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Thiobenzamide≥98%Sigma-Aldrich
Ethyl 2-chloroacetoacetate≥97%Sigma-Aldrich
Ethanol (Absolute)Reagent GradeFisher Scientific
Hydrazine Hydrate (monohydrate)≥98% (64% Hydrazine)Sigma-Aldrich
Diethyl EtherReagent GradeVWR Chemicals
Sodium Bicarbonate (NaHCO₃)ACS GradeEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore
Protocol 1: Synthesis of Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiobenzamide (e.g., 10.0 g, 72.9 mmol).

  • Dissolution: Add 100 mL of absolute ethanol to the flask and stir until the thiobenzamide is fully dissolved.

  • Addition of α-Halo Keto-Ester: To the stirring solution, add ethyl 2-chloroacetoacetate (e.g., 12.0 g, 72.9 mmol, 1.0 equivalent) dropwise over 5-10 minutes at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into 300 mL of a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with gentle stirring. This will neutralize the hydrogen chloride byproduct.

    • A precipitate will form. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water (2 x 50 mL) and then with a small amount of cold diethyl ether to facilitate drying.

    • Recrystallize the crude product from hot ethanol to obtain pure, crystalline Ethyl 2-phenyl-1,3-thiazole-4-carboxylate.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven at 40-50 °C. Determine the yield and characterize the product by melting point, NMR (¹H, ¹³C), and IR spectroscopy.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, place the purified Ethyl 2-phenyl-1,3-thiazole-4-carboxylate (e.g., 5.0 g, 20.2 mmol) obtained from Protocol 1.

  • Dissolution: Add 50 mL of absolute ethanol and stir to dissolve the ester.

  • Addition of Hydrazine Hydrate: Carefully add hydrazine hydrate (e.g., 2.0 mL, ~40.4 mmol, 2.0 equivalents) to the solution.[4][5] Caution: Hydrazine is toxic.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC until the starting ester spot has disappeared. The product, being a hydrazide, is often more polar.

  • Isolation:

    • Cool the reaction mixture to room temperature. The product will often precipitate out of the ethanolic solution upon cooling.

    • If precipitation is slow, place the flask in an ice bath for 30-60 minutes.

  • Purification:

    • Collect the white solid product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting material or impurities.

  • Drying and Characterization: Dry the final product, this compound, under vacuum. Determine the final yield and confirm its identity and purity via melting point, NMR, IR, and mass spectrometry. The appearance of N-H stretching bands in the IR spectrum and signals for the -NHNH₂ protons in the ¹H NMR spectrum are key indicators of successful conversion.

Data and Expected Results

Reaction Parameters Summary
ParameterStep 1: Hantzsch SynthesisStep 2: Hydrazinolysis
Reactants Thiobenzamide, Ethyl 2-chloroacetoacetateEthyl 2-phenyl-1,3-thiazole-4-carboxylate, Hydrazine Hydrate
Solvent Absolute EthanolAbsolute Ethanol
Temperature Reflux (~80 °C)Reflux (~80 °C)
Reaction Time 4-6 hours8-12 hours
Work-up Neutralization with NaHCO₃, PrecipitationCooling and Precipitation
Purification Recrystallization from EthanolWashing with cold Ethanol
Expected Yield 75-85%80-90%
Product Phase Crystalline SolidWhite Solid
Characterization Notes
  • ¹H NMR: For the final product, expect to see aromatic protons from the phenyl and thiazole rings, as well as distinct, exchangeable signals for the NH and NH₂ protons of the hydrazide group.

  • IR Spectroscopy: Look for the disappearance of the ester C=O stretch (around 1720-1740 cm⁻¹) and the appearance of the amide/hydrazide C=O stretch (around 1650-1680 cm⁻¹) and N-H stretching bands (around 3200-3400 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of this compound (C₁₀H₉N₃OS).

Troubleshooting and Expert Insights

  • Low Yield in Step 1: Ensure the α-halo keto-ester is fresh. These reagents can degrade over time. Also, ensure the reaction goes to completion by monitoring with TLC before work-up.

  • Incomplete Hydrazinolysis (Step 2): Hydrazinolysis can sometimes be slow. If the reaction stalls, adding a slight excess of hydrazine hydrate or extending the reflux time may be necessary. Ensure anhydrous conditions as water can hydrolyze the ester.

  • Purification Challenges: If the final product is not pure after precipitation, recrystallization from a suitable solvent (such as ethanol or an ethanol/water mixture) may be required. Column chromatography is also an option but is often not necessary for this clean transformation.

  • Side Reactions: The primary side reaction in the Hantzsch synthesis can be the self-condensation of the α-halo keto-ester under basic conditions. Performing the reaction under neutral or slightly acidic conditions, as described, minimizes this.[6]

This protocol provides a reliable and efficient method for the synthesis of this compound, a valuable building block for further chemical exploration in drug discovery.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

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  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]

  • Inglomayor. Lemon Pulp mediated Synthesis of acyl hydrazides. Available at: [Link]

  • ResearchGate. How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part of ester with hydrazine derivative) and produce hydrazide? Available at: [Link]

  • Sciencemadness.org. Reaction of esters with hydrazine? Available at: [Link]

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Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of thiazole derivatives utilizing microwave-assisted organic synthesis (MAOS). Thiazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] Traditional synthetic routes to these valuable scaffolds, such as the classic Hantzsch synthesis, are often hampered by long reaction times, harsh conditions, and modest yields.[1][4]

Microwave-assisted synthesis has emerged as a transformative green chemistry technique, offering a rapid, efficient, and environmentally benign alternative to conventional heating methods.[5][6][7][8][9][10] This technology leverages the ability of polar molecules and ions within a reaction mixture to efficiently convert electromagnetic energy into thermal energy, leading to rapid, uniform, and localized heating.[5][6][11][12] The primary mechanisms responsible for this energy transfer are dipolar polarization and ionic conduction.[5][9] This direct and volumetric heating dramatically accelerates reaction rates, often reducing multi-hour refluxes to mere minutes, while frequently improving product yields and purity.[1][7][8][9]

The Rationale for Microwave-Assisted Synthesis: A Paradigm Shift

The adoption of microwave chemistry in the synthesis of thiazole derivatives is not merely a matter of convenience; it represents a fundamental improvement in synthetic efficiency and sustainability. The key advantages over conventional heating are summarized below:

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Mechanism Conduction and convection from an external source. Slow and inefficient heat transfer through vessel walls.Direct dielectric heating of the reaction mixture. Rapid, uniform, and volumetric heating.[5][6][11]
Reaction Time Typically hours to days.Often reduced to seconds or minutes.[1][7][8]
Product Yield Variable, often moderate.Frequently higher due to reduced side product formation.[1][7]
Energy Efficiency Low, as the entire apparatus and surroundings are heated.High, as energy is focused directly on the reactants and solvent.[5][10]
Process Control Difficult to achieve precise and uniform temperature control.Precise and rapid temperature and pressure control is possible.[7]
Green Chemistry Often requires larger volumes of solvents and generates more waste.Aligns with green chemistry principles by reducing solvent use, energy consumption, and waste.[6][9][13]

The accelerated reaction rates observed under microwave irradiation are a consequence of the rapid and efficient heating that allows for reaching and maintaining higher temperatures than are typically achievable with conventional methods.[7][9] This can lead to different reaction pathways being favored, sometimes resulting in improved product selectivity.[6]

Core Synthetic Strategies: Protocols and Mechanistic Insights

The following section details step-by-step protocols for the microwave-assisted synthesis of key thiazole derivatives. The presented methods are based on established literature and highlight the versatility of this technology.

Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazoles

The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of the thiazole ring. The microwave-assisted adaptation significantly improves upon the traditional method. This protocol describes a general procedure for the reaction between an α-haloketone and a thiourea derivative.[1][14]

Reaction Scheme:

Hantzsch_Thiazole_Synthesis cluster_microwave Microwave Irradiation alpha_haloketone α-Haloketone intermediate Intermediate alpha_haloketone->intermediate + Thiourea thiourea Thiourea aminothiazole 2-Aminothiazole intermediate->aminothiazole Cyclization - H₂O, - HX MCR_Thiazole_Synthesis ketone Aryl Ketone / Aldehyde synthesis One-Pot Microwave Synthesis (Solvent-free or in Solvent) ketone->synthesis thiosemicarbazide Thiosemicarbazide thiosemicarbazide->synthesis haloketone α-Haloketone haloketone->synthesis product Hydrazinyl Thiazole Derivative synthesis->product

Sources

"purification of 2-Phenyl-1,3-thiazole-4-carbohydrazide by recrystallization"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Recovery of 2-Phenyl-1,3-thiazole-4-carbohydrazide via Optimized Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in biological screening. Recrystallization is a robust and scalable purification technique that leverages differences in solubility to separate a compound from its impurities.[1][2][3][4] This document provides a comprehensive guide to the purification of this compound by recrystallization, detailing the underlying principles, a step-by-step protocol, and troubleshooting strategies to ensure the consistent recovery of high-purity material.

Introduction: The Imperative for Purity

Thiazole derivatives are integral scaffolds in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] this compound (C₁₀H₉N₃OS, M.W. 219.26 g/mol ) serves as a crucial precursor in the synthesis of more complex molecules.[7] The synthetic route to this carbohydrazide, typically involving the reaction of the corresponding ester with hydrazine hydrate, can result in impurities such as unreacted starting materials or side-products.

Recrystallization offers a superior method for purification compared to chromatography for many solid compounds, often achieving higher purity with a more straightforward and economical process.[8] The technique relies on the principle that the solubility of a solid in a solvent generally increases with temperature.[4] By dissolving the impure compound in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a pure form, while impurities remain dissolved in the surrounding solution (the "mother liquor").[2][3]

The Science of Solvent Selection

The success of any recrystallization procedure hinges on the selection of an appropriate solvent. An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at room temperature or below.[2][3]

Key Criteria for Solvent Selection:

  • Solubility Profile: The target compound, this compound, should be sparingly soluble at room temperature but completely soluble at the solvent's boiling point.

  • Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound.

  • Boiling Point: A moderately low boiling point is preferred for easy removal from the purified crystals during the drying phase.

  • Handling: The solvent should be non-toxic, inexpensive, and non-flammable, although practical choices sometimes require a compromise.

For this compound, its structure suggests moderate polarity. Its precursor, 2-Phenyl-1,3-thiazole-4-carboxylic acid, is soluble in ethanol, ether, and chloroform.[9] Furthermore, many thiazole derivatives are successfully recrystallized from ethanol.[10][11][12] Based on these factors, absolute ethanol is an excellent starting choice for developing a recrystallization protocol.

Optimized Recrystallization Workflow

The following diagram illustrates the logical flow of the purification process, from the crude starting material to the final, high-purity product.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_isolate Isolation & Drying Crude Crude Solid in Erlenmeyer Flask AddSolvent Add Minimum Volume of Hot Ethanol Crude->AddSolvent Dissolve Heat to Boiling to Fully Dissolve AddSolvent->Dissolve HotFilter Hot Gravity Filtration (If Insoluble Impurities Present) Dissolve->HotFilter optional Cooling Slow Cooling to Room Temperature Dissolve->Cooling if no hot filtration HotFilter->Cooling IceBath Cool in Ice Bath to Maximize Yield Cooling->IceBath VacFilter Vacuum Filtration (Collect Crystals) IceBath->VacFilter Wash Wash with Ice-Cold Ethanol VacFilter->Wash Dry Dry Crystals Under Vacuum Wash->Dry PureProduct Pure Crystalline Product Dry->PureProduct

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol assumes the use of ethanol as the recrystallization solvent. A small-scale preliminary test is always recommended to confirm solvent suitability.

Materials & Equipment:

  • Crude this compound

  • Absolute Ethanol

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

Procedure:

  • Dissolution of the Crude Solid:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a small volume of ethanol, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring. Bring the solvent to a boil.

    • Continue adding hot ethanol dropwise from a separate heated flask until the solid just dissolves completely. Causality: Using the absolute minimum amount of hot solvent is critical for achieving a supersaturated solution upon cooling, which is necessary for good crystal recovery.[2]

  • Decolorization and Hot Filtration (Optional):

    • If the resulting solution is colored and the pure product is known to be white or off-white, colored impurities are present.

    • Remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% of the solute's weight).

    • Reheat the mixture to boiling for 2-5 minutes. The charcoal will adsorb the colored impurities.[2]

    • To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean Erlenmeyer flask. Causality: This step must be done quickly with pre-heated glassware to prevent the desired compound from crystallizing prematurely on the filter paper.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer because the ordered crystal lattice has time to form and exclude smaller impurity molecules.[1] Rapid cooling can cause the solid to precipitate, trapping impurities.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel. Use a spatula to transfer any remaining crystals.

    • Wash the collected crystals (the "filter cake") with a small portion of ice-cold ethanol. Causality: The wash step removes any mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using ice-cold solvent minimizes the redissolving of the desired product.[2]

  • Drying the Purified Product:

    • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and facilitate initial drying.

    • Transfer the semi-dry crystals to a watch glass or drying dish.

    • For optimal dryness, place the product in a vacuum oven at a temperature well below its melting point (e.g., 40-50 °C) until a constant weight is achieved.

Summary of Key Parameters

ParameterRecommended Value/ConditionRationale
Primary Solvent Absolute EthanolGood solubility profile for thiazoles; readily available.[10][12]
Solvent Ratio Minimal volume required for dissolution at boilingMaximizes recovery by ensuring supersaturation upon cooling.
Dissolution Temp. Boiling point of ethanol (~78 °C)Ensures complete dissolution of the target compound.
Crystallization Temp. Slow cooling to ambient, then 0-4 °CSlow cooling promotes purity; cold temperature maximizes yield.
Washing Solvent Ice-cold absolute ethanolRinses impurities without significant loss of product.
Purity Check Melting Point, TLCA sharp melting point indicates high purity.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Oiling Out (Compound separates as an oil)- Solution is too saturated.- Solvent boiling point is too high.- Reheat to dissolve the oil, add more hot solvent (10-20% more), and allow to cool slowly again.
No Crystals Form - Too much solvent was used.- Solution is not sufficiently supersaturated.- Scratch the inner wall of the flask with a glass rod at the solution's surface to induce nucleation.- Add a "seed" crystal of the pure compound.- Carefully evaporate some solvent and re-cool.
Very Low Recovery - Too much solvent was used.- Compound is too soluble in cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor by evaporating some solvent and cool again to obtain a second, likely less pure, crop of crystals.- Ensure the use of minimum solvent in subsequent attempts.
Product Remains Colored - The decolorization step was insufficient or skipped.- Re-dissolve the crystals and repeat the recrystallization, ensuring the proper use of activated charcoal.

References

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • LookChem. (n.d.). 2-Phenyl-1,3-thiazole-4-carboxylic Acid. [Link]

  • Ghotaslou, R., et al. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. PMC - PubMed Central. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Patil, S. B., et al. (n.d.). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Journal of Applicable Chemistry. [Link]

  • Shawali, A. S., et al. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. [Link]

  • ResearchGate. (2021, May 14). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. [Link]

  • Sumrell, G. (n.d.). Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivatives. LSU Digital Commons. [Link]

  • Ataman Kimya. (n.d.). Carbohydrazide. [Link]

  • National Institutes of Health. (n.d.). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity. [Link]

Sources

Application Note: 1H and 13C NMR Characterization of 2-Phenyl-1,3-thiazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, indispensable for the structural elucidation of organic molecules.[1][2] For researchers in medicinal chemistry and drug development, unambiguous characterization of novel compounds is paramount. This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of 2-phenyl-1,3-thiazole-4-carbohydrazide, a heterocyclic compound with potential pharmacological significance due to the prevalence of the thiazole moiety in bioactive molecules.[3][4] We will delve into the causality behind experimental choices, present a robust protocol for sample preparation and data acquisition, and offer a thorough interpretation of the resulting spectra. This guide is designed to be a self-validating system, ensuring that researchers can confidently apply these methods to their own work.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The structure of this compound is presented below, with atoms numbered for clarity in the subsequent spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

Materials and Equipment
  • Compound: this compound (CAS 7113-12-4)[5][6]

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Tubes: 5 mm high-quality, clean, and unscratched NMR tubes[7][8]

  • Glassware: Vials, Pasteur pipettes

  • Instrumentation: 400 MHz (or higher) NMR spectrometer

Rationale for Solvent Selection: DMSO-d₆ is chosen as the solvent due to its excellent ability to dissolve a wide range of organic compounds, including those with polar functional groups like the carbohydrazide moiety. Furthermore, its residual proton signal appears at a distinct chemical shift (~2.50 ppm) that typically does not overlap with signals from the analyte. The exchangeable protons of the NH and NH₂ groups will also be observable in DMSO-d₆.

Protocol 1: Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[7][9]

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[7][10]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[10][11]

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.[1]

  • Filtering (if necessary): If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.[8][11]

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

ParameterValueRationale
Pulse Programzg30Standard 30-degree pulse for quantitative measurements.
Number of Scans (NS)16Sufficient for good signal-to-noise for a sample of this concentration.
Relaxation Delay (D1)2.0 sAllows for adequate relaxation of protons, ensuring accurate integration.
Acquisition Time (AQ)4.0 sProvides good resolution.
Spectral Width (SW)20 ppmCovers the expected range of proton chemical shifts.
Temperature298 KStandard room temperature acquisition.

¹³C NMR Acquisition:

ParameterValueRationale
Pulse Programzgpg30Proton-decoupled pulse program for simplified spectra (singlets for each carbon).
Number of Scans (NS)1024¹³C has low natural abundance, requiring more scans to achieve good signal-to-noise.
Relaxation Delay (D1)2.0 sStandard delay for ¹³C experiments.
Acquisition Time (AQ)1.0 sAdequate for typical carbon line widths.
Spectral Width (SW)240 ppmCovers the full range of expected carbon chemical shifts.
Temperature298 KStandard room temperature acquisition.

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in DMSO-d₆ (0.6-0.7 mL) weigh->dissolve mix Vortex/Swirl to Mix dissolve->mix filter Filter if Necessary mix->filter transfer Transfer to NMR Tube filter->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim setup_1h Setup ¹H Experiment lock_shim->setup_1h acquire_1h Acquire ¹H Spectrum setup_1h->acquire_1h setup_13c Setup ¹³C Experiment acquire_1h->setup_13c acquire_13c Acquire ¹³C Spectrum setup_13c->acquire_13c ft Fourier Transform acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate integrate Integrate ¹H Peaks calibrate->integrate assign Assign Peaks & Interpret integrate->assign

Caption: Workflow from sample preparation to spectral analysis.

Results and Discussion: Spectral Interpretation

The interpretation of NMR spectra involves analyzing chemical shifts, signal integrations, and coupling patterns to assign each signal to a specific nucleus within the molecule.[2][12]

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H5 (Thiazole)~8.3 - 8.5Singlet (s)1H-This proton is on an electron-deficient aromatic ring, hence its downfield shift. It has no adjacent protons to couple with.
H2'/H6' (Phenyl)~7.9 - 8.1Multiplet (m) or Doublet of Doublets (dd)2H~7-8These protons are ortho to the electron-withdrawing thiazole ring, leading to a downfield shift.
H3'/H4'/H5' (Phenyl)~7.4 - 7.6Multiplet (m)3H~7-8These protons are meta and para to the thiazole ring and are less deshielded than the ortho protons.
NH (Amide)~9.5 - 9.8Singlet (s)1H-Amide protons are typically downfield and often appear as broad singlets due to quadrupole broadening and exchange.
NH₂ (Hydrazine)~4.5 - 5.0Broad Singlet (br s)2H-Hydrazine protons are exchangeable and often appear as a broad signal. Their chemical shift can be variable.
Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Signal AssignmentChemical Shift (δ, ppm)Rationale
C=O (Carbonyl)~160 - 165The carbonyl carbon of the carbohydrazide is in a typical range for amide-like carbonyls.
C2 (Thiazole)~165 - 170This carbon is attached to two heteroatoms (N and S) and the phenyl ring, resulting in a significant downfield shift.
C4 (Thiazole)~145 - 150This carbon is part of the thiazole ring and is attached to the carbohydrazide group.
C5 (Thiazole)~120 - 125This is the only CH carbon in the thiazole ring.
C1' (Phenyl)~130 - 135The ipso-carbon of the phenyl ring attached to the thiazole.
C2'/C6' (Phenyl)~126 - 128Ortho-carbons of the phenyl ring.
C3'/C5' (Phenyl)~129 - 131Meta-carbons of the phenyl ring.
C4' (Phenyl)~130 - 133Para-carbon of the phenyl ring.

Note: The exact chemical shifts can vary slightly depending on the sample concentration and the specific NMR instrument used. The provided ranges are based on typical values for similar thiazole derivatives.[13][14]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the ¹H and ¹³C NMR characterization of this compound. By following the detailed steps for sample preparation, data acquisition, and the principles of spectral interpretation outlined herein, researchers can achieve reliable and accurate structural elucidation of this and similar heterocyclic compounds. The provided rationale for experimental choices and the workflow visualization aim to empower researchers with the expertise to confidently apply these techniques in their drug discovery and development endeavors. For unambiguous assignment, especially in complex molecules, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended.[15]

References

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available from: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

  • Georgia State University. Small molecule NMR sample preparation. Available from: [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available from: [Link]

  • University of St Andrews. NMR Sample Preparation. Available from: [Link]

  • Scribd. NMR Sample Preparation Guide. Available from: [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... Available from: [Link]

  • ResearchGate. ¹H NMR spectrum of the thiazole derivative B. Available from: [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

  • ResearchGate. Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for -. Available from: [Link]

  • Beilstein Journals. Supporting Information Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ort. Available from: [Link]

  • Chemistry LibreTexts. NMR - Interpretation. Available from: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]

  • ResearchGate. Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Available from: [Link]

  • PMC - NIH. 1,3-Thiazole-4-carbonitrile. Available from: [Link]

  • SpectraBase. 4-AMINO-2,3-DIHYDRO-3-PHENYL-N'-[1-(PYRIDINE-3-YL)-ETHYLIDENE]-2-THIOXOTHIAZOLE-5-CARBOHYDRAZIDE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • NIH. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Available from: [Link]

Sources

Application Note: Structural Elucidation of 2-Phenyl-1,3-thiazole-4-carbohydrazide using FT-IR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiazole Derivatives in Drug Discovery

Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities.[1] The 2-phenyl-1,3-thiazole-4-carbohydrazide scaffold, in particular, is a versatile pharmacophore investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.[2][3] Accurate and unambiguous structural characterization is a critical step in the development of new therapeutic agents, ensuring the identity and purity of the synthesized compound. This application note provides a detailed guide for the analysis of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for molecular structure elucidation.

This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles to empower rational experimental design and data interpretation.

Molecular Structure and Key Functional Groups

A thorough analysis begins with an understanding of the molecule's constituent parts. The structure of this compound comprises a phenyl ring, a thiazole heterocyclic system, and a carbohydrazide functional group. Each of these components possesses unique vibrational and fragmentation characteristics that can be probed by FT-IR and MS.

Caption: Key functional moieties of this compound.

Part 1: FT-IR Spectroscopic Analysis

FT-IR spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. Specific functional groups absorb at characteristic frequencies, making FT-IR an invaluable tool for identifying the presence of these groups within a molecule.[4]

Expected FT-IR Spectral Features

The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its various functional groups. The interpretation of these bands allows for the confirmation of the compound's synthesis.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carbohydrazide N-H stretching (asymmetric & symmetric)3350-3250Medium-Strong
C=O stretching (Amide I)1680-1640Strong
N-H bending (Amide II)1640-1550Medium
C-N stretching1250-1000Medium-Strong
Thiazole Ring C=N stretching1630-1550Medium
C=C stretching1550-1475Medium-Weak
Ring vibrations1450-1300Medium
Phenyl Ring Aromatic C-H stretching3100-3000Medium-Weak
Aromatic C=C stretching1600-1475Medium-Weak
C-H out-of-plane bending900-675Strong

Note: The exact positions of the peaks can be influenced by the sample's physical state (solid or solution) and intermolecular interactions such as hydrogen bonding.[5]

Protocol for FT-IR Analysis (KBr Pellet Method)

The KBr pellet technique is a common method for preparing solid samples for transmission FT-IR analysis.[6][7]

Materials:

  • This compound (finely ground)

  • FT-IR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation: In a dry agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder. The mixture should be homogenous and have a fine, consistent texture.

  • Pellet Formation: Transfer the mixture to the pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Causality Behind Experimental Choices:

  • Grinding: Finely grinding the sample and KBr minimizes scattering of the infrared beam, resulting in a higher quality spectrum.[6]

  • Drying KBr: KBr is hygroscopic; any absorbed water will show a broad O-H stretching band around 3400 cm⁻¹, which could obscure the N-H stretching bands of the analyte.[8]

  • Transparency of Pellet: A transparent pellet indicates that the sample is well dispersed in the KBr matrix, which is crucial for accurate transmission measurements.

Part 2: Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectrum and Fragmentation Pattern

For this compound (C₁₀H₉N₃OS), the expected monoisotopic mass is approximately 219.05 Da. The mass spectrum will likely show a prominent molecular ion peak (M⁺) at m/z 219.

Electron Ionization (EI) is a common technique that can induce fragmentation. The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for phenylthiazole derivatives often involve cleavages within the heterocyclic ring and the side chains.[10][11]

Fragmentation_Pathway cluster_main Primary Fragmentation M [C10H9N3OS]+• m/z = 219 (Molecular Ion) F1 [C9H7N2S]+ m/z = 175 M->F1 - CONHNH2 F2 [C6H5CN]+• m/z = 103 M->F2 Thiazole Ring Cleavage F4 [C4H3N2S]+ m/z = 111 M->F4 - C6H5 F3 [C6H5]+ m/z = 77 F2->F3 - CN

Sources

Application Notes & Protocols: A Hierarchical Approach to Antifungal Screening of 2-Phenyl-1,3-thiazole-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the urgent discovery of novel therapeutic agents.[1][2] Thiazole-containing heterocycles represent a promising class of compounds, with derivatives demonstrating potent antimicrobial and antifungal activities.[3][4] Many thiazole-based antifungals function similarly to established azole drugs by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[5][6] This disruption of membrane integrity leads to fungal cell death. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic evaluation of 2-Phenyl-1,3-thiazole-4-carbohydrazide and its analogs. We present a hierarchical screening cascade, from initial qualitative assessments to quantitative potency and preliminary safety profiling, complete with detailed, self-validating protocols.

The Antifungal Screening Cascade: A Strategy for Hit Identification

A successful screening campaign does not rely on a single assay but rather on a logical, multi-tiered approach. This cascade is designed to efficiently identify promising "hit" compounds from a library of derivatives, progressively generating more detailed data to enable informed decision-making. The primary goal is to maximize the identification of genuinely active compounds while minimizing the expenditure of resources on inactive or toxic candidates.

The workflow begins with a broad, high-throughput primary screen to identify any compound with antifungal properties. Positive hits are then advanced to a secondary, quantitative screen to determine their potency (e.g., Minimum Inhibitory Concentration) and spectrum of activity. Concurrently, or immediately following, a preliminary safety assessment is crucial to evaluate the compound's selectivity for fungal cells over host cells, establishing an early therapeutic window.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Safety & Selectivity Profiling cluster_3 Phase 4: Lead Advancement Primary Primary Hit Discovery (e.g., Disk Diffusion Assay) Secondary Quantitative Potency & Spectrum (e.g., Broth Microdilution for MIC/MFC) Primary->Secondary Active 'Hits' Objective1 Objective: Identify derivatives with any level of antifungal activity. Safety In Vitro Toxicology (e.g., Hemolysis & Cytotoxicity Assays) Secondary->Safety Potent Compounds Objective2 Objective: Determine potency (MIC) and fungicidal vs. fungistatic nature (MFC). Lead Promising Lead Candidate Safety->Lead Selective Compounds Objective3 Objective: Assess preliminary toxicity against mammalian cells to gauge selectivity. Objective4 Decision: Advance candidates with high potency and low toxicity for further studies (e.g., in vivo models). G prep_stock 1. Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) dilute_compound 3. Perform Serial Dilutions in 96-well plate with RPMI medium prep_stock->dilute_compound prep_inoculum 2. Prepare Fungal Inoculum (0.5 McFarland Standard) add_inoculum 4. Add Diluted Inoculum to all wells prep_inoculum->add_inoculum dilute_compound->add_inoculum incubate 5. Incubate Plate (35°C for 24-48h) add_inoculum->incubate read_mic 6. Read MIC (Lowest concentration with ≥50% growth inhibition) incubate->read_mic plate_mfc 7. Plate Aliquots from clear wells onto agar read_mic->plate_mfc For MFC Determination incubate_mfc 8. Incubate Agar Plate (35°C for 24-48h) plate_mfc->incubate_mfc read_mfc 9. Read MFC (Lowest concentration with no colony growth) incubate_mfc->read_mfc

Caption: Workflow for MIC and MFC determination via broth microdilution.

Protocol 3.1: CLSI-Based Broth Microdilution Assay

Materials:

  • Thiazole derivatives and control antifungals (e.g., Fluconazole)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Fungal strains (e.g., C. albicans ATCC 90028 as a quality control strain)

  • Spectrophotometer, multichannel pipette, incubator

Procedure:

  • Compound Plate Preparation:

    • Prepare a stock solution of the test compound in DMSO. The final concentration of DMSO in the assay wells should not exceed 1%, as it can be inhibitory. [7] * In a 96-well plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium. A typical final concentration range for screening is 64 µg/mL to 0.125 µg/mL.

    • Include a drug-free well (growth control) and a media-only well (sterility control).

  • Inoculum Preparation:

    • Prepare a fungal suspension in sterile saline adjusted to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final working concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL. [8][9]

  • Inoculation and Incubation:

    • Add an equal volume of the working inoculum to each well of the compound plate, bringing the final volume to 200 µL.

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • Read the plate visually or with a microplate reader at 530 nm.

    • The MIC is the lowest drug concentration that shows a significant reduction in growth (typically ≥50%) compared to the growth control well. [10][8]

  • MFC Determination:

    • Following MIC determination, mix the contents of each well that shows no visible growth (i.e., at and above the MIC).

    • Subculture a 10-20 µL aliquot from each of these wells onto a sterile SDA plate. [8] * Incubate the SDA plate at 35°C for 24-48 hours.

    • The MFC is the lowest concentration from which no colonies grow on the subculture plate. [8]

Preliminary Safety & Selectivity Profiling

A potent antifungal is only useful if it is not equally potent against host cells. [11]Early in vitro toxicology assays are essential to establish a selectivity index (SI), which compares the toxicity of a compound to host cells versus its activity against the fungal pathogen.

Protocol 4.1: Hemolysis Assay

This assay is a rapid and fundamental screen for membrane-disrupting activity against mammalian cells, using red blood cells (erythrocytes) as a model. [12][13] Causality Behind Choices:

  • Controls: A negative control (PBS or vehicle) establishes the baseline of spontaneous hemolysis, while a positive control (Triton X-100) establishes 100% hemolysis. These are essential for accurate normalization of the data. * Measurement: Hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant via spectrophotometry. This is a direct and sensitive measure of red blood cell lysis. [14][15]

G prep_rbc 1. Prepare RBC Suspension (Wash fresh blood with PBS) plate 3. Combine RBCs and Compound in 96-well plate prep_rbc->plate prep_compound 2. Prepare Compound Dilutions in PBS prep_compound->plate incubate 4. Incubate Plate (37°C for 1 hour) plate->incubate centrifuge 5. Centrifuge Plate to pellet intact RBCs incubate->centrifuge transfer 6. Transfer Supernatant to new plate centrifuge->transfer read 7. Read Absorbance (e.g., 415 or 540 nm) transfer->read calculate 8. Calculate % Hemolysis read->calculate

Caption: Workflow for the in vitro hemolysis assay.

Materials:

  • Fresh, anticoagulated whole blood (e.g., human, rat)

  • Phosphate-buffered saline (PBS), sterile

  • Triton X-100 (1% v/v in PBS for positive control)

  • Sterile 96-well V-bottom microtiter plates

  • Centrifuge with a plate rotor, spectrophotometer

Procedure:

  • RBC Preparation:

    • Centrifuge whole blood at 1,000 x g for 10 minutes. Discard the plasma and buffy coat.

    • Wash the erythrocyte pellet three times with 10 volumes of cold, sterile PBS, centrifuging and removing the supernatant each time.

    • Resuspend the final pellet to create a 2% (v/v) RBC suspension in PBS.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of your test compound serially diluted in PBS. Test a range of concentrations (e.g., from the MIC up to 256 µg/mL).

    • For the negative control (0% hemolysis), add 100 µL of PBS.

    • For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100.

  • Incubation and Measurement:

    • Add 100 µL of the 2% RBC suspension to each well.

    • Incubate the plate at 37°C for 1 hour with gentle agitation.

    • Centrifuge the plate at 800 x g for 10 minutes to pellet intact RBCs.

    • Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100 [12]

Protocol 4.2: Mammalian Cell Cytotoxicity Assay (MTT-Based)

This assay measures the metabolic activity of mammalian cells as an indicator of cell viability. It provides a broader assessment of cytotoxicity than the hemolysis assay. [11] Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the thiazole derivative. Incubate for another 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization & Reading: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals. Read the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (the concentration of the compound that causes a 50% reduction in cell viability).

Data Interpretation and Advancement

The ultimate goal is to identify compounds with a high potency against fungi (low MIC) and low toxicity to mammalian cells (high CC₅₀/hemolytic concentration). This relationship is often expressed as the Selectivity Index (SI).

Selectivity Index (SI) = CC₅₀ / MIC

A higher SI value indicates greater selectivity for the fungal target, making the compound a more promising candidate for further development.

Compound IDMIC vs. C. albicans (µg/mL)MFC (µg/mL)CC₅₀ vs. HeLa (µg/mL)% Hemolysis @ 64 µg/mLSelectivity Index (SI)Recommendation
TH-001 48>128< 2%>32Advance
TH-002 8>641615%2Deprioritize
TH-003 32>64>128< 2%>4Low Potency
Fluconazole 232>256< 1%>128Reference

Next Steps for Promising Candidates:

  • Spectrum Expansion: Test against a broader panel of fungal pathogens, including resistant strains.

  • Mechanism of Action Studies: Perform assays like ergosterol quantification to confirm inhibition of the proposed target pathway. [16][17]* In Vivo Efficacy Models: Evaluate the compound's performance in animal models of fungal infection, such as murine models of candidiasis or aspergillosis. [18][19][20]These models are essential to confirm the in vitro data and assess the compound's real-world therapeutic potential. [21]

References

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Application Note & Protocol: Assessing the In Vitro Cytotoxicity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Thiazole Derivatives and Cytotoxicity Screening

Thiazole derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3] Several thiazole-based drugs, such as Dasatinib and Ixazomib, have already gained approval for clinical use in cancer therapy, underscoring the therapeutic potential of this scaffold.[4] The anticancer effects of thiazole derivatives are often attributed to their ability to induce apoptosis, disrupt cell cycle progression, and interfere with key signaling pathways in cancer cells.[1][5]

A critical initial step in the preclinical evaluation of novel thiazole derivatives is the comprehensive assessment of their in vitro cytotoxicity. This process is fundamental to identifying promising lead compounds, understanding their mechanisms of action, and establishing a preliminary therapeutic window. This guide provides a detailed framework and step-by-step protocols for evaluating the cytotoxic effects of thiazole derivatives on cancer cell lines. We will delve into the principles and execution of cornerstone assays that measure metabolic activity, membrane integrity, and apoptotic pathways.

I. Foundational Pillar: Strategic Selection of In Vitro Models

The relevance of any cytotoxicity data is intrinsically linked to the appropriateness of the chosen cell line model. Human cancer cell lines are indispensable tools, but their genotypic and phenotypic diversity necessitates a rational selection process to ensure clinically relevant outcomes.[6][7]

Key Considerations for Cell Line Selection:
  • Tissue of Origin: Select cell lines derived from the cancer type the thiazole derivative is intended to target. This provides a more accurate representation of the intended biological system.[8]

  • Target Expression and Genetic Status: If the thiazole derivative is designed to interact with a specific molecular target (e.g., a particular kinase or receptor), it is crucial to select cell lines with well-characterized expression levels and genetic status of that target.[6][7] Public databases can be invaluable for this purpose.

  • Known Drug-Response Profiles: Utilizing cell lines with known sensitivities or resistances to standard-of-care chemotherapeutic agents can provide valuable comparative data and insights into potential cross-resistance or synergistic effects. The NCI-60 panel is a well-established resource for this type of analysis.[9]

  • Growth Characteristics and Assay Compatibility: Consider the doubling time, morphology (adherent vs. suspension), and general robustness of the cell line to ensure it is amenable to the chosen cytotoxicity assay formats.

Table 1: Example Cancer Cell Lines for Cytotoxicity Screening

Cancer TypeCell LineKey Characteristics
Breast CancerMCF-7Estrogen receptor-positive.[10]
MDA-MB-231Triple-negative breast cancer model.[11]
Liver CancerHepG2Well-differentiated hepatocellular carcinoma.[10]
LeukemiaK562Chronic myelogenous leukemia.[12]
MOLT-4Acute lymphoblastic leukemia.[13]
Pancreatic CancerBxPC-3Adenocarcinoma of the pancreas.[13]

II. Core Cytotoxicity Assessment: A Multi-Assay Approach

A single cytotoxicity assay provides only one perspective on a compound's effect. A robust assessment relies on a combination of assays that probe different cellular processes. This multi-parametric approach allows for a more nuanced understanding of the mechanism of cell death.

A. Metabolic Activity Assessment: The MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[14][16] The amount of formazan produced is proportional to the number of metabolically active cells.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate (24h) for adherence cell_seeding->incubation1 treatment Add Thiazole Derivatives (serial dilutions) incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 add_mtt Add MTT Reagent (4h incubation) incubation2->add_mtt solubilization Add Solubilization Solution (e.g., DMSO) add_mtt->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: General workflow for the MTT cytotoxicity assay.

  • Cell Plating: Seed cells in a 96-well flat-bottomed plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[17] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[14]

B. Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH cytotoxicity assay is a colorimetric method that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[18][19][20] This assay is an excellent indicator of necrosis or late-stage apoptosis. The released LDH catalyzes the conversion of lactate to pyruvate, which in a coupled enzymatic reaction, leads to the reduction of a tetrazolium salt (INT) into a colored formazan product.[18][20][21] The amount of color formed is directly proportional to the number of lysed cells.[20]

Principle of the LDH Cytotoxicity Assay

LDH_Principle cluster_cell Cell cluster_reaction Assay Reaction intact_cell Intact Cell (LDH retained) lysed_cell Lysed Cell (Membrane Damage) ldh_release LDH Release lysed_cell->ldh_release ldh LDH ldh_release->ldh pyruvate Pyruvate ldh->pyruvate nadh NADH ldh->nadh lactate Lactate lactate->ldh nad NAD+ nad->ldh int Tetrazolium Salt (INT) nadh->int Diaphorase formazan Formazan (Colored) int->formazan

Caption: LDH is released from damaged cells and catalyzes a reaction producing a colored product.

  • Cell Plating and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Sample Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new flat-bottomed 96-well plate.

  • Reaction Mixture: Prepare the LDH assay reaction mixture according to the manufacturer's instructions (typically containing the substrate mix and diaphorase).

  • Assay Incubation: Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant. Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]

  • Stop Reaction (Optional): Some kits may include a stop solution. Add this as per the manufacturer's protocol.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]

  • Controls: It is critical to include controls for determining spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

C. Mechanism of Action: Apoptosis Assays

Thiazole derivatives frequently exert their anticancer effects by inducing apoptosis.[4][5] Distinguishing between apoptosis and necrosis is crucial for mechanistic understanding.

Caspase-3 and caspase-7 are key executioner caspases in the apoptotic pathway.[22][23] Their activation is a hallmark of apoptosis. These assays utilize a proluminescent or profluorescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[22][24] The cleavage releases a luminescent (e.g., aminoluciferin) or fluorescent (e.g., Rhodamine 110) molecule, generating a signal proportional to caspase activity.

  • Cell Plating and Treatment: Plate and treat cells in a white-walled 96-well plate suitable for luminescence measurements, following the same procedure as the MTT assay.

  • Reagent Preparation: Reconstitute the luminescent caspase-3/7 substrate with the provided assay buffer as per the manufacturer's protocol.

  • Assay Execution ("Add-Mix-Measure"): After the treatment period, remove the plates from the incubator and allow them to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent (e.g., 100 µL) directly to each well.[24]

  • Incubation: Mix the contents by gentle orbital shaking for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

This flow cytometry-based assay provides a more detailed picture of cell death, differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[25]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[25]

  • Propidium Iodide (PI): A fluorescent nuclear dye that is excluded by cells with intact membranes. It can only enter and stain the DNA of late apoptotic or necrotic cells where membrane integrity is compromised.[25]

Interpreting Annexin V / PI Staining Results

AnnexinV_PI viable Viable Cells (Annexin V- / PI-) early_apoptosis Early Apoptosis (Annexin V+ / PI-) viable->early_apoptosis PS Translocation late_apoptosis Late Apoptosis/Necrosis (Annexin V+ / PI+) early_apoptosis->late_apoptosis Membrane Permeabilization necrosis Primary Necrosis (Annexin V- / PI+)

Caption: Four distinct cell populations identified by Annexin V and PI staining.[26]

III. Data Analysis and Interpretation

Calculating the IC₅₀ Value

The IC₅₀ (Inhibitory Concentration 50) is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[27][28]

Steps for IC₅₀ Determination:

  • Data Normalization: Convert raw absorbance or luminescence data to percentage viability. The untreated control wells represent 100% viability, and a background control (media only) represents 0% viability.

    • % Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100

  • Dose-Response Curve: Plot the percentage viability (Y-axis) against the logarithm of the compound concentration (X-axis).[28]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope) or a four-parameter logistic function.[29][30] This is the most accurate method for determining the IC₅₀.

  • IC₅₀ Interpolation: The software will calculate the IC₅₀ value, which is the concentration at which the curve crosses the 50% viability mark.

Table 2: Example IC₅₀ Data for a Thiazole Derivative

Concentration (µM)% Viability (Mean ± SD)
0 (Control)100 ± 4.5
0.195.2 ± 5.1
182.1 ± 3.8
551.5 ± 2.9
1025.7 ± 2.1
508.3 ± 1.5
Calculated IC₅₀ 4.85 µM

IV. Self-Validating Systems and Best Practices

To ensure the trustworthiness and reproducibility of your results, incorporate the following practices:

  • Appropriate Controls: Always include positive controls (a compound with known cytotoxic effects, e.g., Staurosporine or Doxorubicin), negative controls (untreated cells), and vehicle controls (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve the test compound).

  • Replicates: Perform all experiments with technical triplicates and ensure the entire experiment is repeated independently at least three times to ensure biological reproducibility.

  • Concentration Range: Use a wide range of compound concentrations (typically using a logarithmic or semi-logarithmic dilution series) to generate a complete dose-response curve, defining both the upper and lower plateaus of the curve.

  • Cell Line Authentication: Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling to ensure their identity and rule out cross-contamination.

  • Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatments.

By employing this structured, multi-assay approach grounded in rational model selection and rigorous data analysis, researchers can confidently and accurately assess the in vitro cytotoxicity of novel thiazole derivatives, paving the way for the development of the next generation of anticancer therapeutics.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed Central. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

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  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. Available at: [Link]

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  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. Available at: [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. ResearchGate. Available at: [Link]

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  • How can I calculate IC50 for a cytotoxic substance? ResearchGate. Available at: [Link]

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  • LDH cytotoxicity assay. protocols.io. Available at: [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Available at: [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. Available at: [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. Available at: [Link]

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  • Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? ResearchGate. Available at: [Link]

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  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. Available at: [Link]

  • Apoptosis Marker Assays for HTS. NCBI Bookshelf. Available at: [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

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Troubleshooting & Optimization

"troubleshooting low yield in Hantzsch thiazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to troubleshoot and optimize your synthetic procedures. The Hantzsch synthesis, first reported in 1887, is a cornerstone reaction for forming the thiazole core, a prevalent scaffold in medicinally important compounds.[1][2] It typically involves the condensation of an α-haloketone with a thioamide or thiourea.[2][3] While robust, achieving high yields can be challenging. This guide follows a question-and-answer format to directly address common issues encountered in the lab.

Troubleshooting Guide: From Low Yield to High Success

This section addresses specific experimental issues in a direct Q&A format.

Issue 1: Low or No Product Formation (Incomplete Conversion)

Question: My TLC analysis shows a significant amount of unreacted starting materials even after the prescribed reaction time. What are the primary factors I should investigate to drive the reaction to completion?

Answer: Incomplete conversion is a frequent hurdle. The issue often lies in suboptimal reaction kinetics or reactant stability. Here’s a systematic approach to troubleshoot this:

  • Reaction Temperature: The activation energy for the Hantzsch synthesis often requires thermal input.[4] If you are running the reaction at room temperature, a modest increase to 40-60 °C can significantly improve the rate.[5] For less reactive substrates, refluxing in a suitable solvent may be necessary. However, be cautious, as excessive heat can promote decomposition.[5]

  • Reaction Time: The reaction may simply need more time to reach completion. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[5][6] If starting materials persist, extend the reaction duration until consumption is maximized.

  • Purity and Stability of Reactants:

    • α-Haloketones: These reagents can be unstable and should be freshly prepared or properly stored (cold and dark) to avoid decomposition, which is a common cause of low yields.[7]

    • Thioamide/Thiourea: Impurities in your thio-nucleophile can introduce competing side reactions.[7] Ensure you are using a high-purity reagent.

  • Solvent Choice: The solvent plays a critical role in solubilizing reactants and mediating the reaction rate. Alcohols like ethanol and methanol are standard and often effective.[5] For certain multicomponent reactions, an ethanol/water mixture has been shown to improve yields.[8][9] In some cases, exploring aprotic solvents or even solvent-free conditions might be beneficial.[6][10][11]

Troubleshooting Workflow for Low Conversion

G start Low Yield: Incomplete Conversion temp Increase Temperature (e.g., 40-60°C or reflux) start->temp Is reaction at RT? time Extend Reaction Time (Monitor by TLC) start->time Are starting materials present? purity Check Reactant Purity (Use fresh α-haloketone) start->purity Are reactants old? solvent Optimize Solvent (Screen EtOH, MeOH, EtOH/H2O) start->solvent Is yield still low? result Improved Conversion temp->result time->result purity->result solvent->result

Caption: A workflow for troubleshooting low conversion rates.

Issue 2: Significant Side Product Formation

Question: I've achieved good conversion of my starting materials, but my crude product is a complex mixture with significant byproducts. How can I improve the reaction's selectivity?

Answer: The formation of side products, particularly isomers, is a known challenge, especially when using N-monosubstituted thioureas.[7] Controlling the reaction's regioselectivity is key.

  • pH of the Reaction Medium: The acidity of the reaction is the most critical factor for controlling which isomer forms.[6][7]

    • For 2-(N-substituted amino)thiazoles (The typical desired product): Conduct the reaction in a neutral or slightly basic medium.[7] This is the favored pathway under standard conditions.

    • For 3-substituted 2-imino-2,3-dihydrothiazoles (The isomeric byproduct): This isomer is favored under strongly acidic conditions (e.g., using 10M-HCl-EtOH).[6][12] Unintentional acidity in your reaction vessel or from degrading starting materials can push the equilibrium towards this byproduct.

  • Catalyst Introduction: While the classic Hantzsch synthesis is often uncatalyzed, modern variations have shown that certain catalysts can improve yields and selectivity. For multicomponent reactions, a reusable catalyst like silica-supported tungstosilisic acid has been reported to provide high yields.[8][9][13]

  • Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful technique. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating.[13][14]

Controlling Regioselectivity based on pH

G reactants α-Haloketone + N-monosubstituted Thiourea amino 2-(N-substituted amino)thiazole (Desired Product) reactants->amino Neutral or Slightly Basic Conditions imino 3-substituted 2-imino-2,3-dihydrothiazole (Isomeric Byproduct) reactants->imino Strongly Acidic Conditions (e.g., 10M HCl)

Caption: The effect of pH on the regioselectivity of the Hantzsch synthesis.

Issue 3: Difficulty in Product Isolation and Purification

Question: My reaction seems to have worked, but I am struggling to isolate the final product. What is the standard work-up procedure, and what are some common pitfalls?

Answer: Proper work-up is crucial for isolating your thiazole product, which is often generated as an acid salt (e.g., HBr salt) during the reaction.[15] The goal is to neutralize this salt to precipitate the free, neutral thiazole.

  • Neutralization and Precipitation: The standard procedure involves pouring the cooled reaction mixture into a beaker containing a mild aqueous base, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[3][5] This neutralizes the acid salt, causing the often poorly water-soluble thiazole to precipitate. The solid can then be collected by vacuum filtration.[3][15]

  • Extraction for Soluble Products: If your thiazole derivative is more polar or does not precipitate upon neutralization, it may remain dissolved in the aqueous work-up solution. In this case, you will need to perform an extraction with a suitable organic solvent, such as ethyl acetate or dichloromethane, to recover your product from the aqueous layer.[5]

  • Purification: While simple filtration is sometimes sufficient, many crude products require further purification.[3] Common impurities include unreacted thioamide or byproducts. Recrystallization from a suitable solvent, like ethanol, is a common and effective method for purifying the crude solid.[6] For complex mixtures or oily products, silica gel column chromatography may be necessary.[16]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The reaction proceeds through a multistep pathway.[3] It begins with a nucleophilic attack (SN2 reaction) from the sulfur atom of the thioamide onto the α-carbon of the haloketone.[15] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. Finally, a dehydration step occurs to form the stable, aromatic thiazole ring.[3][17][18]

Hantzsch Thiazole Synthesis Mechanism

G cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Thioamide Thioamide Intermediate_1 Intermediate_1 Thioamide->Intermediate_1 + α-Haloketone Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 (N attacks C=O) Thiazole Product Thiazole Product Intermediate_2->Thiazole Product - H2O

Caption: A simplified overview of the Hantzsch thiazole synthesis mechanism.

Q2: How do I choose the optimal reaction conditions?

A2: Optimizing conditions is key to maximizing yield. The following table summarizes the effects of different parameters investigated in a multicomponent Hantzsch synthesis.[8][9]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water2512No Reaction
2Water100 (Reflux)4.570
3Ethanol2512No Reaction
4Ethanol78 (Reflux)3.580
5Methanol2512No Reaction
6Methanol65 (Reflux)475
7Ethanol/Water (1:1) 65 2 90

As the data suggests, a systematic screening of solvents and temperatures is highly recommended to find the ideal conditions for your specific substrates.[8][9]

Q3: My α-haloketone seems to be degrading during the reaction. How can I mitigate this?

A3: α-haloketones can be lachrymatory and unstable. To minimize degradation, consider using an α-tosyloxy ketone as a substitute, which can be more stable and still effective in the Hantzsch synthesis.[16] Additionally, ensuring the reaction is not overheated and is run for the optimal, not excessive, duration can prevent decomposition.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)

This protocol is adapted from a standard laboratory procedure for the synthesis of 2-amino-4-phenylthiazole.[3]

  • Reactant Combination: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Place the vial on a hot plate set to a temperature that allows for gentle heating or reflux (e.g., 100°C setting) and stir for 30-60 minutes.[3] Monitor reaction progress by TLC.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[3] A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Rinse the collected solid (filter cake) with water to remove any inorganic salts.[3]

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry or dry in a vacuum oven to a constant weight.[3]

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This protocol is a generalized procedure based on reported microwave-assisted methods.[6][14]

  • Reactant Combination: In a specialized microwave reactor vessel, combine the α-haloketone (1 mmol) and the appropriate thioamide or thiourea derivative (1-1.2 mmol).[6][14]

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol (2-5 mL).[14]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to a constant temperature (e.g., 60-90 °C) for 10-30 minutes.[6][14]

  • Cooling: After the reaction is complete, allow the vessel to cool to room temperature.

  • Work-up: Pour the reaction mixture into a basic aqueous solution (e.g., 5% NaHCO₃ or dilute ammonium hydroxide) to precipitate the product.[6]

  • Isolation & Purification: Collect the precipitated product by filtration, wash with water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol.[6]

References
  • Technical Support Center: Optimizing Hantzsch Thiazole Synthesis. (2025). Benchchem.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
  • Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. (2025). Benchchem.
  • Troubleshooting low yields in Hantzsch thiazole synthesis. (2025). Benchchem.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). NIH.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Royal Society of Chemistry.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Identifying side reactions in the Hantzsch synthesis of thiazoles. (2025). Benchchem.
  • Technical Support Center: Hantzsch Thiazole Synthesis. (2025). Benchchem.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Hantzsch thiazole synthesis - labor
  • Mechanism of Hantzsch Thiazole Synthesis. (2022).
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Reaction mechanism of Hantzsch thiazole synthesis. (n.d.).
  • Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. (2025).
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2025).
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware.

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Technical Support Center: Optimizing the Synthesis of 2-Phenyl-1,3-thiazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-1,3-thiazole-4-carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the experimental conditions for this two-step synthesis. As Senior Application Scientists, we provide not only protocols but also the underlying rationale to empower you to make informed decisions in your laboratory work.

The synthesis of this compound is typically achieved in two sequential stages:

  • Hantzsch Thiazole Synthesis: Formation of the intermediate, ethyl 2-phenyl-1,3-thiazole-4-carboxylate.

  • Hydrazinolysis: Conversion of the ethyl ester intermediate into the final carbohydrazide product.

This guide is structured in a question-and-answer format to directly address potential issues you may encounter at each stage.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrazinolysis Thiobenzamide Thiobenzamide Intermediate_Ester Ethyl 2-Phenyl-1,3-thiazole-4-carboxylate Thiobenzamide->Intermediate_Ester Reflux in Ethanol Ethyl_Bromopyruvate Ethyl Bromopyruvate Ethyl_Bromopyruvate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Isolate & Purify Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product Reflux in Ethanol

Caption: Overall workflow for the two-step synthesis.

Part 1: Troubleshooting the Hantzsch Thiazole Synthesis of Ethyl 2-Phenyl-1,3-thiazole-4-carboxylate

This initial step involves the cyclocondensation of thiobenzamide and ethyl bromopyruvate. While robust, the Hantzsch synthesis can be sensitive to reactant purity and reaction conditions.[1][2]

Troubleshooting Guide

Question: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?

Answer: Low conversion is a common issue that can typically be traced back to four key factors:

  • Reagent Purity and Stability:

    • Causality: α-Haloketones like ethyl bromopyruvate can be unstable and decompose upon storage.[3] Impurities in the thiobenzamide can also introduce side reactions.[4]

    • Solution: Ensure you are using freshly prepared or purified ethyl bromopyruvate. The purity of both starting materials should be confirmed before starting the reaction.

  • Insufficient Heating:

    • Causality: The Hantzsch synthesis requires sufficient activation energy to proceed to the aromatic thiazole product.[5] Room temperature conditions are often insufficient.

    • Solution: The reaction is typically performed under reflux in a solvent like ethanol.[6] Ensure your reaction is heated to the boiling point of the solvent and maintained there. A modest increase in temperature can significantly improve reaction rates.[3]

  • Inadequate Reaction Time:

    • Causality: The reaction may simply not have had enough time to reach completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][4] If starting materials are still present after the initially planned time, extend the reflux period.

  • Improper Solvent Choice:

    • Causality: The solvent's polarity is crucial for solvating the reactants and intermediates.[4]

    • Solution: Ethanol is a widely used and effective solvent for this reaction.[6][7] If issues persist, a solvent screening with other alcohols or polar aprotic solvents like DMF could be beneficial.[3]

Question: I've isolated my product, but it's contaminated with significant impurities. How can I improve the reaction's selectivity?

Answer: Side product formation is often linked to reaction conditions and stoichiometry.

  • Control the Temperature:

    • Causality: Excessive heat can promote the formation of degradation products or undesired side reactions.[3]

    • Solution: While heating is necessary, avoid excessively high temperatures. Refluxing in ethanol generally provides a good balance. If using a higher boiling point solvent, carefully control the temperature to the minimum required for a reasonable reaction rate.

  • Ensure Stoichiometry:

    • Causality: Using a significant excess of one reagent can sometimes lead to byproducts.

    • Solution: While a slight excess (e.g., 1.1 to 1.5 equivalents) of the thioamide is sometimes used to ensure full consumption of the more expensive α-haloketone, a 1:1 molar ratio is the theoretical standard.[5]

  • Purification Strategy:

    • Causality: The initial product formed is often the hydrobromide salt of the thiazole, which is soluble in the reaction medium.[5] The neutral product is less soluble and can be precipitated.

    • Solution: After the reaction is complete, cool the mixture and pour it into a weak base solution, such as 5% sodium carbonate or ammonium hydroxide.[4][7] This neutralizes the salt, causing the desired ethyl 2-phenyl-1,3-thiazole-4-carboxylate to precipitate, which can then be collected by filtration and washed with water.[5][7]

Frequently Asked Questions (FAQs)

Question: What is the mechanism for the Hantzsch Thiazole Synthesis?

Answer: The reaction proceeds through a well-established mechanism. It begins with a nucleophilic attack from the sulfur atom of the thioamide on the α-carbon of the ethyl bromopyruvate (an S_N2 reaction). This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. Finally, a dehydration step occurs to form the stable, aromatic thiazole ring.[2][5][8]

Hantzsch_Mechanism node_A Thiobenzamide (Sulfur acts as nucleophile) node_C S_N2 Attack node_A->node_C node_B Ethyl Bromopyruvate node_B->node_C node_D Thioimonium Intermediate node_C->node_D node_E Intramolecular Cyclization (N attacks C=O) node_D->node_E node_F Hemiaminal-like Intermediate node_E->node_F node_G Dehydration (Loss of H2O) node_F->node_G node_H Aromatic Thiazole Product node_G->node_H

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Question: How critical is the pH of the reaction medium?

Answer: For this specific synthesis, the reaction is typically run under neutral conditions. However, in Hantzsch syntheses involving N-substituted thioureas, the pH can be critical for controlling regioselectivity and preventing the formation of 2-imino-2,3-dihydrothiazole isomers.[3][4] For the reaction between thiobenzamide and ethyl bromopyruvate, standard neutral conditions are favored.

Part 2: Troubleshooting the Hydrazinolysis of the Ester Intermediate

This second step converts the ethyl ester into the desired this compound via nucleophilic acyl substitution with hydrazine hydrate.

Troubleshooting Guide

Question: My TLC shows a significant amount of starting ester remaining, even after prolonged reflux. How can I drive the reaction to completion?

Answer: Incomplete conversion is the most frequent challenge in this step. Here are several strategies to improve the yield:

  • Increase Molar Excess of Hydrazine Hydrate:

    • Causality: Hydrazinolysis is an equilibrium-driven process. Using a larger excess of hydrazine hydrate shifts the equilibrium towards the product side.

    • Solution: While a small excess is standard, you can increase the molar ratio of ester to hydrazine hydrate to 1:5 or even higher.[9] Some protocols use a significant excess to ensure complete conversion.[10]

  • Extend Reaction Time and/or Increase Temperature:

    • Causality: The reaction may require more time or higher thermal energy to overcome the activation barrier completely.

    • Solution: Continue to monitor the reaction by TLC. If conversion is slow, extend the reflux time, potentially up to 12-24 hours.[9][10] Ensure the reflux is vigorous.

  • Use High-Concentration Hydrazine Hydrate:

    • Causality: The concentration of the hydrazine hydrate reagent can affect its reactivity.

    • Solution: Use a high-quality, high-concentration (e.g., 80-100%) hydrazine hydrate for the reaction.[9]

Question: My product fails to precipitate from the ethanol solution upon cooling. What should I do?

Answer: If the product remains dissolved, its concentration is likely below the saturation point in the solvent used.

  • Reduce Solvent Volume:

    • Causality: Concentrating the solution increases the product concentration, often pushing it past the saturation point.

    • Solution: Carefully evaporate a portion of the ethanol under reduced pressure.[9][11]

  • Induce Crystallization:

    • Causality: Solutions can sometimes become supersaturated and require a nucleation point to begin crystallization.

    • Solution: Try scratching the inside of the flask with a glass rod at the solution-air interface. Alternatively, if available, add a single seed crystal of the pure product.[9]

  • Use an Anti-Solvent:

    • Causality: Adding a solvent in which the product is insoluble can force it to precipitate.

    • Solution: Slowly add the reaction mixture to a beaker of cold or ice water with stirring. Carbohydrazides are often much less soluble in water than in ethanol, leading to precipitation.

Frequently Asked Questions (FAQs)

Question: What is the optimal solvent for hydrazinolysis?

Answer: Absolute ethanol is the most commonly used and effective solvent.[11][12] It readily dissolves both the ester starting material and the hydrazine hydrate, creating a homogeneous reaction mixture. Methanol or other alcohols can also be used.[12]

Question: How can I confirm the formation of the carbohydrazide product?

Answer: Spectroscopic methods are essential for confirmation.

  • ¹H NMR: Look for the appearance of new signals corresponding to the hydrazide -NH- and -NH₂ protons. These are often broad singlets and their chemical shift can be concentration-dependent. The characteristic signals for the ethyl group of the starting ester (a quartet and a triplet) should disappear completely.

  • IR Spectroscopy: The most telling change is the shift in the carbonyl (C=O) stretching frequency. The ester carbonyl will be replaced by the amide carbonyl of the hydrazide, which typically appears at a lower wavenumber. You will also see new N-H stretching bands appear.

  • Mass Spectrometry: Confirm the molecular weight of the product, which should correspond to the molecular formula C₁₀H₉N₃OS (219.26 g/mol ).[13][14]

Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 2-Phenyl-1,3-thiazole-4-carboxylate
  • In a round-bottom flask, dissolve thiobenzamide (1.0 eq) in absolute ethanol.

  • Add ethyl bromopyruvate (1.0-1.1 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, allow the reaction to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate, with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the solid product under vacuum to yield the intermediate ester.

Protocol 2: Synthesis of this compound
  • Suspend the ethyl 2-phenyl-1,3-thiazole-4-carboxylate (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (3.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux with stirring for 3-6 hours.[15] The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Allow the reaction mixture to cool to room temperature, during which the product may begin to crystallize.

  • If no precipitation occurs, reduce the solvent volume or pour the mixture into ice-cold water to induce precipitation.

  • Collect the white solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • The product can be further purified by recrystallization from ethanol if necessary.

Table 1: Summary of Optimized Reaction Conditions
ParameterStep 1: Hantzsch SynthesisStep 2: Hydrazinolysis
Solvent Absolute EthanolAbsolute Ethanol
Temperature Reflux (~78 °C)Reflux (~78 °C)
Time 2 - 4 hours3 - 6 hours
Key Reagent Ratio Thiobenzamide : Ethyl Bromopyruvate ≈ 1:1Ester : Hydrazine Hydrate ≈ 1:3 to 1:5
Work-up Precipitation in weak base (e.g., Na₂CO₃)Cooling / Precipitation in water
Typical Yield >80%>90%

References

  • Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from [Link]

  • Shinde, R. R., Dhawale, S. A., & Farooqui, M. (2018). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Chemistry & Biology Interface, 8(3), 169-183.
  • Ammar, Y. A., et al. (2016).
  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER. Retrieved from [Link]

  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Chemical Biology & Drug Design, 99(4), 577-585.
  • O'Mahony, G., et al. (2020). Synthesis of acyl hydrazides from methyl esters using a continuous flow approach. Reaction Chemistry & Engineering, 5(4), 725-729.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Pîrnău, A., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. International Journal of Molecular Sciences, 23(19), 11839.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (2013). CN103408454A - Preparation method of hydrazide compound.
  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Retrieved from [Link]

  • ResearchGate. (2019). Carbohydrazide vs Hydrazine: A Comparative Study. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Retrieved from [Link]

  • MDPI. (2012). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Retrieved from [Link]

  • YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

  • ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Retrieved from [Link]

  • K-State Research Exchange. (1954). Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivatives. Retrieved from [Link]

  • DergiPark. (2017). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]

  • MDPI. (2013). Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C10H9N3OS, 1 gram. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-Phenyl-1,3-thiazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Heterocyclic Scaffold

Welcome to the technical support center for the synthesis of 2-Phenyl-1,3-thiazole-4-carbohydrazide. This molecule is a valuable building block in medicinal chemistry and drug development, often serving as a precursor for more complex bioactive agents.[1] The synthesis, typically a two-step process involving a Hantzsch thiazole synthesis followed by hydrazinolysis, is robust yet susceptible to specific side reactions that can impact yield and purity.

This guide is designed for researchers and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges encountered during this synthesis. We will explore the causality behind experimental choices to empower you to optimize the reaction for your specific needs.

Synthetic Pathway and Potential Side Reactions

The overall synthesis proceeds in two primary stages. The first is the Hantzsch condensation to form the thiazole ring, and the second is the conversion of the resulting ester to the target carbohydrazide. Each stage has unique potential pitfalls.

G cluster_reactants Starting Materials cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrazinolysis cluster_side_reactions Potential Side Reactions Thiobenzamide Thiobenzamide Hantzsch Hantzsch Condensation (e.g., in Ethanol, Reflux) Thiobenzamide->Hantzsch ECA Ethyl 2-chloroacetoacetate or Ethyl bromopyruvate ECA->Hantzsch SideProd1 Self-Condensation of ECA ECA->SideProd1 Strong Base ThiazoleEster Ethyl 2-phenyl-1,3-thiazole-4-carboxylate Hydrazinolysis Hydrazine Hydrate (e.g., in Ethanol, Reflux) ThiazoleEster->Hydrazinolysis SideProd2 Hydrolysis to Carboxylic Acid ThiazoleEster->SideProd2 H₂O, Acid/Base Hantzsch->ThiazoleEster Main Pathway Target This compound (Desired Product) SideProd3 Dimerization/ Oxadiazole Formation Target->SideProd3 Excess Heat/ Contaminants Hydrazinolysis->Target Main Pathway G start Low Yield or Side Products in Step 1 q1 Check Purity of Reactants (TLC/NMR) start->q1 q2 Review Reaction Conditions (Temp/Solvent) q1->q2 Pure sol1 Purify Starting Materials q1->sol1 Impure q3 Verify Anhydrous Conditions q2->q3 Optimal sol2 Increase Temp to Reflux; Screen Solvents q2->sol2 Sub-optimal q4 Check for Strong Base Addition q3->q4 Dry sol3 Use Oven-Dried Glassware & Anhydrous Solvents q3->sol3 Moisture Present sol4 Avoid Strong Bases; Use Mild Base for Work-up q4->sol4 Yes

Sources

Technical Support Center: Purification of 2-Phenyl-1,3-thiazole-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-phenyl-1,3-thiazole-4-carbohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in scientific principles and field-proven experience.

Troubleshooting Guide

This section provides a question-and-answer-style guide to address specific issues you may encounter during your experiments.

Problem 1: My crude product is a persistent oil and will not solidify.

Answer:

The oily nature of your crude product could be due to the presence of residual solvents or impurities that are disrupting the crystal lattice formation. Here is a systematic approach to induce solidification:

  • Solvent Removal: Ensure all solvents from the reaction and workup have been thoroughly removed under high vacuum. Co-evaporation with a solvent in which your compound has low solubility, such as hexane or diethyl ether, can sometimes help to azeotropically remove residual high-boiling solvents like DMF or DMSO.

  • Trituration: Attempt to solidify the oil by trituration. This involves adding a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., cold hexane, diethyl ether, or pentane) and scratching the inside of the flask with a glass rod at the solvent-oil interface. This can provide nucleation sites for crystallization.

  • Seed Crystal Introduction: If you have a small amount of pure, solid material from a previous batch, adding a seed crystal to the oil can initiate crystallization.

  • Purification via Chromatography: If the above methods fail, it is likely that the impurities are preventing crystallization. In this case, proceed with column chromatography to purify the compound. The purified fractions, once the solvent is removed, should yield a solid product.

Problem 2: I am observing poor separation of my product during column chromatography.

Answer:

Achieving good separation in column chromatography depends on the choice of stationary phase and eluent system. Here’s how to troubleshoot poor separation:

  • Optimize the Solvent System with TLC: Before running a column, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your product an Rf value of approximately 0.2-0.4.

    • If your compound is very polar and remains at the baseline, consider using a more polar solvent system. For instance, increasing the proportion of methanol in a dichloromethane/methanol mixture can be effective.

    • If your compound runs too close to the solvent front, a less polar system is needed. Try combinations like hexane/ethyl acetate or petroleum ether/ethyl acetate.

  • Consider a Different Stationary Phase: While silica gel is the most common stationary phase, it is acidic and can cause decomposition of acid-sensitive compounds. If you suspect your this compound derivative is degrading on the column, consider the following alternatives:

    • Neutralized Silica Gel: Pre-treat the silica gel with a base like triethylamine to neutralize its acidity.

    • Alumina (Basic or Neutral): Alumina can be a good alternative for purifying compounds that are sensitive to acidic conditions.[1]

  • Gradient Elution: If a single solvent system does not provide adequate separation of all components, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the chromatography.

Problem 3: My NMR spectrum shows persistent impurities even after purification.

Answer:

Identifying the nature of the impurity is the first step to effectively removing it. Here are some common impurities and strategies for their removal:

  • Unreacted Starting Materials:

    • α-haloketone and Thioamide (from Hantzsch synthesis): If the Hantzsch thiazole synthesis was used, unreacted starting materials may persist.[2][3] These can often be removed by careful column chromatography or recrystallization.

    • Ethyl 2-phenylthiazole-4-carboxylate and Hydrazine Hydrate: If the carbohydrazide was formed from the corresponding ester, these starting materials might be present. Unreacted ester can be removed by chromatography. Excess hydrazine hydrate is water-soluble and can often be removed by washing the crude product with water during the workup.

  • Side-Products:

    • Azine Formation: A common side reaction in the formation of hydrazones is the reaction of the product with another molecule of the starting aldehyde or ketone to form an azine. This impurity can often be separated by column chromatography with a carefully selected eluent system.

  • Characterization of Impurities:

    • ¹H NMR: In the ¹H NMR spectrum of a pure this compound, you would expect to see characteristic signals for the thiazole proton, the aromatic protons of the phenyl ring, and the NH and NH₂ protons of the carbohydrazide group.[4][5] The NH and NH₂ protons often appear as broad singlets and their chemical shifts can be concentration-dependent. The presence of unexpected sharp singlets or multiplets could indicate impurities.

    • IR Spectroscopy: A pure sample should show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C=N stretching of the thiazole ring.[6] The presence of a strong C=O stretch at a higher wavenumber (around 1700-1730 cm⁻¹) might suggest the presence of unreacted ester.

Problem 4: I have low recovery of my product after recrystallization.

Answer:

Low recovery during recrystallization is a common issue that can be addressed by optimizing the procedure:

  • Choice of Solvent: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good starting point for recrystallizing thiazole derivatives.[7] If a single solvent is not effective, a binary solvent system (e.g., ethanol/water, acetone/hexane) can be used.

  • Minimize the Amount of Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.

  • Recover from Mother Liquor: If a significant amount of product remains in the mother liquor, you can concentrate the filtrate and attempt a second recrystallization to improve your overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

A1: A common synthetic route involves a two-step process. The first step is typically the Hantzsch thiazole synthesis, where an α-haloketone (e.g., ethyl 2-bromo-3-oxobutanoate) is reacted with a thioamide (e.g., benzamide) to form the corresponding ethyl 2-phenyl-1,3-thiazole-4-carboxylate.[2][8] In the second step, this ester is then reacted with hydrazine hydrate to form the desired this compound.[4][9]

Q2: Are this compound derivatives stable?

A2: Thiazole rings are generally stable aromatic systems.[10] However, the carbohydrazide functionality can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of the corresponding carboxylic acid and hydrazine. It is therefore advisable to use neutral or mildly acidic/basic conditions during workup and purification. Some hydrazone derivatives have been reported to be unstable on silica gel, so if you are working with a derivative of the carbohydrazide, this is a factor to consider during chromatography.

Q3: What are the key spectroscopic features to confirm the structure of my this compound derivative?

A3: The following spectroscopic data are characteristic for this class of compounds:

  • ¹H NMR: Look for a singlet for the C5-proton of the thiazole ring, multiplets in the aromatic region for the phenyl group, and broad, exchangeable singlets for the NH and NH₂ protons of the carbohydrazide moiety.[4][5]

  • ¹³C NMR: Expect signals for the carbons of the thiazole ring, the phenyl ring, and a characteristic downfield signal for the carbonyl carbon of the carbohydrazide.[5]

  • IR: Key vibrational bands include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C=N and C=C stretching of the aromatic rings.[6]

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of your compound.

Data Presentation

Table 1: Recommended Solvent Systems for TLC and Column Chromatography

Polarity of CompoundRecommended TLC/Column Eluent System
Low to MediumHexane / Ethyl Acetate (gradient)
Medium to HighDichloromethane / Methanol (gradient)
HighEthyl Acetate / Methanol (gradient)

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions.

  • Gradient (if necessary): Gradually increase the polarity of the eluent to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of hot recrystallization solvent to your crude product until it is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude Product Is_Solid Is it a solid? Crude->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Oil Persistent Oil Is_Solid->Oil No Pure_Solid Pure Solid Product Recrystallization->Pure_Solid Column_Chromatography Column Chromatography Column_Chromatography->Pure_Solid Trituration Trituration Oil->Trituration Solidifies Does it solidify? Trituration->Solidifies Solidifies->Recrystallization Yes Solidifies->Column_Chromatography No

Caption: A decision-making workflow for the initial purification strategy of this compound derivatives.

Troubleshooting_Chromatography Poor_Separation Poor Separation in Column Chromatography Optimize_TLC Optimize Eluent with TLC (Rf 0.2-0.4) Poor_Separation->Optimize_TLC Consider_Stationary_Phase Consider Alternative Stationary Phase Poor_Separation->Consider_Stationary_Phase Gradient_Elution Use Gradient Elution Poor_Separation->Gradient_Elution Improved_Separation Improved Separation Optimize_TLC->Improved_Separation Consider_Stationary_Phase->Improved_Separation Gradient_Elution->Improved_Separation

Caption: Troubleshooting guide for poor separation during column chromatography.

References

  • 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

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  • Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). (n.d.). ResearchGate. Retrieved from [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012). Google Patents.
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  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2020). Molecules, 25(23), 5779. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Medicinal Chemistry, 14(10), 2003-2017. [Link]

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  • Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. (2023). ACS Omega, 8(30), 27289-27303. [Link]

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  • Synthesis of some thiazole and phthalazine compounds from schiff bases. (2019). Acta Scientific Medical Sciences, 3(8), 82-89. [Link]

  • Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines. (2024). International Journal of Molecular Sciences, 25(3), 1604. [Link]

  • 4-AMINO-2,3-DIHYDRO-3-PHENYL-N'-[1-(PYRIDINE-3-YL)-ETHYLIDENE]-2-THIOXOTHIAZOLE-5-CARBOHYDRAZIDE. (n.d.). SpectraBase. Retrieved from [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2014). Research in Pharmaceutical Sciences, 9(3), 197-205. [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). International Journal of ChemTech Research, 9(5), 410-423. [Link]

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  • 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiazole Based Carbohydrazide Derivatives as α -Amylase Inhibitor and Their Molecular Docking Study. (2017). Heteroatom Chemistry, 2017, 1-8. [Link]

  • 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][4][6][7] Thiadiazine Derivatives. (2007). Magnetic Resonance in Chemistry, 45(3), 265-268. [Link]

  • Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. (2012). Journal of Heterocyclic Chemistry, 49(4), 861-868. [Link]

  • New 5-Thiazolyl-carbohydrazon-n-allyl-thiazolines Synthesis, characterization and antioxidant activity. (2019). Journal of the Chemical Society of Pakistan, 41(4), 639-646. [Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. (2018). Organic Letters, 20(15), 4559-4563. [Link]

  • Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. (2021). Journal of Chemistry, 2021, 1-9. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2022). Molecules, 27(19), 6261. [Link]

  • 2-Amino-4-phenylthiazole. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. (2015). Journal of Chemistry, 2015, 1-7. [Link]

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Technical Support Center: Improving the Solubility of 2-Phenyl-1,3-thiazole-4-carbohydrazide for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges associated with 2-Phenyl-1,3-thiazole-4-carbohydrazide in biological assays. Poor aqueous solubility is a common hurdle in drug discovery, often leading to unreliable and irreproducible experimental results.[1] This document outlines systematic approaches to enhance the solubility of this compound, ensuring accurate and meaningful data in your research.

Understanding the Challenge: Properties of this compound

This compound is a heterocyclic compound with a molecular formula of C₁₀H₉N₃OS and a molecular weight of approximately 219.26 g/mol .[2][3] Its structure, containing both aromatic and heteroaromatic rings, contributes to its hydrophobic nature and consequently, its limited solubility in aqueous solutions. This inherent low solubility can lead to several experimental issues, including compound precipitation, inaccurate concentration measurements, and false negatives in biological screens.[4][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is precipitating out of my aqueous assay buffer, even though the DMSO stock solution is clear. Why is this happening?

A: This is a common phenomenon known as solvent-shifting precipitation. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic compounds, its properties are vastly different from aqueous buffers.[7] When a concentrated DMSO stock is diluted into an aqueous medium, the dramatic change in solvent polarity can cause the compound's solubility to plummet, leading to precipitation.[8] A clear stock solution in 100% DMSO does not guarantee solubility in the final assay buffer.[9]

Troubleshooting Steps:

  • Determine the Kinetic Solubility Limit: Before proceeding with your assay, it is crucial to determine the maximum concentration of your compound that remains soluble in the final assay buffer. This can be done using techniques like nephelometry, which measures light scattering from suspended particles.

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%.[7] While higher DMSO concentrations might seem to aid solubility, they can also be toxic to cells and interfere with assay components.[10][11][12][13] Always include a vehicle control with the same final DMSO concentration in all experiments.[7]

  • Serial Dilution Strategy: Instead of a single large dilution, perform a serial dilution of your compound in 100% DMSO first.[7] This creates intermediate stocks that can then be diluted into the aqueous buffer, minimizing the shock of the solvent shift.

Q2: I'm observing inconsistent results in my cell-based assay. Could this be related to the solubility of this compound?

A: Absolutely. Poor solubility is a major contributor to assay variability. If the compound precipitates, the actual concentration in solution is unknown and likely much lower than the intended concentration. This can lead to:

  • Underestimation of Potency: If the compound is not fully dissolved, its effective concentration at the target site will be lower, leading to an underestimation of its biological activity.

  • Irreproducible Data: The extent of precipitation can vary between wells and experiments due to minor differences in mixing, temperature, and buffer composition, resulting in high data variability.[9]

  • False Negatives: If the soluble concentration of the compound is below the threshold required for a biological effect, you may incorrectly conclude that the compound is inactive.[4][5][6]

Visualizing the Problem:

Caption: The workflow from a clear DMSO stock to inaccurate assay results due to precipitation.

Advanced Solubility Enhancement Strategies

If basic troubleshooting steps are insufficient, several advanced formulation techniques can be employed to improve the solubility of this compound.

Co-solvents

The use of co-solvents, which are water-miscible organic solvents, can significantly enhance the solubility of hydrophobic compounds.[14][15][16]

  • Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent system, thereby increasing the solubility of nonpolar solutes.[17]

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[18][19]

  • Considerations: The concentration of the co-solvent must be carefully optimized to maximize solubility while minimizing potential toxicity or interference with the biological assay.[1][20]

Co-solventTypical Starting Concentration in AssayPotential Issues
Ethanol0.1% - 1%Can be cytotoxic at higher concentrations.[12]
Propylene Glycol0.5% - 5%Can increase the viscosity of the solution.
PEG 300/4001% - 10%May interfere with certain protein-based assays.
Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[21][22][23][24]

  • Mechanism: The hydrophobic inner cavity of the cyclodextrin molecule sequesters the poorly soluble drug, while the hydrophilic exterior allows the complex to dissolve in water.[25]

  • Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.

  • Experimental Protocol:

    • Prepare a stock solution of the cyclodextrin in your assay buffer.

    • Add the this compound (from a concentrated DMSO stock) to the cyclodextrin solution.

    • Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

    • Determine the solubility enhancement by measuring the concentration of the dissolved compound.

Nanosuspensions

Nanosuspensions are colloidal dispersions of sub-micron drug particles.[26][27][28][29]

  • Mechanism: By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a higher dissolution rate and apparent solubility.[30]

  • Preparation: Nanosuspensions are typically prepared using techniques like media milling or high-pressure homogenization.

  • Advantages: This method is suitable for compounds that are poorly soluble in both aqueous and organic solvents.[28] It can also improve bioavailability for in vivo studies.[26]

Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the drug in an amorphous state within a polymer matrix.[31][32][33][34]

  • Mechanism: The amorphous form of a drug has a higher energy state and is more soluble than its crystalline counterpart.[35] The polymer matrix helps to stabilize the amorphous form and prevent recrystallization.[33]

  • Preparation: Common methods include spray-drying and hot-melt extrusion.

  • Considerations: The choice of polymer is critical and depends on the physicochemical properties of the drug.

Workflow for Selecting a Solubility Enhancement Strategy:

G Start Initial Solubility Problem Identified CoSolvent Attempt Co-solvent Approach Start->CoSolvent Cyclodextrin Try Cyclodextrin Complexation CoSolvent->Cyclodextrin If insufficient or toxic Success Solubility Improved, Proceed with Assay CoSolvent->Success If successful Nanosuspension Consider Nanosuspension Formulation Cyclodextrin->Nanosuspension If complexation is weak Cyclodextrin->Success If successful ASD Evaluate Amorphous Solid Dispersion Nanosuspension->ASD If physical stability is an issue Nanosuspension->Success If successful ASD->Success If successful Failure Re-evaluate Compound or Assay ASD->Failure If all methods fail

Caption: A decision tree for selecting an appropriate solubility enhancement technique.

Best Practices for Compound Handling in High-Throughput Screening (HTS)

In an HTS setting, where thousands of compounds are tested, robust compound management practices are essential to minimize solubility-related issues.[36][37][38][39][40]

  • Quality Control of Stock Solutions: Regularly check the integrity of your DMSO stock solutions. Precipitation can occur during freeze-thaw cycles.[4][5][6]

  • Automation and Mixing: Utilize automated liquid handlers for precise and consistent dilutions. Ensure adequate mixing after each dilution step to prevent localized high concentrations that can trigger precipitation.[9]

  • Environmental Control: Maintain a controlled environment (temperature and humidity) in your compound storage and handling areas. DMSO is hygroscopic and can absorb water from the atmosphere, which can affect compound solubility.[7]

Troubleshooting Guide: Precipitate in Cell Culture Media

Precipitation in cell culture media can be detrimental to cell health and can confound assay results.[41][42]

ObservationPotential CauseRecommended Action
Fine, crystalline precipitateSalt precipitationWarm the media to 37°C and swirl gently. Ensure proper preparation of concentrated buffers.
Cloudy or hazy appearance after adding compoundCompound precipitationLower the final concentration of the compound. Utilize one of the solubility enhancement techniques described above.
Turbidity that increases over timeBacterial or fungal contaminationDiscard the culture and decontaminate the incubator and hood.
Precipitate observed only in wells with cellsCell debris or metabolic byproductsEnsure cell viability is high before starting the experiment. Change media more frequently.

References

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Gali, L., et al. (2024).
  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis.
  • Fenyvesi, É., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
  • Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics.
  • Vemavarapu, C., & Surampalli, G. (2022).
  • Patel, V. R., & Agrawal, Y. K. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. IJPPR.
  • Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
  • Rabinow, B. E. (2011). Nanosuspension: An approach to enhance solubility of drugs. PubMed.
  • Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience.
  • Mourtas, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Singh, A., & Kumar, R. (2022).
  • Lee, P. (n.d.). Investigation of Amorphous Solid Dispersions for Solubility Enhancement of Poorly Water-Soluble Drugs: Understanding the Effect. TSpace.
  • Popielec, A., & Loftsson, T. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Semantic Scholar.
  • Voicu, S. N., et al. (2021). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
  • Slideshare. (2019). Methods of solubility enhancements. Slideshare.
  • Sharma, D., Saini, S., & Rana, A. C. (2013). Techniques to improve the solubility of poorly soluble drugs.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
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  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions.
  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. PubMed Central.
  • Heshmati, N., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. NIH.
  • Kielsgaard, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • SOP Guide for Pharma. (2024). SOP for Handling of High-Throughput Screening (HTS) Equipment. SOP Guide for Pharma.
  • Pharma Excipients. (2022).
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • Lounnas, V., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • ChemicalBook. (2023). This compound | 7113-12-4. ChemicalBook.
  • Sigma-Aldrich. (2013).
  • Bristol-Myers Squibb. (2012). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • Pharma IQ. (2026). High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ.
  • Wikipedia. (n.d.). Cosolvent. Wikipedia.
  • BenchChem. (2025).
  • Pharma Focus Asia. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Focus Asia.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 7113-12-4 | SCBT. Santa Cruz Biotechnology.
  • Medium. (2025). High-Throughput Screening (HTS)
  • NIH. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • BASF Pharma Solutions. (n.d.).
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
  • Semantic Scholar. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • ACS Publications. (2025). Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein, β-Casein. The Journal of Physical Chemistry B.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C10H9N3OS, 1 gram. CP Lab Safety.
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Sources

"stability of 2-Phenyl-1,3-thiazole-4-carbohydrazide in DMSO solution"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Phenyl-1,3-thiazole-4-carbohydrazide

A Guide to Ensuring Stability in DMSO Solutions for Researchers and Drug Development Professionals

General Overview & Key Stability Considerations

Welcome to the technical support guide for this compound. As scientists and researchers, we understand that the integrity of your compounds is paramount to the reproducibility and success of your experiments. When working with DMSO stock solutions, seemingly minor factors can lead to significant compound degradation, potentially causing misleading biological data and false positives[1].

This guide is designed to provide you with practical, evidence-based answers and troubleshooting strategies to ensure the stability of your this compound solutions. The core structure of this molecule, featuring a thiazole ring and a carbohydrazide moiety, presents specific stability considerations. Thiazole derivatives, particularly 2-aminothiazoles, have been shown to undergo decomposition in DMSO at room temperature, leading to dimerization and oxygenation[1]. Similarly, the hydrazide group, while generally stable, can be susceptible to hydrolysis, especially if water is present in the DMSO[2][3].

Our goal is to equip you with the knowledge to mitigate these risks through proper handling, storage, and validation protocols.

FAQs (Frequently Asked Questions)

Q1: How should I prepare my initial stock solution of this compound in DMSO?

A1: Always use anhydrous DMSO to prepare stock solutions[4]. The presence of water is a more significant factor in compound degradation than oxygen for many repository compounds[2]. Use a concentration typical for screening campaigns (e.g., 10-20 mM) and ensure the compound is fully dissolved. Gentle warming and sonication can be used to aid dissolution if necessary[5].

Q2: What is the recommended short-term and long-term storage temperature for my DMSO stock?

A2: For long-term storage, aliquots of your stock solution should be kept at -20°C or, ideally, -80°C. Studies on analogous 2-aminothiazoles have shown that decomposition is minimal at -20°C over two months[1]. For short-term or daily use, storage at 4°C is acceptable, but fresh solutions are always preferable for sensitive assays[1]. Avoid storing solutions at room temperature, as significant degradation (up to 64% in seven days for a similar compound) has been observed under these conditions[1].

Q3: What are the visible signs of degradation in my DMSO stock solution?

A3: A common sign of degradation for thiazole-containing compounds is a change in the color of the stock solution, often from clear or colorless to yellow or dark brown[1]. While a color change is a strong indicator, the absence of one does not guarantee stability. Always confirm with analytical methods if you have any doubts.

Q4: How many freeze-thaw cycles can my stock solution tolerate?

A4: While some studies on diverse compound libraries show no significant loss after 11-25 freeze-thaw cycles[2][6], it is a best practice to minimize them. For sensitive compounds like thiazole hydrazides, repeated cycling can introduce atmospheric moisture and oxygen, accelerating degradation. We recommend preparing smaller, single-use aliquots from your primary stock to avoid numerous freeze-thaw cycles of the main supply.

Q5: Does the type of storage container (glass vs. polypropylene) matter?

A5: For general long-term storage of compounds in DMSO, studies have found no significant difference in compound recovery between glass and polypropylene containers over several months at room temperature[2]. However, ensure containers are sealed tightly to prevent moisture absorption from the air, as DMSO is hygroscopic.

Troubleshooting Guide

Problem 1: My biological assay results are inconsistent or non-reproducible with a new batch of the compound.

  • Potential Cause: This is a classic sign of compound degradation. Older stock solutions that have undergone decomposition may show different (sometimes increased) activity due to the formation of new, active degradants[1]. A freshly prepared stock from a new batch of solid compound will not contain these degradants, leading to a discrepancy in results[1].

  • Troubleshooting Steps:

    • Prepare Fresh: Always prepare a fresh stock solution from the solid compound before critical biological assays[1].

    • Analytical Confirmation: Analyze both the old and new stock solutions using LC-MS. Compare the chromatograms for the presence of the parent compound peak and any new peaks corresponding to degradation products.

    • Perform a Stability Check: If the problem persists, conduct a formal stability study as outlined in the protocol below to understand your compound's degradation profile under your specific handling conditions.

Problem 2: I see unexpected peaks in my LC-MS or HPLC analysis of the stock solution.

  • Potential Cause: The appearance of new, more polar peaks over time is a direct indication of degradation[1]. For a this compound, these could be hydrolysis products (forming the corresponding carboxylic acid), oxidized species, or dimers.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use high-resolution mass spectrometry (HRMS) and NMR to identify the structure of the degradation products. This can provide insight into the degradation mechanism (e.g., an increase of 16 amu may suggest oxidation).

    • Review Storage Conditions: Immediately assess your storage protocol. Was the stock stored at room temperature? Was non-anhydrous DMSO used? Were there excessive freeze-thaw cycles?

    • Implement Corrective Actions: Discard the degraded stock. Prepare fresh aliquots using anhydrous DMSO and store them properly at -20°C or -80°C.

Problem 3: The concentration of my stock solution, as measured by UV-Vis or another quantitative method, has decreased over time.

  • Potential Cause: This indicates a direct loss of the parent compound, likely due to its conversion into one or more degradation products.

  • Troubleshooting Steps:

    • Quantify the Loss: Use a validated analytical method (e.g., HPLC with a standard curve) to determine the percentage of compound loss over a defined period.

    • Accelerated Stability Study: To quickly assess the primary factors, you can run an accelerated study. Store aliquots at different temperatures (e.g., 40°C, room temperature, 4°C, and -20°C) and analyze them after a few days to a week[2]. This will rapidly highlight temperature sensitivity.

    • Workflow Visualization: The following workflow can help diagnose and resolve issues with solution stability.

Diagram: Troubleshooting Workflow for Solution Instability

G A Inconsistent Results or Unexpected HPLC Peaks B Prepare Fresh Stock from Solid Compound A->B First Step C Analyze Old vs. New Stock via LC-MS B->C D Are there extra peaks in the old stock? C->D E Degradation Confirmed. Discard Old Stock. Review Storage Protocol. D->E Yes F Issue may not be stability. Investigate Assay Parameters (reagents, cells, etc.) D->F No G Implement Corrective Actions: - Use Anhydrous DMSO - Aliquot & Store at -20°C / -80°C - Minimize Freeze-Thaw E->G

Caption: A logical workflow for diagnosing and resolving suspected compound degradation.

Data Summary: Recommended Storage Conditions

This table summarizes best practices derived from studies on compound stability in DMSO.

ParameterRecommendationRationaleReferences
Solvent Anhydrous DMSOMinimizes water-driven degradation like hydrolysis. Water is often a key factor in compound loss.[2][4]
Temperature -20°C to -80°C (Long-term)Significantly slows chemical reactions. Decomposition is minimal at -20°C for related thiazoles.[1]
Freeze/Thaw Minimize; use single-use aliquotsEach cycle can introduce atmospheric moisture and oxygen, increasing degradation risk.[1][6]
Light Store in amber vials or in the darkProtects against potential photodegradation, a common pathway for heterocyclic compounds.[7]
Container Tightly sealed glass or polypropylenePrevents absorption of atmospheric water by the hygroscopic DMSO solvent.[2]

Experimental Protocol: Assessing the Stability of Your Thiazole Carbohydrazide Stock

This protocol provides a self-validating system to determine the stability of your this compound stock under your specific laboratory conditions.

Objective: To quantify the degradation of the compound in a DMSO solution over time at various temperatures.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Microcentrifuge tubes or HPLC vials (amber recommended)

  • HPLC or LC-MS system with a suitable column (e.g., C18)[2][8]

  • Mobile phases (e.g., Acetonitrile, Water with 0.1% Formic Acid)

  • Precision balance and pipettes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the solid compound and prepare a 10 mM stock solution in anhydrous DMSO.

    • Ensure complete dissolution. This is your T=0 (Time Zero) stock.

  • Initial Analysis (T=0):

    • Immediately dilute an aliquot of the T=0 stock to a suitable concentration for analysis (e.g., 10-50 µM) in your initial mobile phase.

    • Inject onto the LC-MS system.

    • Record the peak area of the parent compound. This will be your 100% reference value. Note any existing impurity peaks.

  • Sample Aliquoting and Storage:

    • Dispense aliquots of the 10 mM stock solution into separate, clearly labeled vials for each time point and condition.

    • Store the vials at the following temperatures:

      • -20°C (control for optimal storage)

      • 4°C (refrigerated conditions)

      • Room Temperature (~25°C) (simulating benchtop use)

      • 40°C (accelerated degradation condition)

  • Time Point Analysis:

    • Analyze an aliquot from each temperature condition at predefined time points (e.g., T=24h, T=72h, T=1 week, T=1 month).

    • For each analysis, thaw the sample (if frozen), dilute it in the exact same manner as the T=0 sample, and inject it into the LC-MS.

    • Record the peak area of the parent compound and note the area and m/z of any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot the % remaining versus time for each temperature condition. This will give you a clear visual representation of the degradation rate.

Diagram: Potential Degradation Pathways

G cluster_factors Parent This compound (Parent Compound) Hydrolysis Hydrolysis Product (2-Phenyl-1,3-thiazole-4-carboxylic acid) Parent->Hydrolysis Oxidation Oxidized Species Parent->Oxidation Dimer Dimerization Products Parent->Dimer Factors Contributing Factors Factors->Parent F1 + H₂O (from non-anhydrous DMSO) F1->Hydrolysis F2 + O₂ / Light / Temperature F2->Oxidation F2->Dimer

Sources

"avoiding isomeric byproducts in thiazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Isomeric Byproducts and Achieving Regioselectivity

Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of isomeric byproduct formation. As Senior Application Scientists, we offer insights grounded in mechanistic principles and field-proven experience to help you achieve clean, regioselective thiazole synthesis.

Troubleshooting Guide: Isomeric Byproduct Formation

Issue 1: Formation of Isomeric 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles in Hantzsch Synthesis

Q: My Hantzsch synthesis using an N-monosubstituted thiourea is yielding a mixture of two isomers. How can I control the regioselectivity to obtain the desired product?

A: This is a classic regioselectivity challenge in the Hantzsch thiazole synthesis. The outcome is highly dependent on the reaction conditions, specifically the acidity of the medium. The two possible products are the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole.

Causality Explained:

The regioselectivity is determined by which nitrogen atom of the N-monosubstituted thiourea acts as the nucleophile in the intramolecular cyclization step.

  • Under Neutral Conditions: The more nucleophilic nitrogen (the one not directly attached to the substituent) preferentially attacks the carbonyl carbon of the α-haloketone intermediate. This leads to the formation of the 2-(N-substituted amino)thiazole .[1][2]

  • Under Acidic Conditions: Protonation of the thiourea derivative can occur on either nitrogen. However, protonation of the substituted nitrogen is sterically and electronically favored. This leaves the unsubstituted nitrogen as the primary nucleophile for the initial reaction with the α-haloketone. Subsequent intramolecular cyclization then proceeds through the substituted nitrogen, leading to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole .[2]

Experimental Protocols for Regiocontrol:

Protocol 1: Selective Synthesis of 2-(N-substituted amino)thiazoles (Neutral Conditions)

This protocol is designed to favor the formation of the 2-amino isomer by maintaining neutral reaction conditions.[1]

Materials:

  • α-Haloacetophenone (e.g., 2-bromoacetophenone) (1.0 eq)

  • N-substituted thiourea (1.1 eq)

  • Ethanol or Methanol (as solvent)

Procedure:

  • In a round-bottom flask, dissolve the N-substituted thiourea in ethanol.

  • Add the α-haloacetophenone to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Selective Synthesis of 3-substituted 2-imino-2,3-dihydrothiazoles (Acidic Conditions)

This protocol utilizes strongly acidic conditions to promote the formation of the 2-imino isomer.[2]

Materials:

  • α-Haloacetophenone (e.g., 2-bromoacetophenone) (1.0 eq)

  • N-substituted thiourea (1.1 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, prepare a solution of ethanolic HCl (e.g., by carefully adding a calculated amount of concentrated HCl to ethanol). A common condition is 10M HCl in ethanol (1:2 v/v).[2]

  • Dissolve the N-substituted thiourea in the acidic ethanol solution.

  • Add the α-haloacetophenone to the mixture.

  • Heat the reaction mixture to reflux (around 80°C) for 20-30 minutes.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize carefully with a base (e.g., saturated sodium bicarbonate solution).

  • The product may precipitate upon neutralization and can be collected by filtration.

  • Purify the crude product by recrystallization.

Workflow for Optimizing Regioselectivity in Hantzsch Synthesis

Hantzsch Regioselectivity Workflow start Start: Synthesis with N-substituted thiourea check_isomers Isomeric Mixture Observed? start->check_isomers desired_product Desired Product? check_isomers->desired_product Yes end Pure Isomer Obtained check_isomers->end No protocol1 Protocol 1: Neutral Conditions (e.g., Ethanol, RT-60°C) desired_product->protocol1 2-Amino Isomer protocol2 Protocol 2: Acidic Conditions (e.g., Ethanolic HCl, Reflux) desired_product->protocol2 2-Imino Isomer analyze Analyze Product Ratio (NMR, LC-MS) protocol1->analyze protocol2->analyze analyze->end

Caption: A decision-making workflow for achieving regioselectivity in Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a 2,5-disubstituted thiazole using the Hantzsch synthesis, but the reaction is not working well. What are the common issues?

A: The standard Hantzsch synthesis is often not ideal for preparing 2,5-disubstituted thiazoles due to the instability of the required α-haloaldehyde starting materials.[3] Alternative methods are generally preferred for this substitution pattern.

Q2: What are some reliable methods for synthesizing 2,5-disubstituted thiazoles regioselectively?

A: Several modern methods have been developed to address this challenge. One effective approach is the Cook-Heilbron synthesis , which involves the reaction of an α-aminonitrile with carbon disulfide or a dithioate.[3][4][5] This method provides good yields of 5-amino-2-substituted thiazoles. Another approach involves multicomponent reactions, which can offer high regioselectivity in a single step.[6][7]

Q3: How can I synthesize a 2,4,5-trisubstituted thiazole without forming regioisomers?

A: Multi-component reactions are particularly powerful for the regioselective synthesis of highly substituted thiazoles. For instance, a domino reaction involving a thiosemicarbazone, an arylglyoxal, and an active methylene compound in the presence of acetic acid can yield 2,4,5-trisubstituted thiazoles with high regioselectivity.[6][7]

Q4: My reaction is complete, but I am having trouble distinguishing between the isomeric products. What analytical techniques are most effective?

A: A combination of spectroscopic methods is crucial for unambiguous isomer identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the thiazole ring protons are highly sensitive to the substitution pattern. For the 2-amino vs. 2-imino isomers, the chemical shift of the C5-proton can be a key differentiator.[2]

    • ¹³C NMR: The chemical shifts of the ring carbons, particularly C2, C4, and C5, will differ significantly between isomers.

  • Infrared (IR) Spectroscopy:

    • The C=N and N-H stretching frequencies can help distinguish between the exocyclic amino group in the 2-aminothiazole and the endocyclic imine in the 2-imino-2,3-dihydrothiazole.

Table 1: Comparison of Regioselective Thiazole Synthesis Methods

Synthesis MethodTarget ProductKey ReactantsConditionsRegioselectivityReference(s)
Hantzsch Synthesis (Neutral) 2,4-Disubstituted-2-aminothiazolesα-Haloketone, N-Substituted ThioureaNeutral solvent (e.g., ethanol), RT to moderate heatHigh for 2-amino isomer[1][2]
Hantzsch Synthesis (Acidic) 2,4-Disubstituted-2-iminothiazolesα-Haloketone, N-Substituted ThioureaStrong acid (e.g., HCl in ethanol), RefluxHigh for 2-imino isomer[2]
Cook-Heilbron Synthesis 2,5-Disubstituted-5-aminothiazolesα-Aminonitrile, Carbon Disulfide/DithioateMild conditions, often at room temperatureHigh[3][4][5]
Multicomponent Domino Reaction 2,4,5-Trisubstituted ThiazolesThiosemicarbazone, Arylglyoxal, Active Methylene CompoundAcetic acid in ethanol, 80 °CHigh[6][7]

Reaction Mechanisms

Hantzsch Thiazole Synthesis Mechanism

Hantzsch Mechanism cluster_neutral Neutral Conditions cluster_acidic Acidic Conditions reactants_n α-Haloketone + N-Substituted Thiourea intermediate1_n S-Alkylation reactants_n->intermediate1_n intermediate2_n Intramolecular Cyclization (more nucleophilic N) intermediate1_n->intermediate2_n product_n 2-(N-substituted amino)thiazole intermediate2_n->product_n reactants_a α-Haloketone + Protonated N-Substituted Thiourea intermediate1_a S-Alkylation reactants_a->intermediate1_a intermediate2_a Intramolecular Cyclization (less hindered N) intermediate1_a->intermediate2_a product_a 3-substituted 2-imino-2,3-dihydrothiazole intermediate2_a->product_a

Caption: Simplified mechanism of the Hantzsch synthesis showing the influence of reaction conditions on regioselectivity.

Cook-Heilbron Thiazole Synthesis Mechanism

Cook-Heilbron Mechanism reactants α-Aminonitrile + Carbon Disulfide intermediate1 Nucleophilic attack of amine on CS₂ reactants->intermediate1 intermediate2 Intramolecular cyclization intermediate1->intermediate2 intermediate3 Tautomerization intermediate2->intermediate3 product 5-Amino-2-mercaptothiazole intermediate3->product

Caption: Key steps in the Cook-Heilbron synthesis of 5-aminothiazoles.

References

  • Khurana, J. M., Sharma, S., & Lumb, A. (2019). Acetic acid mediated regioselective synthesis of 2,4,5-trisubstituted thiazoles by a domino multicomponent reaction. New Journal of Chemistry, 43(1), 234-241. [Link]

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A novel synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598. [Link]

  • Khurana, J. M., & Sharma, S. (2019). Acetic acid mediated regioselective synthesis of 2,4,5-trisubstituted thiazoles by a domino multicomponent reaction. ResearchGate. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch Thiazole Synthesis [Video]. YouTube. [Link]

  • Bouherrou, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1463. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Das, B., et al. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 4(1), 2023. [Link]

  • Oniga, O., et al. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 25(17), 3999. [Link]

  • Al-Saeedi, S. I., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 19(8), 11844-11855. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Organic Chemistry. (2022, December 21). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism [Video]. YouTube. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • CUTM Courseware. (n.d.). Thiazole. [Link]

  • Bouherrou, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1463. [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Link]

  • Wikimedia Commons. (2018, May 13). File:Cook heilbron thiazole synthesis png.png. [Link]

  • Dawane, B. S., et al. (2009). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. E-Journal of Chemistry, 6(S1), S358-S362. [Link]

  • Shweta, et al. (2024). Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential. Journal of Agricultural and Food Chemistry. [Link]

  • Kumar, S. V., Parameshwarappa, G., & Ila, H. (2013). Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. The Journal of Organic Chemistry, 78(14), 7362–7369. [Link]

  • Shweta, et al. (2024). Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential. Semantic Scholar. [Link]

  • El-Sayed, M. S., et al. (2023). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistryOpen, 12(1), e202200193. [Link]

  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link]

  • ResearchGate. (n.d.). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. [Link]

  • ResearchGate. (n.d.). FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers. [Link]

  • Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]

  • Al-Abdullah, E. S., et al. (2011). Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. Molecules, 16(12), 10446-10454. [Link]

  • Kesić, S., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 856. [Link]

  • Parveen, S., et al. (2024). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 14(1), 1-22. [Link]

  • ResearchGate. (n.d.). H.NMR Spectrum of Thiazole Amide Compound {1}. [Link]

  • ResearchGate. (n.d.). Plausible and reported sequential pathway for the synthesis of thiazole from aldehyde and phenacyl bromide. [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]

  • Patel, D., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 356(12), e2300420. [Link]

  • ResearchGate. (n.d.). Common routes for the synthesis of the thiazole moiety. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

Sources

"interpreting NMR spectra of 2-Phenyl-1,3-thiazole-4-carbohydrazide"

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs on .

Technical Support Center: 2-Phenyl-1,3-thiazole-4-carbohydrazide

Welcome to the technical support guide for the spectroscopic analysis of this compound. This resource is designed for researchers, medicinal chemists, and analytical scientists who are working with this compound and require a deeper understanding of its Nuclear Magnetic Resonance (NMR) characteristics. Here, we address common questions and troubleshooting scenarios encountered during spectral interpretation, grounding our explanations in fundamental principles and practical field experience.

Part 1: Foundational Knowledge & Structural Overview

Before delving into spectral specifics, it's crucial to understand the molecule's structure. This compound is composed of three key moieties: a phenyl ring at position 2, a thiazole heterocycle, and a carbohydrazide group at position 4. Each part contributes unique signals to the NMR spectrum.

Below is the annotated structure of the molecule. The numbering scheme will be used throughout this guide for consistent peak assignment.

Caption: Molecular structure and numbering of this compound.

Part 2: Interpreting the ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information regarding the hydrogen framework of the molecule.

Q1: What are the expected chemical shifts (δ) and integration values for the protons?

A1: The chemical shifts are influenced by the electronic environment of each proton. Protons on aromatic rings or adjacent to electronegative atoms are "deshielded" and appear at higher ppm values (downfield).[1][2] The expected signals for a sample dissolved in DMSO-d₆ are summarized below.

Proton Assignment Expected δ (ppm) Multiplicity Integration Rationale for Chemical Shift
NH₂ (Hydrazine)4.5 - 5.5Broad Singlet2HLabile protons, often broadened by chemical exchange.
NH (Amide)9.5 - 10.5Broad Singlet1HDeshielded due to the adjacent carbonyl group and participation in hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.[3]
H-para (Phenyl)7.4 - 7.6Multiplet (Triplet-like)1HStandard aromatic proton chemical shift.
H-meta (Phenyl)7.4 - 7.6Multiplet (Triplet-like)2HStandard aromatic proton chemical shift, often overlapping with the para-proton.
H-ortho (Phenyl)7.9 - 8.1Multiplet (Doublet-like)2HDeshielded by the proximity to the electron-withdrawing thiazole ring.
H5 (Thiazole)8.2 - 8.5Singlet1HThis proton is on an electron-deficient aromatic heterocycle, leading to significant deshielding.[4][5]
Q2: Why is the H5 proton of the thiazole ring a singlet?

A2: The H5 proton appears as a singlet because it has no adjacent protons within a three-bond distance to couple with. The neighboring atoms are the sulfur (S3) and the carbon (C4), neither of which has protons. This lack of a coupling partner results in a single, unsplit peak, which is a key signature for this type of substituted thiazole.

Q3: The signals for my NH and NH₂ protons are very broad, and their chemical shifts are different from the table. Why?

A3: This is a very common and expected observation for N-H protons. There are three primary reasons for this behavior:

  • Chemical Exchange: Protons on heteroatoms (like nitrogen) can rapidly exchange with other labile protons in the sample (e.g., trace amounts of water) or with each other.[6] If this exchange happens on a timescale similar to the NMR experiment, the signal becomes broad.

  • Quadrupole Moment of Nitrogen: The nitrogen-14 isotope (¹⁴N), which is over 99% abundant, has a nuclear quadrupole moment. This allows for rapid relaxation, which can broaden the signals of adjacent protons (the N-H protons).

  • Hydrogen Bonding: The chemical shift of N-H protons is highly sensitive to concentration, temperature, and the hydrogen-bonding capability of the solvent.[3] Different experimental conditions will lead to variations in chemical shifts.

To confirm these peaks, you can perform a D₂O exchange experiment . Adding a drop of deuterium oxide (D₂O) to your NMR tube will cause the labile N-H protons to exchange with deuterium. Since deuterium is not observed in ¹H NMR, the NH and NH₂ signals will disappear from the spectrum, confirming their assignment.

Part 3: Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Q4: What are the characteristic chemical shifts in the ¹³C NMR spectrum?

A4: Each chemically non-equivalent carbon atom will produce a distinct signal. The electronegativity of nearby atoms and the hybridization state are the primary factors influencing the chemical shifts.[7][8]

Carbon Assignment Expected δ (ppm) Rationale for Chemical Shift
C-meta (Phenyl)129.0 - 130.0Typical sp² carbon in a benzene ring.
C-para (Phenyl)130.5 - 132.0Slightly deshielded compared to the meta carbons.
C-ortho (Phenyl)126.5 - 127.5Typical sp² carbon in a benzene ring.
C-ipso (Phenyl)133.0 - 134.0The carbon directly attached to the thiazole ring.
C5 (Thiazole)122.0 - 124.0Shielded relative to other aromatic carbons due to the influence of the adjacent sulfur atom.
C4 (Thiazole)147.0 - 149.0Deshielded due to attachment to the carbohydrazide group and sulfur atom.
C=O (Carbonyl)160.0 - 162.0Characteristic chemical shift for an amide carbonyl carbon.[9]
C2 (Thiazole)167.0 - 169.0Highly deshielded due to being bonded to two heteroatoms (N and S) and the phenyl ring.

Part 4: Troubleshooting & Advanced Analysis

This section addresses common problems and provides guidance for more complex spectral analysis.

Q5: I see unexpected peaks in my spectrum. What are they?

A5: Extraneous peaks usually arise from one of three sources:

  • Residual Solvents: The deuterated solvent is never 100% pure. A small peak from the non-deuterated form is always present (e.g., DMSO-d₅ at ~2.50 ppm in ¹H NMR; ~39.5 ppm in ¹³C NMR). Water is also a very common impurity, typically appearing as a broad peak around 3.33 ppm in DMSO-d₆.

  • Starting Materials: Incomplete reaction can leave residual starting materials. For example, if synthesized from a 2-phenyl-1,3-thiazole-4-carboxylate ester, you might see signals corresponding to the ester's alkyl group.

  • Side Products: Depending on the synthetic route, side products may be present. Review your synthetic scheme to anticipate potential impurities.

Q6: The chemical shifts in my spectrum are shifted by 0.1-0.2 ppm compared to a literature report. Is my compound impure?

A6: Not necessarily. Minor deviations in chemical shifts are common and do not automatically indicate impurity. Several factors can cause these shifts:

  • Solvent Effects: Changing the solvent (e.g., from DMSO-d₆ to CDCl₃) can significantly alter chemical shifts, especially for protons involved in hydrogen bonding.[10][11]

  • Concentration: As concentration changes, the extent of intermolecular interactions (like hydrogen bonding) can vary, leading to shifts in the positions of labile protons.

  • Temperature and pH: Both temperature and the pH of the sample can influence the electronic environment and proton exchange rates, causing shifts.[6]

The key to confirming your compound's identity is ensuring that the splitting patterns (multiplicities) and integration ratios match the expected structure.

Q7: How can I be certain about the assignment of the ortho, meta, and para protons on the phenyl ring?

A7: While the 1D ¹H NMR spectrum provides a good initial assignment, overlapping signals can sometimes make it ambiguous. For definitive assignment, a 2D NMR experiment is the gold standard. A COSY (Correlation Spectroscopy) experiment will show correlations between protons that are coupled to each other. You would expect to see a cross-peak between the ortho and meta protons, and another between the meta and para protons, confirming their connectivity.

Part 5: Standard Operating Protocol

Experimental Protocol: Acquiring a ¹H NMR Spectrum with D₂O Exchange
  • Sample Preparation: Accurately weigh approximately 5-10 mg of your purified this compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Acquire Initial Spectrum: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent, shim the magnetic field to achieve good resolution, and acquire a standard ¹H NMR spectrum.

  • Analyze Initial Spectrum: Note the chemical shifts, integrations, and multiplicities of all peaks, paying special attention to the broad signals in the 9.5-10.5 ppm and 4.5-5.5 ppm regions.

  • D₂O Exchange: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube. Cap it and gently invert it several times to mix.

  • Acquire Final Spectrum: Re-insert the sample. It may be necessary to re-lock and re-shim. Acquire a second ¹H NMR spectrum using the same parameters.

  • Compare Spectra: Compare the first and second spectra. The signals corresponding to the NH and NH₂ protons should have significantly decreased in intensity or disappeared entirely in the second spectrum, confirming their assignment.

References

  • Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. RSC Publishing. [Link]

  • ResearchGate. (PDF) Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. [Link]

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • ResearchGate. ¹H NMR spectrum of the thiazole derivative B. [Link]

  • MDPI. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. [Link]

  • ResearchGate. 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). [Link]

  • ResearchGate. (PDF) On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy - ¹H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy - ¹³C NMR Chemical Shifts. [Link]

  • ACG Publications. Supporting Information for Zn(OAc)₂·2H₂O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]

  • NIH National Library of Medicine. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. [Link]

  • ResearchGate. ¹³C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • University of Calgary. Chemical Shifts. [Link]

  • NIH National Library of Medicine. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. [Link]

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"troubleshooting inconsistent results in MTT assays with thiazole compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiazole Compound Group

This guide provides in-depth troubleshooting for researchers encountering inconsistent, variable, or artifactual results when using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of thiazole-containing compounds. As a foundational method for evaluating metabolic activity, the MTT assay's reliability is paramount.[1][2] However, the unique chemical properties of certain compound classes, like thiazoles, can introduce significant artifacts. This document will walk you through diagnosing and resolving these issues, ensuring the integrity of your cell viability data.

Foundational Principle: The MTT Assay

The MTT assay is a colorimetric method that quantifies cell viability by measuring the metabolic activity of living cells.[2] The core principle relies on the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[3] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria.[1] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, typically around 570 nm. The intensity of the purple color is directly proportional to the number of metabolically active (and therefore viable) cells.[3]

MTT Yellow MTT (Water-Soluble) Mitochondria Mitochondrial Dehydrogenases (in Viable Cells) MTT->Mitochondria Reduction by NAD(P)H Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan

Caption: The core mechanism of the MTT assay.

Section 1: General Assay Failures & High Variability

Before suspecting compound-specific interference, it's crucial to rule out common procedural errors that affect all MTT assays.

Q1: My replicate wells show high variability, even in the untreated controls. What's going on?

High variability often points to inconsistent technique or environmental factors within the microplate.

  • Incomplete Formazan Solubilization: This is a primary cause of erratic readings. The purple formazan crystals must be fully dissolved to get a homogenous solution for accurate absorbance measurement.

    • Causality: If crystals remain, the absorbance reading will not reflect the total amount of formazan produced, leading to underestimation and high variance between wells.

    • Solution: Ensure the solubilization agent is added to all wells and mixed thoroughly. Placing the plate on an orbital shaker for 15 minutes can significantly improve dissolution.[3] If using DMSO, vigorous pipetting may be necessary, but avoid splashing. For stubborn crystals, consider an overnight incubation with a solubilizer containing sodium dodecyl sulfate (SDS), such as 10% SDS in 0.01M HCl.[4][5]

  • Edge Effects: The outer wells of a 96-well plate are prone to faster evaporation, concentrating media components and affecting cell growth.[1]

    • Causality: This temperature and humidity gradient can lead to non-uniform cell growth and metabolic activity, skewing results in the outer rows and columns.

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[1] Using a plate sealer during incubations can also stabilize the environment.[1]

  • Inconsistent Cell Seeding: An uneven distribution of cells at the start of the experiment is a common source of error.

    • Causality: The MTT assay result is directly proportional to the number of viable cells. If wells start with different cell numbers, the final absorbance will naturally vary.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting steps to prevent cells from settling. It is critical to use cells in the logarithmic growth phase for experiments.[6]

Q2: The overall absorbance signal is very low, even in my positive control wells. Why?

A weak signal suggests that insufficient formazan was produced or detected.

  • Suboptimal Cell Density: Seeding too few cells will result in a signal that is difficult to distinguish from the background.[7]

    • Causality: The signal is generated by the collective metabolic activity of the cell population. A low cell count produces a correspondingly low amount of formazan.

    • Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line. The ideal density should produce an absorbance value within the linear range of your spectrophotometer (typically 0.75 to 1.25) at the end of the experiment.[7]

  • Insufficient Incubation Time: The conversion of MTT to formazan is a time-dependent enzymatic reaction.

    • Causality: Short incubation periods may not allow for sufficient formazan crystal formation, leading to a weak signal.[1]

    • Solution: The typical MTT incubation time is 2-4 hours.[3] However, this may need to be optimized for your cell line, as different cells metabolize MTT at different rates.[1] Visually inspect the cells under a microscope for the formation of purple crystals before adding the solubilization agent.[2][7]

Section 2: Thiazole Compound-Specific Interference

Thiazole derivatives are known to interfere with tetrazolium-based assays. If your general technique is sound, the next step is to investigate direct interactions between your compound and the assay reagents.

Q3: My compound is supposed to be cytotoxic, but the MTT assay shows an increase in cell viability at higher concentrations. What could cause this false positive?

This is a classic sign of direct chemical interference, where your compound reduces the MTT reagent independently of cellular activity.[8]

  • Direct MTT Reduction: Compounds with inherent reducing potential, such as those containing free thiol groups or certain antioxidant moieties, can directly reduce the yellow MTT to purple formazan.[3][9][10]

    • Causality: The thiazole ring and associated functional groups in your compound may possess the electrochemical potential to reduce the tetrazolium salt. This chemical reaction is indistinguishable from the biological reduction by cells, leading to a strong purple signal that is incorrectly interpreted as high cell viability.[3][11]

    • Validation Protocol: The most definitive way to confirm this is with a Cell-Free MTT Reduction Assay . See Protocol 1 for the step-by-step method. A dose-dependent increase in absorbance in these cell-free wells is a clear indication of direct reduction.[9]

  • Colorimetric Interference: If your thiazole compound is colored (e.g., yellow, orange), it can absorb light at or near the 570 nm wavelength used to measure formazan.[9]

    • Causality: The spectrophotometer measures total absorbance in the well. If your compound contributes to this absorbance, it will artificially inflate the reading, masking true cytotoxicity.

    • Validation Protocol: Run a "Compound-Only" Control . Add your compound at all test concentrations to cell-free media. If you measure a significant absorbance at 570 nm, you have colorimetric interference.[9]

Start Inconsistent or Anomalous MTT Results Check_General Review Section 1: General Troubleshooting (Seeding, Solubilization, Edge Effect) Start->Check_General Run_Controls Run Compound Controls (Protocol 1 & 2) Check_General->Run_Controls If issues persist Result_OK Diagnosis: Issue was procedural. Optimize and re-run. Check_General->Result_OK If issues resolved Is_Colored Is the Compound Colored in Media? Run_Controls->Is_Colored Direct_Reduction Does Absorbance Increase in Cell-Free + MTT wells? Is_Colored->Direct_Reduction No Result_Interference Diagnosis: Colorimetric Interference Is_Colored->Result_Interference Yes Result_Reduction Diagnosis: Direct Chemical Reduction Direct_Reduction->Result_Reduction Yes Result_Metabolic Results Still Anomalous? Consider Metabolic Upregulation Direct_Reduction->Result_Metabolic No Switch_Assay Action: MTT is Unreliable. Switch to an Alternative Assay (See Section 4) Result_Interference->Switch_Assay Result_Reduction->Switch_Assay

Caption: Troubleshooting decision tree for MTT assays.

Section 3: Essential Validation Protocols

To ensure the trustworthiness of your data, you must run controls that validate the assay's performance with your specific thiazole compound.

Protocol 1: Cell-Free MTT Reduction Assay

This protocol definitively tests if your compound directly reduces the MTT reagent.

  • Plate Setup: Use a 96-well plate. Do not add any cells.

  • Compound Addition: Add 100 µL of cell culture medium to each well. Then, add your thiazole compound to triplicate wells at the same concentrations used in your cell-based experiment. Include a "vehicle only" control.

  • MTT Reagent: Add 10 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.[6]

  • Incubation: Incubate the plate under the same conditions as your main experiment (e.g., 2-4 hours at 37°C).[3]

  • Solubilization: Add 100 µL of your chosen solubilization agent (e.g., DMSO, acidified isopropanol) and mix thoroughly.[4][12]

  • Read Absorbance: Measure the absorbance at 570 nm.

  • Interpretation: If you observe a dose-dependent increase in absorbance, your compound is directly reducing MTT.[9] The MTT assay is not a reliable method for this compound.

Protocol 2: Optimizing Cell Seeding Density

This protocol ensures you are working within the linear dynamic range of the assay.

  • Prepare Cell Suspension: Create a serial dilution of your cell suspension.

  • Seed Plate: Seed cells in a 96-well plate at various densities (e.g., from 1,000 to 40,000 cells/well). Include "medium only" blank wells.

  • Incubation: Incubate the plate for the duration of your planned drug treatment (e.g., 24, 48, or 72 hours) to allow for normal growth.

  • Perform MTT Assay: At the end of the incubation period, perform the MTT assay as you normally would.

  • Analyze Data: Plot the absorbance (Y-axis) against the number of cells seeded (X-axis).

  • Interpretation: Identify the linear portion of the curve. The optimal seeding density for your experiments should fall within this linear range, ensuring that both increases (proliferation) and decreases (cytotoxicity) in viability can be accurately measured.[7]

Section 4: When to Switch: Alternative Viability Assays

If the validation protocols confirm that your thiazole compound irreversibly interferes with the MTT assay, you must switch to an alternative method that uses a different detection principle.

Assay NamePrincipleAdvantages over MTTPotential for Thiazole Interference
Resazurin (AlamarBlue) Reduction of blue, non-fluorescent resazurin to pink, fluorescent resorufin by metabolically active cells.[13][14]Homogeneous (no solubilization step), higher sensitivity, less toxic to cells.[13][14]High. Still susceptible to direct reduction by compounds with reducing potential.[13]
WST/XTT Assays Reduction of a water-soluble tetrazolium salt to a water-soluble formazan by cellular dehydrogenases.[14]Fewer steps as the formazan product is water-soluble, eliminating the solubilization step.[3][14]High. Same mechanism as MTT, therefore susceptible to the same direct reduction artifacts.[3]
Cell Counting Kit-8 (CCK-8) Utilizes WST-8, a highly stable and water-soluble tetrazolium salt, which produces a water-soluble formazan upon reduction.[13]Not cytotoxic, allowing for further assays on the same plate; higher sensitivity than MTT.[15]High. Still a tetrazolium reduction assay and prone to similar interference.
ATP-Based Assays (e.g., CellTiter-Glo®) Measures ATP levels via a luciferase-luciferin reaction, which generates a luminescent signal.[13][16]Measures ATP, a direct marker of cell viability; very high sensitivity; simple "add-mix-measure" protocol.[14][17]Low. The mechanism is not based on redox potential, avoiding the most common thiazole-related artifact.
Trypan Blue Exclusion A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.[14]Simple, fast, and directly counts live vs. dead cells.[14]Very Low. Based on membrane integrity, not metabolic activity. Not susceptible to chemical interference.

Recommendation: For thiazole compounds confirmed to have reducing properties, ATP-based luminescent assays or direct counting methods like Trypan Blue are the most robust alternatives. They rely on fundamentally different biological principles (ATP production and membrane integrity, respectively) and are not susceptible to the redox-cycling artifacts that plague tetrazolium-based assays.

Frequently Asked Questions (FAQs)

Q: Should I use serum-free medium during the MTT incubation step? A: Yes, it is highly recommended. Serum components can interfere with the assay and alter MTT reduction, leading to inaccurate results. Switching to a serum-free medium for the 2-4 hour MTT incubation step is a best practice.

Q: My MTT reagent solution has turned a blue-green color in the bottle. Can I still use it? A: No, do not use it. This indicates contamination with bacteria or yeast, or excessive exposure to light, which has caused the MTT to be reduced. Discard the reagent and prepare a fresh, sterile solution.[7]

Q: Can I remove the media containing MTT before adding the solubilizing agent? A: This is a common but risky step. When you aspirate the media, you risk accidentally removing some of the insoluble formazan crystals, which will lead to a loss of signal and increased variability.[5] For adherent cells, aspirate very carefully. For suspension cells, it is better to centrifuge the plate, remove the supernatant, and then add the solvent. Assays that do not require this step (like WST or ATP-based assays) are often more reproducible.[14]

Q: What is the best solvent to dissolve the formazan crystals? A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent.[2][18] Acidified isopropanol (e.g., 0.04 N HCl in isopropanol) is another excellent option.[4][12] Some protocols use a solution of SDS in diluted HCl, which can be added directly to the media and incubated overnight, avoiding a media removal step entirely.[5]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • TFOT. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests.
  • Benchchem. (n.d.). Technical Support Center: Avoiding Artifacts in MTT Assays with Plant-Derived Compounds.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments.
  • Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Biotechnology Letters, 39(8), 1235–1241.
  • Stepanenko, A. A., & Dmitrenko, V. V. (2017). Cell viability assays: Alternatives to the MTT assay. Methods in Molecular Biology, 1601, 87–93.
  • ResearchGate. (2021). MTT alternative for checking cell viability? [Forum discussion].
  • Promega Corporation. (n.d.). Is Your MTT Assay Really the Best Choice?.
  • Wang, P., Robert, L., Pelletier, J., & Sarfati, M. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12871.
  • ResearchGate. (2015). Why in the MTT assay the Formazan crystals are not dissolving? [Forum discussion].
  • Abcam. (n.d.). MTT assay protocol.
  • Reddit. (2019). MTT Assay formazan crystals not dissolving (Abcam). [Forum discussion].
  • ResearchGate. (2021). Why my formazan crystals isn't solved in my mtt after addition dmso and even shaking 1 hour?? [Forum discussion].
  • Wörle-Knirsch, J. M., Pulskamp, K., & Krug, H. F. (2006). Particle-induced artifacts in the MTT and LDH viability assays.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Biology Stack Exchange. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. [Forum discussion].
  • Vistica, D. T., Skehan, P., Scudiero, D., Monks, A., Pittman, A., & Boyd, M. R. (1991). Antioxidant Compounds Interfere With the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) Assay. Journal of the National Cancer Institute, 83(15), 1121–1124.
  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it? [Forum discussion].
  • ResearchGate. (2015). What is a good alternative for MTT assay to determine cell viability? [Forum discussion].
  • CLYTE Technologies. (2025). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS).

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Validation & Comparative

Comparative Analysis of Antifungal Efficacy: 2-Phenyl-1,3-thiazole-4-carbohydrazide Derivatives vs. Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Development

Executive Summary

The rise of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. This guide provides a detailed comparative analysis of emerging 2-phenyl-1,3-thiazole-4-carbohydrazide derivatives against the established azole antifungal, fluconazole. We synthesize available in vitro data, compare mechanisms of action, and provide standardized experimental protocols to contextualize the therapeutic potential of this promising class of compounds. Key findings indicate that certain thiazole derivatives exhibit superior potency against Candida albicans, including fluconazole-resistant strains, suggesting they are a valuable scaffold for future antifungal drug development.

Introduction: The Evolving Landscape of Antifungal Therapy

Fungal infections, particularly those caused by Candida species, represent a significant and growing threat to public health, especially in immunocompromised patient populations.[1] For decades, the azole class of antifungals, with fluconazole as a cornerstone agent, has been pivotal in managing these infections.[2] Fluconazole's efficacy, oral bioavailability, and favorable safety profile have made it a widely used therapeutic.[3][4]

However, the extensive use of fluconazole has led to the emergence of drug-resistant fungal strains, rendering it ineffective in a growing number of clinical scenarios.[4][5] This challenge has spurred research into novel chemical scaffolds with potent antifungal properties. Among these, derivatives of the 1,3-thiazole nucleus have shown considerable promise, exhibiting a broad spectrum of biological activities.[6][7] This guide focuses specifically on this compound and structurally related analogues, comparing their antifungal performance directly with fluconazole.

Compound Profiles and Mechanism of Action

A fundamental understanding of each compound's mechanism of action is critical to interpreting susceptibility data and designing rational drug development strategies.

Fluconazole: The Established Benchmark

Fluconazole is a triazole antifungal agent that functions by disrupting the integrity of the fungal cell membrane.[8] Its primary target is the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene).[3][9] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the principal sterol component of the fungal cell membrane.[10] By inhibiting this enzyme, fluconazole blocks the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols.[4][11] This disruption of membrane structure and function inhibits fungal growth, exerting a primarily fungistatic effect against Candida species.[3]

Thiazole Derivatives: A Novel Approach to an Old Target

Like fluconazole, many antifungal thiazole derivatives function by targeting the ergosterol biosynthesis pathway.[11][12] Molecular docking studies on 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have shown a strong binding affinity for the active site of lanosterol 14-α-demethylase, indicating a similar mechanism of action to the azoles.[13] However, the unique thiazole scaffold may interact differently with the enzyme's active site, potentially overcoming certain resistance mechanisms that affect fluconazole. Furthermore, some studies suggest that thiazole derivatives may possess additional mechanisms of action, such as inducing oxidative stress and subsequent damage within the fungal cell or inhibiting other essential enzymes like chitin synthase.[14][15]

Visualizing the Mechanism of Action

The following diagram illustrates the ergosterol biosynthesis pathway and the inhibitory action of both fluconazole and thiazole derivatives on the key enzyme, lanosterol 14-α-demethylase (CYP51).

Antifungal_Mechanism_of_Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14-α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51->Ergosterol Fluconazole Fluconazole Fluconazole->CYP51 Inhibits Thiazole Thiazole Derivative Thiazole->CYP51 Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.

Comparative Antifungal Activity: In Vitro Data

The most direct measure of a compound's antifungal efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. The Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in fungal death.

Recent studies have synthesized and evaluated various 4-phenyl-1,3-thiazole derivatives bearing a hydrazide or hydrazinyl moiety, structures closely related to the topic compound. The data reveals that these derivatives not only possess potent antifungal activity but, in some cases, significantly outperform fluconazole, particularly against C. albicans.

Table 1: Comparative MIC and MFC Values (µg/mL) Against Candida albicans

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)Source
Fluconazole (Reference) C. albicans ATCC 1023115.62>62.5[13]
Thiazole Derivative 7e ¹C. albicans ATCC 102313.9 7.81[13][16]
Thiazole Derivative 7a ²C. albicans ATCC 102317.81 15.62[13][16]
Thiazole Derivative 31C ³C. albicans SC53140.0625 0.5[15]
Thiazole Derivative 31C ³Fluconazole-Resistant C. albicans0.0625 - 0.25 N/A[15]
Thiazole Derivative EM-01D2Fluconazole-Resistant C. albicansPotent Activity Fungicidal[17]

¹Structure: 2-hydrazinyl-4-(p-tolyl)-1,3-thiazole derivative ²Structure: 2-hydrazinyl-4-phenyl-1,3-thiazole derivative ³Structure: (4-phenyl-1,3-thiazol-2-yl) hydrazine ⁴Structure: 2-cyclohexylidenhydrazo-4-phenyl-thiazole

Analysis of In Vitro Data: The data clearly demonstrates that specific thiazole derivatives are significantly more potent than fluconazole against the reference strain of C. albicans. For example, derivative 7e shows a four-fold lower MIC than fluconazole (3.9 µg/mL vs. 15.62 µg/mL).[13][16] More strikingly, derivative 31C exhibits an MIC as low as 0.0625 µg/mL.[15]

Crucially, these compounds maintain high potency against fluconazole-resistant isolates.[15][18] This suggests that their structural differences may allow them to evade common resistance mechanisms, such as target enzyme modification or drug efflux pumps, that affect fluconazole. Furthermore, many of these derivatives exhibit fungicidal activity (MFC values close to MIC values), a significant advantage over the typically fungistatic action of fluconazole.[15][18]

Experimental Methodology: Antifungal Susceptibility Testing

To ensure reproducibility and comparability of data, antifungal susceptibility testing must be performed according to standardized protocols. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 and M60, is the gold standard for testing yeasts.[19][20]

Standardized Broth Microdilution Protocol (CLSI M27/M60)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate.

Causality and Rationale:

  • Medium: RPMI-1640 with L-glutamine and buffered with MOPS ensures consistent pH and provides the necessary nutrients for fungal growth without interfering with the test compound.

  • Inoculum Standardization: Adjusting the inoculum to a specific turbidity (0.5 McFarland standard) ensures that a consistent number of fungal cells (1-5 x 10⁶ CFU/mL) are used, which is then diluted to the final test concentration. This is critical for reproducible MIC results.

  • Serial Dilution: A two-fold serial dilution of the test compound provides a logarithmic concentration gradient to precisely identify the MIC endpoint.

  • Incubation: Incubation at 35°C for 24-48 hours provides the optimal conditions for the growth of most Candida species.

  • MIC Reading: The MIC is determined visually or spectrophotometrically as the lowest concentration of the drug that causes a significant (typically ≥50%) reduction in growth compared to the drug-free control well.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Dissolve the test compound (e.g., thiazole derivative) and reference drug (fluconazole) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1 mg/mL).[13]

  • Inoculum Preparation:

    • Subculture the yeast isolate onto a nutrient-rich agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C.

    • Select several distinct colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this adjusted suspension in RPMI-1640 medium to achieve the final target inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Plate Preparation:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the stock drug solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation:

    • Seal the plate and incubate at 35°C for 24 to 48 hours.

  • MIC Determination:

    • Read the plate visually. The MIC is the lowest drug concentration in which there is a prominent decrease in turbidity compared to the growth control (well 11).

Workflow Visualization

The following diagram outlines the workflow for the broth microdilution susceptibility test.

Antifungal_Susceptibility_Workflow A Prepare Drug Stock (Thiazole, Fluconazole in DMSO) C Perform 2-Fold Serial Dilution of Drugs in 96-Well Plate with RPMI-1640 A->C B Prepare Fungal Inoculum (0.5 McFarland Standard) D Inoculate Wells with Standardized Fungal Suspension B->D C->D E Incubate Plate (35°C for 24-48h) D->E F Read Plate Visually or Spectrophotometrically E->F G Determine MIC (Lowest Concentration Inhibiting Growth) F->G

Caption: Standard workflow for CLSI broth microdilution antifungal testing.

Discussion and Future Outlook

The comparative data strongly supports the continued investigation of this compound derivatives as potent antifungal agents. Their primary advantages over fluconazole appear to be:

  • Enhanced Potency: Several derivatives demonstrate significantly lower MIC values against C. albicans.[13][15]

  • Activity Against Resistant Strains: The ability to inhibit the growth of fluconazole-resistant isolates is a critical attribute for any new antifungal candidate.[18]

  • Potential for Fungicidal Activity: A fungicidal mechanism is often preferable to a fungistatic one, especially in treating infections in immunocompromised hosts.[17]

While the primary mechanism appears to be the inhibition of ergosterol synthesis, the potential for secondary mechanisms could contribute to this enhanced activity and may provide an additional advantage in preventing the development of resistance.[14][15]

Future research must focus on several key areas. In vivo efficacy studies in animal models of candidiasis are essential to validate the in vitro results.[2] Pharmacokinetic and toxicology profiles must be established to assess the safety and drug-like properties of the most promising lead compounds. Finally, further structure-activity relationship (SAR) studies will help optimize the thiazole scaffold to maximize potency and minimize off-target effects.

Conclusion

While fluconazole remains an important antifungal drug, the threat of resistance demands innovation. The this compound scaffold represents a highly promising starting point for the development of new-generation antifungals. The compelling in vitro data, which shows superior potency and activity against resistant strains when compared to fluconazole, justifies a robust preclinical development program to explore the full therapeutic potential of this chemical class.

References

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A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-Phenyl-1,3-thiazole-4-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Derivatives of this heterocycle exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4][5] Within this broad class, analogs of 2-Phenyl-1,3-thiazole-4-carbohydrazide have emerged as a particularly promising area of research. The inherent reactivity of the carbohydrazide moiety allows for extensive structural diversification, making it an ideal template for developing novel therapeutic agents.

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for this specific class of compounds. We will dissect the influence of various structural modifications on biological efficacy, supported by experimental data from seminal studies. The objective is to furnish researchers, scientists, and drug development professionals with a cohesive understanding of the key chemical features that govern the therapeutic potential of these analogs, thereby guiding future design and optimization efforts.

The Core Scaffold and Synthetic Strategy

The foundational structure, this compound, serves as the starting point for derivatization. Its chemical architecture offers three primary sites for modification: the phenyl ring at position 2, the thiazole ring itself (typically at position 5), and, most significantly, the terminal nitrogen of the carbohydrazide group.

G cluster_0 This compound Core cluster_1 Key Modification Sites mol mol A R1 Substitutions (2-Phenyl Ring) B R2 Substitutions (Thiazole C5) C Hydrazide Derivatization (Acyl-hydrazones)

Caption: Core structure and key sites for analog synthesis.

General Synthetic Workflow

The most prevalent synthetic route involves a multi-step process. It typically begins with the Hantzsch thiazole synthesis to construct the core heterocyclic ring system. The resulting ester is then converted to the key carbohydrazide intermediate via reaction with hydrazine hydrate. This intermediate is subsequently condensed with a variety of substituted aldehydes or ketones to yield the final acyl-hydrazone analogs.

Caption: General workflow for the synthesis of target analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs is profoundly influenced by the nature and position of various substituents. The most extensively studied modification is the formation of acyl-hydrazones from the carbohydrazide moiety.

Impact of Acyl-Hydrazone Modifications

Condensation of the carbohydrazide with substituted benzaldehydes yields a diverse library of N'-benzylidene-2-phenyl-1,3-thiazole-4-carbohydrazides. The electronic properties of the substituent on the benzylidene ring are a critical determinant of activity.

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Halogens such as fluorine and chlorine on the benzylidene ring consistently enhance antimicrobial and anticancer activity. For instance, a 2,4-dichloro substituted analog exhibited potent free-radical scavenging ability.[6] In another study, compounds bearing chlorine atoms on the aryl moiety of a linked thiadiazole ring showed increased cytotoxic activity against liver carcinoma cells (HepG2).[7]

  • Electron-Donating Groups (EDGs): The presence of hydroxyl (-OH) groups, particularly at the ortho or para position of the benzylidene ring, has been shown to result in significant antimicrobial and antioxidant properties.[6] This is often attributed to the group's ability to donate a hydrogen atom and stabilize free radicals.

  • Steric Factors: The position of the substituent matters. Para-substituted compounds are often more active than their ortho or meta isomers, potentially due to more favorable binding interactions within the target's active site.

Table 1: Comparative Antimicrobial and Antioxidant Activity of Hydrazone Analogs Data synthesized from a study on 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide analogs, which provides a strong model for the SAR of the title compounds.[6]

Compound IDBenzylidene SubstituentAntimicrobial Activity (Growth Inhibition)Antioxidant Activity (DPPH Scavenging)
Parent UnsubstitutedModerateModerate
13 4-FluoroGoodBetter
17 2,4-DichloroGoodBetter
14 2-HydroxyModerate-to-GoodBetter
16 4-HydroxyModerate-to-GoodBetter
Influence of Substituents on the 2-Phenyl Ring

Modifications to the phenyl ring at the C2 position of the thiazole core also play a crucial role in modulating biological activity.

  • Anticancer Activity: The presence of a trifluoromethyl (-CF3) group on the 2-phenyl ring is a common feature in analogs with notable anticancer activity.[6] A study on 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives found that a 2-chlorophenyl group at this position resulted in the highest activity against A-549, Bel7402, and HCT-8 cancer cell lines.[3]

  • Antimicrobial Activity: The lipophilicity conferred by substituents on this ring can influence the compound's ability to penetrate microbial cell membranes. Studies have shown that a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole exhibited greater antimicrobial activity than when it was placed at the 4-position, highlighting the importance of this specific location.[8]

Comparative Biological Performance

Anticancer Efficacy

Thiazole-carbohydrazide analogs have demonstrated significant potential as anticancer agents. Their efficacy is often cell-line dependent and highly sensitive to the substitution pattern.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Selected Thiazole Analogs

Compound ClassSubstituentsHepG2 (Liver) IC50 (µM)Source
Thiazole-Thiadiazole Hybrid2-Cl, 4-Cl on Aryl-thiadiazole0.82[7]
Thiazole-Thiadiazole Hybrid4-Cl on Aryl-thiadiazole0.91[7]
Thiazole-Thiadiazole Hybrid2,4-diCl on Aryl-thiadiazole1.06[7]
Doxorubicin (Reference)-0.72[7]

The most potent compounds often incorporate EWGs like chlorine on appended aromatic rings.[7] Mechanistic studies have suggested that some thiazole derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis, indicating a potential interaction with cellular division machinery.[9]

Antimicrobial and Antifungal Activity

This class of compounds exhibits broad-spectrum antimicrobial activity. The 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, which are structurally related to the hydrazone products, proved to be superior to analogs lacking the C2-hydrazone linkage in terms of antifungal potency against Candida species.[10] This underscores the critical role of the hydrazone (-NH-N=C-) pharmacophore in mediating antimicrobial effects.

Table 3: Comparative Antifungal Activity (MIC in µg/mL) Against C. albicans

Compound IDCore StructureSubstituentMIC (µg/mL)Source
7e 2-Hydrazinyl-4-phenyl-1,3-thiazole2,4-Dichlorobenzaldehyde3.9[10]
7a 2-Hydrazinyl-4-phenyl-1,3-thiazoleBenzaldehyde7.81[10]
Fluconazole (Reference) --15.62[10]

As shown, specific substitutions on the hydrazone moiety can lead to antifungal potency that surpasses that of the reference drug, fluconazole.[10]

Experimental Protocols

To ensure the reproducibility and validation of findings, standardized experimental methodologies are critical.

General Procedure for Synthesis of Hydrazone Analogs

This protocol is a representative synthesis for the condensation reaction.

  • Dissolution: Dissolve this compound (1 mmol) in an appropriate solvent such as ethanol or glacial acetic acid.

  • Addition of Aldehyde: Add the desired substituted benzaldehyde (1 mmol) to the solution.

  • Catalysis: Add a few drops of a catalyst, such as concentrated sulfuric acid or glacial acetic acid, if not already used as the solvent.

  • Reflux: Heat the reaction mixture to reflux for a period of 4-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with cold ethanol or water to remove impurities. Recrystallize the solid from a suitable solvent (e.g., ethanol, DMF) to obtain the pure acyl-hydrazone analog.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FT-IR.[6][7]

In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in 96-well plates at a density of 5×10⁴ to 1×10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole analogs and incubate for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined from the dose-response curve.[7]

Conclusion and Future Perspectives

The this compound scaffold is a versatile and highly tractable template for the development of novel therapeutic agents. The structure-activity relationship data clearly indicate that:

  • The Acyl-Hydrazone Moiety is Key: Derivatization of the carbohydrazide into N'-benzylidene hydrazones is the most effective strategy for enhancing biological activity.

  • Electronic Effects Dominate: Electron-withdrawing groups (e.g., halogens) on the terminal phenyl ring generally favor anticancer and antimicrobial potency, while electron-donating groups (e.g., hydroxyl) contribute to antioxidant properties.

  • Targeted Substitutions are Crucial: The placement of substituents on both the 2-phenyl ring and the N'-benzylidene ring significantly impacts efficacy, suggesting specific interactions within biological targets.

Future research should focus on combining optimal substitutions to create multi-functional hybrids. For example, incorporating a 2-chlorophenyl group at the thiazole C2 position with a 2,4-dichlorobenzylidene hydrazone could yield analogs with superior potency. Furthermore, the use of in-silico tools such as molecular docking can provide valuable insights into the binding modes of these compounds, helping to rationalize the observed SAR and guide the design of next-generation inhibitors with improved efficacy and selectivity.[11][12][13]

References

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  • MDPI. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives.
  • PMC - PubMed Central - NIH. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors.
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A Comparative Guide to the In Vitro Anticancer Activity of 2-Phenyl-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse chemical space. Among the myriad of heterocyclic compounds, the 2-phenyl-thiazole scaffold has emerged as a privileged structure, demonstrating significant potential in oncology. This guide provides a comprehensive comparison of the in vitro anticancer activity of various 2-phenyl-thiazole derivatives, offering insights into their cytotoxic profiles, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation cancer therapeutics.

The Rationale for Investigating 2-Phenyl-Thiazole Derivatives

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a common motif in a number of clinically used drugs.[1] When substituted with a phenyl group at the 2-position, the resulting scaffold offers a unique three-dimensional structure that can be readily modified to optimize interactions with various biological targets. The exploration of this chemical space is driven by the consistent observation that these derivatives can induce cancer cell death through multiple mechanisms, including the disruption of key signaling pathways, induction of apoptosis, and cell cycle arrest.[2][3]

Comparative Analysis of In Vitro Cytotoxicity

The initial assessment of any potential anticancer agent involves determining its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. The following tables summarize the reported IC50 values for a selection of 2-phenyl-thiazole and related thiazole derivatives against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 2-Phenyl-Thiazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4c (para-nitro substituted)SKNMC (Neuroblastoma)10.8 ± 0.08[3]
Compound 4d (meta-chloro substituted)HepG2 (Hepatocarcinoma)11.6 ± 0.12[3]
Compound 4c MCF-7 (Breast Cancer)> 50[3]
Compound 4a HepG2 (Hepatocarcinoma)-[3]
Compound 4b SKNMC (Neuroblastoma)15.3 ± 1.12[3]
Compound 4d SKNMC (Neuroblastoma)-[3]
Compound 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 (µg/mL)[4]
Compound 4d SaOS-2 (Osteosarcoma)0.212 ± 0.006 (µg/mL)[4]
Compound 4b SaOS-2 (Osteosarcoma)0.214 ± 0.009 (µg/mL)[4]
Compound 4c (hydrazinyl-thiazole) MCF-7 (Breast Cancer)2.57 ± 0.16[2]
Compound 4c (hydrazinyl-thiazole) HepG2 (Hepatocarcinoma)7.26 ± 0.44[2]
Compound 4a (hydrazinyl-thiazole) MCF-7 (Breast Cancer)12.7 ± 0.77[2]
Compound 4a (hydrazinyl-thiazole) HepG2 (Hepatocarcinoma)6.69 ± 0.41[2]
Compound 4b (bromo-substituted) MCF-7 (Breast Cancer)31.5 ± 1.91[2]
Compound 4b (bromo-substituted) HepG2 (Hepatocarcinoma)51.7 ± 3.13[2]
Compound 5 (acetoxy derivative) MCF-7 (Breast Cancer)28.0 ± 1.69[2]
Compound 5 (acetoxy derivative) HepG2 (Hepatocarcinoma)26.8 ± 1.62[2]
Thiazolyl-pyrazoline 6a MCF-7 (Breast Cancer)4.08[5]
Thiazolyl-pyrazoline 6b MCF-7 (Breast Cancer)5.64[5]
Thiazolyl-pyrazoline 10a MCF-7 (Breast Cancer)3.37[5]
Thiazolyl-pyrazoline 10b MCF-7 (Breast Cancer)3.54[5]
Imidazo[2,1-b]thiazole 18c HepG2 (Hepatocarcinoma)-[6]
Imidazo[2,1-b]thiazole 21a HepG2 (Hepatocarcinoma)-[6]
Imidazo[2,1-b]thiazole 18b HepG2 (Hepatocarcinoma)-[6]
Thiazole derivative 5k MDA-MB-231 (Breast Cancer)0.176 (Migration IC50)[1]
Naphthalene-azine-thiazole 6a OVCAR-4 (Ovarian Cancer)1.569 ± 0.06[7]

Note: Some IC50 values were reported in µg/mL and are indicated as such. Direct comparison requires conversion based on the molecular weight of the specific compound.

Unraveling the Mechanisms of Action

The anticancer activity of 2-phenyl-thiazole derivatives is not merely a consequence of non-specific cytotoxicity. Instead, these compounds often engage with specific molecular targets, leading to a cascade of events that culminate in cancer cell death.

Inhibition of Receptor Tyrosine Kinases

A significant body of evidence points to the inhibition of receptor tyrosine kinases (RTKs) as a primary mechanism of action for many thiazole derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[8] Several 2-phenyl-thiazole derivatives have been shown to be potent inhibitors of VEGFR-2.[9][10]

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation 2-Phenyl-Thiazole\nDerivative 2-Phenyl-Thiazole Derivative 2-Phenyl-Thiazole\nDerivative->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-phenyl-thiazole derivatives.

By blocking the ATP binding site of the VEGFR-2 tyrosine kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for endothelial cell proliferation and migration.

Table 2: VEGFR-2 Inhibitory Activity of Thiazole Derivatives

Compound IDVEGFR-2 IC50 (µM)Reference
Compound 4d (3-nitrophenylthiazolyl)- (85.72% inhibition)[9][10]
Compound 4b (4-chlorophenylthiazolyl)- (81.36% inhibition)[9][10]
Compound 4e (3-methoxyphenylthiazolyl)- (38.22% inhibition)[9][10]
Compound 11 (piperazinylquinoxaline-based)0.19[8]
Compound 15 (3-methylquinoxaline derivative)0.0032[11]
Compound 22 0.00133[11]
Compound 32 0.80[11]
Compound 33 0.57[11]
Compound 4c (hydrazinyl-thiazole) 0.15[2]

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. Their overexpression and/or hyperactivity are hallmarks of several cancers, particularly breast, lung, and colon cancers. Thiazole-containing compounds have been designed as dual inhibitors of EGFR and HER2.[12][13]

EGFR_HER2_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling EGFR EGFR Ras Ras EGFR->Ras HER2 HER2 PI3K PI3K HER2->PI3K EGF EGF EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thiazole\nDerivative Thiazole Derivative Thiazole\nDerivative->EGFR Inhibits Thiazole\nDerivative->HER2 Inhibits

Caption: Dual inhibition of EGFR and HER2 signaling pathways by thiazole derivatives.

Table 3: EGFR and HER2 Kinase Inhibitory Activity of Thiazole Derivatives

Compound IDEGFR IC50 (µM)HER2 IC50 (µM)Reference
Compound 39 0.1530.108[12][13]
Compound 43 0.1220.078[12][13]
Compound 6a 0.0240.047[5]
Compound 6b 0.0050.022[5]
Compound 18c 0.004980.00985[6]
Compound 21a 0.00580.0142[6]
Compound 18b 0.007040.0163[6]
Compound 50b 0.060.08[14]
Compound 62e 0.0090.013[14]
Induction of Apoptosis and Cell Cycle Arrest

A common consequence of the inhibition of these critical signaling pathways is the induction of programmed cell death, or apoptosis, and the arrest of the cell cycle.

Many 2-phenyl-thiazole derivatives have been shown to induce apoptosis in cancer cells.[3][15] This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases. For example, some derivatives have been shown to activate caspase-3, a key executioner caspase.[3] The induction of apoptosis can be a result of both intrinsic (mitochondrial) and extrinsic pathways. Some compounds have been shown to decrease the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[9][10]

In addition to inducing apoptosis, these compounds can also cause a halt in the cell cycle, preventing cancer cells from proliferating.[2] The specific phase of cell cycle arrest can vary depending on the compound and the cancer cell line. Arrest has been observed at the G1, G1/S, and G2/M checkpoints.[2][5][9][10] For instance, one 3-nitrophenylthiazole derivative was found to cause an accumulation of cells in both the G1 and G2/M phases in MDA-MB-231 breast cancer cells.[9][10]

CellCycle_Apoptosis cluster_cycle Cell Cycle Progression 2-Phenyl-Thiazole\nDerivative 2-Phenyl-Thiazole Derivative G1 G1 Phase 2-Phenyl-Thiazole\nDerivative->G1 Arrest S S Phase 2-Phenyl-Thiazole\nDerivative->S Arrest G2 G2 Phase 2-Phenyl-Thiazole\nDerivative->G2 Arrest Apoptosis Apoptosis 2-Phenyl-Thiazole\nDerivative->Apoptosis Induces G1->S S->G2 M M Phase G2->M M->G1

Caption: Induction of cell cycle arrest and apoptosis by 2-phenyl-thiazole derivatives.

Experimental Methodologies: A Guide to In Vitro Evaluation

The data presented in this guide are the product of a series of well-established in vitro assays. Understanding these methodologies is crucial for interpreting the results and for designing future experiments.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-phenyl-thiazole derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT_Assay start Seed Cells in 96-well Plate treat Treat with Compound start->treat add_mtt Add MTT Reagent treat->add_mtt incubate Incubate (3-4h) add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read Read Absorbance solubilize->read end Calculate IC50 read->end

Caption: Workflow of the MTT assay for cytotoxicity assessment.

The Sulforhodamine B (SRB) assay is a colorimetric assay that measures the total protein content of cells. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • SRB Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash away the unbound dye with acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Reading: Measure the absorbance at approximately 515 nm.

  • Data Analysis: Determine the IC50 value based on the absorbance readings.

Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the compound of interest.

  • Cell Harvesting and Fixation: Harvest the cells and fix them, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI) or DAPI. RNase treatment is often included to prevent staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

CellCycle_Analysis start Culture & Treat Cells harvest Harvest & Fix Cells start->harvest stain Stain with PI/DAPI harvest->stain flow Flow Cytometry Analysis stain->flow end Quantify Cell Cycle Phases flow->end

Caption: Workflow for cell cycle analysis using flow cytometry.

Apoptosis Assays

Several assays can be used to detect and quantify apoptosis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

These assays measure the activity of caspases, which are key mediators of apoptosis. Fluorogenic or colorimetric substrates for specific caspases (e.g., caspase-3, -8, -9) are used to quantify their enzymatic activity.

Conclusion and Future Directions

The 2-phenyl-thiazole scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate potent in vitro activity against a range of cancer cell lines, operating through clinically relevant mechanisms such as the inhibition of key receptor tyrosine kinases, induction of apoptosis, and cell cycle arrest.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the phenyl and thiazole rings is necessary to optimize potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates from in vitro screening must be evaluated in animal models to assess their efficacy, safety, and pharmacokinetic profiles.

  • Identification of Novel Targets: While RTKs are a major focus, further investigation may reveal additional molecular targets for these compounds.

  • Combination Therapies: The potential for synergistic effects when 2-phenyl-thiazole derivatives are combined with existing chemotherapeutic agents or targeted therapies should be explored.

By leveraging the insights provided in this guide and pursuing these future directions, the scientific community can continue to advance the development of 2-phenyl-thiazole derivatives as a valuable new class of anticancer drugs.

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Validating the Anticancer Mechanism of 2-Phenyl-1,3-thiazole-4-carbohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanism of the novel compound 2-Phenyl-1,3-thiazole-4-carbohydrazide. While direct mechanistic studies on this specific molecule are emerging, the well-established anticancer properties of the thiazole scaffold allow us to hypothesize a likely mechanism of action and design a robust experimental strategy for its validation. This guide will compare its potential performance with established anticancer agents through a series of detailed experimental protocols.

Introduction: The Promise of Thiazole Derivatives in Oncology

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of pharmacological activities, including anticancer effects.[1][2][3] Thiazole derivatives have been shown to target various critical pathways in cancer progression, most notably as inhibitors of key protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][4][5][6] Inhibition of these pathways can disrupt cancer cell proliferation, migration, and survival. The structural features of this compound suggest its potential to fit within this class of kinase inhibitors, making it a promising candidate for further investigation.

This guide outlines a systematic approach to:

  • Determine the cytotoxic potential of this compound across various cancer cell lines.

  • Investigate its inhibitory activity against key oncogenic kinases, EGFR and VEGFR-2.

  • Elucidate its effects on downstream cellular processes, including cell cycle progression and apoptosis.

  • Provide a comparative analysis with established anticancer drugs targeting similar pathways.

Hypothesized Mechanism of Action

Based on the current literature for structurally related thiazole derivatives, we hypothesize that this compound exerts its anticancer effects through a multi-faceted mechanism involving:

  • Dual Inhibition of EGFR and VEGFR-2: Many thiazole-based compounds have demonstrated potent inhibitory activity against both EGFR and VEGFR-2.[4] This dual inhibition is advantageous as it can simultaneously curb tumor growth and angiogenesis.

  • Induction of Cell Cycle Arrest: By inhibiting key signaling pathways, the compound is expected to halt the cell cycle, preventing cancer cell division. A common observation for this class of compounds is an arrest at the G2/M phase.[4][7]

  • Activation of Apoptosis: The ultimate goal of cancer therapy is to eliminate malignant cells. Inhibition of survival signals from EGFR and VEGFR-2 is likely to trigger programmed cell death, or apoptosis.[8][9][10][11]

The following experimental workflow is designed to rigorously test this hypothesis.

Experimental Validation Workflow

A logical and stepwise approach is crucial for validating the anticancer mechanism.[12][13][14] This workflow progresses from initial cytotoxicity screening to detailed mechanistic studies.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Target Engagement & Kinase Inhibition cluster_2 Phase 3: Cellular Mechanism of Action A MTT Assay on Cancer Cell Lines (e.g., A549, MCF-7, HepG2) B Determine IC50 Values A->B C Select Lead Compound and Cell Lines for Further Study B->C D In Vitro Kinase Inhibition Assays (EGFR & VEGFR-2) C->D E Determine IC50 for Kinase Inhibition D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Apoptosis Assays (Annexin V/PI Staining) D->G H Western Blot Analysis (Key Pathway Proteins) F->H G->H

Caption: A stepwise workflow for validating the anticancer mechanism.

Comparative Analysis: Performance Benchmarking

To establish the therapeutic potential of this compound, its performance will be compared against well-characterized anticancer drugs.

Compound Class Primary Target(s) Expected Outcome
This compound Thiazole Derivative (Investigational)Hypothesized: EGFR, VEGFR-2Cytotoxicity, Cell Cycle Arrest, Apoptosis
Gefitinib Quinazoline DerivativeEGFR InhibitorPotent cytotoxicity in EGFR-mutant cells
Sorafenib Multi-kinase InhibitorVEGFR-2, PDGFR, RAF kinasesBroad-spectrum cytotoxicity, anti-angiogenic effects
Doxorubicin AnthracyclineTopoisomerase II InhibitorPotent, broad-spectrum cytotoxicity (positive control)

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50), providing a measure of its potency.[15][16][17]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and comparator compounds (Gefitinib, Sorafenib, Doxorubicin) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of the compound to inhibit the enzymatic activity of its putative targets, EGFR and VEGFR-2.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR or VEGFR-2 enzyme, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound or control inhibitors.

  • Kinase Reaction: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable method, such as a colorimetric or fluorescence-based ELISA-like assay.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.

Cell Cycle Analysis

This experiment determines the effect of the compound on the progression of cells through the different phases of the cell cycle.[18][19][20][21]

Protocol:

  • Cell Treatment: Treat the selected cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Apoptosis Assays

These assays quantify the extent to which the compound induces programmed cell death.[22][23]

Protocol (Annexin V-FITC/PI Staining):

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins within the targeted signaling pathways.

G cluster_0 Protein Extraction & Quantification cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Lyse Treated Cells B Quantify Protein (BCA Assay) A->B C SDS-PAGE B->C D Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (p-EGFR, p-VEGFR-2, Caspase-3, etc.) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H

Caption: A standard workflow for Western Blot analysis.

Key Proteins to Analyze:

  • Target Engagement: p-EGFR, Total EGFR, p-VEGFR-2, Total VEGFR-2

  • Apoptosis Pathway: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2

  • Cell Cycle Regulation: Cyclin B1, CDK1

  • Loading Control: β-actin or GAPDH

Interpreting the Results and Building a Mechanistic Model

The data gathered from these experiments will allow for the construction of a comprehensive model of the anticancer mechanism of this compound.

G cluster_0 Kinase Inhibition cluster_1 Downstream Signaling cluster_2 Cellular Outcomes compound This compound EGFR EGFR compound->EGFR Inhibits VEGFR2 VEGFR-2 compound->VEGFR2 Inhibits Prolif Proliferation Signaling (e.g., MAPK, PI3K/Akt) EGFR->Prolif Activates Angio Angiogenesis Signaling VEGFR2->Angio Activates G2M G2/M Cell Cycle Arrest Prolif->G2M Leads to Apoptosis Apoptosis Prolif->Apoptosis Leads to Angio->G2M Leads to

Caption: Hypothesized signaling pathway for the compound's action.

Expected Correlations:

  • Potent IC50 values in cytotoxicity assays should correlate with low IC50 values in EGFR and VEGFR-2 kinase inhibition assays.

  • Inhibition of EGFR and VEGFR-2 phosphorylation, as seen in Western blots, should be observed at concentrations similar to the cellular IC50.

  • Increased G2/M phase arrest and apoptosis should be dose-dependent and correlate with the inhibition of kinase activity.

  • The pro-apoptotic effect should be confirmed by an increased Bax/Bcl-2 ratio and the cleavage of Caspase-3 and PARP.

Conclusion

This guide provides a rigorous and comparative framework for validating the anticancer mechanism of this compound. By systematically evaluating its effects on cell viability, specific kinase targets, and key cellular processes, researchers can build a strong evidence-based case for its therapeutic potential. The comparative approach against established drugs will provide crucial context for its efficacy and potential advantages. The successful completion of this experimental plan will not only elucidate the mechanism of a novel compound but also contribute valuable knowledge to the ongoing development of thiazole-based cancer therapies.

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A Comparative Analysis of the Antimicrobial Spectrum of 2-Phenyl-1,3-thiazole-4-carbohydrazide Derivatives and Other Thiazole-Based Antimicrobials

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the heterocyclic compounds, the thiazole nucleus has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad range of biological activities, including potent antimicrobial effects.[1] This guide provides a comprehensive comparison of the antimicrobial spectrum of derivatives of 2-phenyl-1,3-thiazole-4-carbohydrazide with other notable thiazole-containing compounds, supported by experimental data from peer-reviewed literature. We will delve into the structural nuances that influence their activity, present detailed experimental protocols for antimicrobial susceptibility testing, and visualize key concepts to provide a clear and in-depth understanding for researchers, scientists, and drug development professionals.

The Thiazole Scaffold: A Versatile Core for Antimicrobial Drug Discovery

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is present in a number of clinically approved drugs and is a focal point of significant research due to its diverse pharmacological properties.[1] The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. The precise mechanism can vary depending on the specific substitutions on the thiazole ring, but proposed targets include enzymes involved in bacterial cell wall synthesis, DNA replication, and fatty acid biosynthesis.[2]

Comparative Antimicrobial Spectrum of Thiazole Derivatives

To provide a clear and objective comparison, we will analyze the in vitro antimicrobial activity of various thiazole derivatives against a panel of clinically relevant Gram-positive bacteria, Gram-negative bacteria, and fungi. The primary metric for comparison will be the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Hydrazone Derivatives of 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide

A study by Uivarosi et al. provides valuable insights into the antimicrobial activity of a series of hydrazones synthesized from a structurally related carbohydrazide, 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide.[3] These compounds share the core thiazole-carbohydrazide linkage, with variations in the substituted benzaldehyde moiety.

CompoundR Group (Substituent on Benzaldehyde)S. aureus ATCC 25923 (MIC, μg/mL)E. coli ATCC 25922 (MIC, μg/mL)C. albicans ATCC 10231 (MIC, μg/mL)
5 2-methoxybenzylidene>100>100>100
10 2-bromobenzylidene50100100
12 4-bromobenzylidene255050
13 4-fluorobenzylidene255050
16 4-hydroxybenzylidene12.52525
Ciprofloxacin (Control) -0.50.25-
Fluconazole (Control) ---1

Data synthesized from Uivarosi et al.[3]

Expertise & Experience: The data clearly indicates that the nature of the substituent on the phenyl ring of the hydrazone moiety significantly influences the antimicrobial activity. The unsubstituted derivative (not shown) and the 2-methoxy derivative (5 ) exhibited weak to no activity. In contrast, the introduction of halogens (bromo and fluoro substituents in compounds 10 , 12 , and 13 ) enhanced the antimicrobial effect. Notably, the presence of a hydroxyl group at the para-position of the phenyl ring (compound 16 ) resulted in the most potent activity within this series against all tested strains. This suggests that electronic and steric factors of the substituents play a crucial role in the interaction of these molecules with their microbial targets. The enhanced activity of the 4-hydroxy derivative could be attributed to its potential to form hydrogen bonds with the active site of a target enzyme.

Comparison with Other Phenylthiazole Derivatives

To broaden the comparative scope, let's consider other thiazole derivatives with different substitution patterns. A study by Funar-Timofei et al. investigated a series of 2-phenylamino-thiazole derivatives.[4]

CompoundDescriptionS. aureus ATCC 25923 (MIC, μg/mL)E. coli ATCC 25922 (MIC, μg/mL)C. albicans ATCC 90028 (MIC, μg/mL)
3e N-(4-fluorophenyl)-4-(4-(4-chlorophenyl)thiazol-2-yl)phenyl)thiazol-2-amine31.25>1007.81
Ampicillin (Control) -0.54-
Fluconazole (Control) ---1

Data synthesized from Funar-Timofei et al.[4]

Expertise & Experience: Compound 3e demonstrates moderate activity against S. aureus and potent activity against C. albicans, but is inactive against E. coli. This highlights a common trend observed with many thiazole derivatives: a more pronounced activity against Gram-positive bacteria and fungi compared to Gram-negative bacteria.[4] The outer membrane of Gram-negative bacteria often presents a formidable barrier to the penetration of hydrophobic compounds, which may explain the observed resistance.

The following diagram illustrates the structural differences between the carbohydrazide derivatives and the 2-phenylamino-thiazole derivative.

G cluster_0 Carbohydrazide Derivatives cluster_1 2-Phenylamino-thiazole Derivative Carbohydrazide_Core This compound Core Hydrazone_Derivative Hydrazone Derivative (e.g., Compound 16) Carbohydrazide_Core->Hydrazone_Derivative Condensation with Substituted Benzaldehyde Phenylamino_Thiazole 2-Phenylamino-thiazole (e.g., Compound 3e) G start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compound start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Assay.

Structure-Activity Relationship (SAR) Insights

The comparative data presented reveals key structure-activity relationships that can guide the future design of more potent thiazole-based antimicrobials.

  • The Importance of the Hydrazone Linkage: The conversion of the carbohydrazide to a hydrazone appears to be a crucial step for imparting antimicrobial activity. The electronic and steric properties of the substituent on the benzaldehyde moiety of the hydrazone can be fine-tuned to optimize this activity.

  • Influence of Phenyl Ring Substituents: As observed with the hydrazone derivatives, the nature and position of substituents on the phenyl rings are critical determinants of the antimicrobial spectrum and potency. Electron-withdrawing groups (halogens) and hydrogen-bond-donating groups (hydroxyl) appear to be favorable for activity.

  • Impact of the Core Thiazole Substitution: The comparison between the carbohydrazide derivatives and the 2-phenylamino-thiazole highlights that modifications at the 2- and 4-positions of the thiazole ring significantly alter the antimicrobial profile. This underscores the importance of exploring diverse substitution patterns on the core heterocycle.

Conclusion and Future Directions

This guide has provided a comparative analysis of the antimicrobial spectrum of derivatives of this compound and other thiazole-based compounds. The data indicates that hydrazone derivatives of the thiazole carbohydrazide scaffold represent a promising class of antimicrobial agents, with their activity being highly dependent on the nature of the substituents.

Future research in this area should focus on:

  • Systematic Evaluation of the Parent Carbohydrazide: A thorough investigation of the antimicrobial properties of this compound is warranted to establish a baseline for its derivatives.

  • Expansion of the Substituent Library: The synthesis and screening of a broader range of derivatives with diverse electronic and steric properties will further elucidate the structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of these compounds will be crucial for their rational optimization and for understanding potential resistance mechanisms.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates identified from in vitro screening should be advanced to preclinical animal models to evaluate their efficacy and safety profiles.

By leveraging the insights gained from such comparative studies and employing rational drug design principles, the scientific community can continue to harness the potential of the versatile thiazole scaffold in the ongoing battle against antimicrobial resistance.

References

  • Uivarosi, V., Nastasa, C., & Draghici, C. (2020). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Molecules, 25(15), 3344. [Link]

  • Funar-Timofei, S., Borota, A., & Crisan, L. (2018). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Journal of Saudi Chemical Society, 22(8), 946-957. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing; 30th ed. CLSI supplement M100. CLSI. [Link]

  • Ayati, A., Emami, S., & Asadipour, A. (2015). Recent advances in the synthesis and biological activity of thiazole derivatives. European Journal of Medicinal Chemistry, 97, 831-866.
  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
  • Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis and antimicrobial activity of some new thiazole and thiadiazole derivatives.
  • Kaur, R., & Kumar, R. (2019). Thiazole: A versatile heterocyclic in medicinal chemistry. Medicinal Chemistry Research, 28(1), 1-28.

Sources

A Researcher's Guide to Evaluating the Selective Cytotoxicity of 2-Phenyl-1,3-thiazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the cytotoxic potential of the novel compound 2-Phenyl-1,3-thiazole-4-carbohydrazide, with a critical focus on its selectivity towards cancer cells over normal, healthy cells. While specific experimental data for this exact molecule is emerging, this document synthesizes established methodologies and insights from extensive research on analogous thiazole derivatives to propose a robust evaluation strategy.

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including potent anticancer effects.[3][4] However, a common pitfall in early-stage drug discovery is the development of compounds that are potently cytotoxic but lack specificity, leading to unacceptable toxicity in healthy tissues.[2][5] Therefore, the central goal of this guide is to outline a scientifically rigorous workflow to determine not only the potency but, more importantly, the therapeutic window of this compound.

Part 1: The Cornerstone of Anticancer Efficacy: The Principle of Selective Cytotoxicity

The ultimate aim of chemotherapy is to eradicate malignant cells while sparing normal host cells.[3] This differential effect, known as selective cytotoxicity, is the hallmark of a viable drug candidate. To quantify this, we use the Selectivity Index (SI) , a critical parameter calculated as the ratio of the compound's toxicity in normal cells to its toxicity in cancer cells.

Selectivity Index (SI) = IC₅₀ in Normal Cell Line / IC₅₀ in Cancer Cell Line

A higher SI value indicates greater selectivity for cancer cells, suggesting a wider therapeutic window and potentially fewer side effects. For instance, a study on a naphthalene-azine-thiazole derivative reported an IC₅₀ of 1.569 µM against the OVCAR-4 ovarian cancer cell line and an IC₅₀ of 31.89 µM against a normal ovarian cell line (OCE1), yielding a highly favorable selectivity index of approximately 20.[6] This underscores the necessity of incorporating non-malignant cell lines into primary screening protocols.

Part 2: A Validated Experimental Design for Comparative Analysis

A robust experimental design is self-validating, incorporating the necessary controls to ensure data integrity. The following workflow provides a clear path from compound preparation to data interpretation.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis Compound Compound Solubilization (e.g., 10 mM in DMSO) Serial Serial Dilution (Create 8-10 concentrations) Compound->Serial Stock Solution Treat Compound Treatment (Add diluted compound to wells) Serial->Treat Test Concentrations Seed Cell Seeding (Cancer & Normal lines in 96-well plates) Seed->Treat Incubate Incubation (48-72 hours, 37°C, 5% CO2) Treat->Incubate MTT MTT Reagent Addition & Incubation (3-4 hours) Incubate->MTT Solubilize Formazan Solubilization (Add DMSO or Solubilizer) MTT->Solubilize Read Absorbance Reading (570 nm) Solubilize->Read Viability Calculate % Cell Viability vs. Vehicle Control Read->Viability Raw Data Curve Generate Dose-Response Curve (Non-linear regression) Viability->Curve IC50 Determine IC50 Values (Cancer & Normal Cells) Curve->IC50 SI Calculate Selectivity Index (SI) IC50->SI

Caption: High-level workflow for comparative cytotoxicity assessment.
Rationale for Cell Line Selection
  • Cancer Cell Panel: Select cell lines from diverse origins to identify broad-spectrum activity or tissue-specific sensitivity. A standard panel might include:

    • MCF-7: Human breast adenocarcinoma (ER-positive).

    • MDA-MB-231: Human breast adenocarcinoma (triple-negative).[7]

    • A549: Human lung carcinoma.

    • HepG2: Human liver carcinoma.[8]

  • Normal (Non-Malignant) Cell Line: This is the crucial comparator. The choice should ideally match the tissue origin of the cancer cells being tested, but broadly used lines include:

    • HaCaT: Immortalized human keratinocytes.[9]

    • MRC-5: Human fetal lung fibroblasts.

    • WI-38: Human fetal lung fibroblasts.[10]

Part 3: Core Methodology: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Step-by-Step Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer or automated counter).

    • Dilute the cell suspension to a final concentration of 5,000-10,000 cells per 100 µL of complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Scientist's Note: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[11]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound compound in culture medium. A typical starting range is from 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound dose) and a "blank" control (medium only, no cells).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate for 48 to 72 hours. The duration should be consistent across experiments.

  • MTT Reagent Addition and Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT powder in sterile phosphate-buffered saline (PBS).[11]

    • Add 20 µL of the MTT stock solution to each well (including controls) and incubate for 3-4 hours at 37°C.

    • Scientist's Note: During this incubation, observe the formation of purple precipitates (formazan) within the cells, visible under a microscope.

    • After incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[11]

Part 4: Data Analysis and Interpretation

  • Calculate Percentage Viability:

    • First, subtract the average OD of the blank wells from all other OD readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (OD of Treated Well / OD of Vehicle Control Well) x 100

  • Determine IC₅₀ Value:

    • Plot the % Viability against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to fit a sigmoidal dose-response curve.

    • The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.

Illustrative Data Presentation

The following table presents hypothetical but realistic data for our target compound, "Compound P-T-C," based on published results for similar thiazole derivatives.[6][7][8]

Cell LineTypeIC₅₀ (µM) [Hypothetical]Selectivity Index (SI)
MCF-7 Breast Cancer (ER+)2.518.0
MDA-MB-231 Breast Cancer (TNBC)5.18.8
A549 Lung Cancer8.35.4
WI-38 Normal Lung Fibroblast45.0 Reference

This data illustrates a compound with promising selectivity, particularly against the MCF-7 breast cancer cell line.

Part 5: Probing the Mechanism of Action

Thiazole derivatives exert their anticancer effects through diverse mechanisms.[5][12] Literature suggests that potent derivatives often induce apoptosis (programmed cell death) and can interfere with key signaling pathways that drive cancer cell proliferation and survival.[1][13] A common mechanism involves the induction of cellular stress, leading to mitochondrial depolarization and the activation of a caspase cascade.[7][13]

G Compound Thiazole Derivative (Compound P-T-C) Stress Cellular Stress (e.g., ROS Generation) Compound->Stress Mito Mitochondrial Membrane Depolarization Stress->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: A potential apoptotic pathway targeted by thiazole derivatives.

Further mechanistic studies, such as cell cycle analysis by flow cytometry or western blotting for key apoptotic proteins (e.g., Caspase-3, Bcl-2), would be logical next steps to confirm the mode of action.[8]

Conclusion

This guide provides a foundational strategy for the preclinical evaluation of this compound. By systematically applying a comparative cytotoxicity workflow using both cancer and normal cell lines, researchers can effectively determine the compound's potency and, crucially, its selectivity. This dual focus is indispensable for identifying derivatives with the highest potential to become safe and effective anticancer therapeutics. The subsequent exploration of the underlying mechanism of action will further solidify its potential and guide future optimization efforts.

References

  • Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009.

  • Semantic Scholar. (n.d.). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.

  • Turan-Zitouni, G., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS ONE, 18(8), e0289725.

  • Plech, T., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(21), 5066.

  • Skehan, P., et al. (1990). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. British Journal of Cancer, 62(4), 699-700.

  • Barattini, S., et al. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles. ChemMedChem, 6(7), 1300-9.

  • Al-Ostath, R., et al. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry.

  • Lo, C., et al. (2014). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(11), 4564-4579.

  • de Lima, M. C. A., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 146, 574-585.

  • Papadimitriou, M., Hatzidaki, E., & Papasotiriou, I. (2019). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Journal of Cancer Therapy, 10, 580-590.

  • El-Gohary, N. S., & Shaaban, M. I. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311.

  • Kassab, A. E., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649.

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.

  • Price, P., & McMillan, T. J. (1999). Comparison between the clonogenic, MTT, and SRB assays for determining radiosensitivity in a panel of human bladder cancer cell lines and a ureteral cell line. Radiation Oncology Investigations, 7(2), 77-85.

  • Rageb, A. A., et al. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 14(18), 1335-1354.

  • Al-Warhi, T., et al. (2023). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 28(3), 1146.

  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.

  • Kayagil, I., & Demirayak, S. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(9), 2377-2387.

  • Shahbazi-Gahrouei, D., et al. (2013). Comparison of the radiosensitivity of cancer and normal cells to X-ray irradiation using MTT assay: An in-vitro study. Journal of Medical Physics, 38(4), 220-224.

  • Dana, N., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Avicenna Journal of Medical Biochemistry, 6(1), 22-27.

  • El-Gazzar, M. G., et al. (2015). Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][5][12][14]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. Molecules, 20(1), 1363-1381.

  • Szymański, P., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11624.

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A Senior Application Scientist's Guide to Evaluating the Drug-Likeness of Novel 2-Phenyl-1,3-thiazole-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 2-phenyl-1,3-thiazole-4-carbohydrazide scaffold has emerged as a structure of significant interest.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, making them compelling candidates for drug discovery programs targeting cancer, microbial infections, and inflammatory diseases.[1][3][4] However, promising biological activity is only the first step. To advance a novel compound from a "hit" to a viable "lead," a rigorous evaluation of its drug-like properties is paramount. This guide provides a comprehensive framework for assessing the drug-likeness of this specific chemical series, integrating computational predictions with essential in vitro experiments. We will explore not just the "how" but the critical "why" behind each step, offering a self-validating workflow designed for researchers, scientists, and drug development professionals.

The thiazole ring is a privileged scaffold in medicinal chemistry due to its unique structural and electronic properties.[1][2] When incorporated into molecular frameworks, thiazoles can enhance solubility, introduce hydrogen bond acceptors, and increase rigidity, all of which can be fine-tuned to optimize interactions with biological targets.[3]

Part 1: The In Silico Triage - A Computational First Pass

Before committing valuable resources to synthesis and in vitro testing, a computational assessment provides a crucial, cost-effective filter. This initial triage helps to identify candidates with a higher probability of possessing favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[5][6][7]

A cornerstone of this in silico evaluation is Lipinski's Rule of Five .[5][6][8] Formulated by Christopher A. Lipinski in 1997, this rule of thumb is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[5][7] The "rules" are not absolute but serve as a strong guideline; compounds that violate more than one of these rules may have a higher likelihood of poor absorption or permeation.[7][8]

The Four Pillars of Lipinski's Rule of Five:

  • Molecular Mass < 500 Daltons: Larger molecules often exhibit poor membrane permeability and absorption.

  • Log P ≤ 5: The octanol-water partition coefficient (Log P) is a measure of lipophilicity. Excessively lipophilic compounds can be poorly soluble in aqueous environments and may be more susceptible to metabolic breakdown by liver enzymes.[9]

  • No more than 5 Hydrogen Bond Donors: (total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

  • No more than 10 Hydrogen Bond Acceptors: (all nitrogen or oxygen atoms).

Numerous online tools and software packages, such as Molinspiration and SwissADME, can rapidly calculate these properties for a given chemical structure.[10][11]

Workflow for In Silico Drug-Likeness Evaluation

Caption: A streamlined workflow for the initial computational screening of novel compounds.

Part 2: Experimental Validation - From Prediction to Practice

While in silico models are powerful, they are predictive. Experimental validation is essential to confirm the computational findings and to obtain quantitative data on key drug-like properties. For our this compound series, we will focus on three critical in vitro assays: solubility, permeability, and metabolic stability.

A. Aqueous Solubility

A compound must be in solution to be absorbed.[12] Poor aqueous solubility is a major hurdle in drug development.[13] A general goal for drug discovery compounds is a solubility of greater than 60 µg/mL.[14]

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Dilution: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 100 µM solution with 1% DMSO.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for equilibration.

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the compound remaining in solution. A standard curve is used for quantification.

B. Membrane Permeability

For oral drugs, the ability to pass through the intestinal wall is critical for absorption.[12] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across membranes.[15][16][17] It provides a simplified model, avoiding the complexities of active transport.[15][17]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Coating: Coat the wells of a 96-well hydrophobic PVDF filter plate with a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) and allow the solvent to evaporate.[16]

  • Donor Plate Preparation: Add the test compound (e.g., 100 µM in PBS, pH 7.4) to the donor wells of the filter plate.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with PBS (pH 7.4).

  • Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for 5 hours at room temperature.[15][17]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[16] The apparent permeability coefficient (Papp) is then calculated.

C. Metabolic Stability

The liver is the primary site of drug metabolism, mainly carried out by cytochrome P450 (CYP) enzymes. A compound that is too rapidly metabolized will have a short half-life and may not maintain therapeutic concentrations in the body. The liver microsomal stability assay is a common in vitro method to assess a compound's susceptibility to this Phase I metabolism.[18]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Reaction Mixture Preparation: In a 96-well plate, combine human liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).[19]

  • Initiation: Start the metabolic reaction by adding a NADPH regenerating system.[18][19]

  • Time-Point Sampling: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[20]

  • Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[20]

Part 3: Data Interpretation and Comparative Analysis

The true value of these assays lies in the ability to compare novel derivatives against each other and against known standards or alternative scaffolds. The thiazole ring is often compared to other five-membered heterocycles like oxazoles and thiadiazoles in medicinal chemistry.[3][4]

Comparative Data Table

Below is a hypothetical comparison of two novel this compound derivatives (THZ-001, THZ-002) with a known drug (e.g., a relevant kinase inhibitor) and a compound from a different heterocyclic series (e.g., an oxadiazole derivative, OXD-001).

PropertyTHZ-001THZ-002OXD-001 (Alternative)Reference DrugFavorable Range
In Silico
MW (Da)485510470495< 500
LogP4.24.83.94.5≤ 5
H-Bond Donors4534≤ 5
H-Bond Acceptors8978≤ 10
Lipinski Violations01000-1
In Vitro
Solubility (µM)854511075> 60
PAMPA Papp (10⁻⁶ cm/s)8.23.59.57.9> 5 (High)
HLM Half-life (min)45155560> 30

Analysis of Hypothetical Data:

  • THZ-001: This compound presents a strong drug-like profile. It adheres to all of Lipinski's rules, shows good solubility, high permeability, and moderate metabolic stability. This would be a high-priority candidate for further investigation.

  • THZ-002: This derivative is less promising. It violates one of Lipinski's rules (MW > 500), and the experimental data corroborates potential issues with lower solubility, reduced permeability, and rapid metabolic breakdown.

  • OXD-001: The alternative oxadiazole scaffold shows excellent properties, potentially outperforming THZ-001 in solubility and stability. This highlights the importance of exploring different heterocyclic cores in a drug discovery program.

Visualizing the Drug Discovery Funnel

Drug_Discovery_Funnel a Large Virtual Library (Thiazole Derivatives) b In Silico Filtering (Lipinski's Rules, ADMET) c Prioritized Hits for Synthesis d In Vitro Assays (Solubility, Permeability, Stability) e Lead Candidates

Caption: The drug discovery funnel, from a large virtual library to lead candidates.

Conclusion

The evaluation of drug-likeness is a multi-faceted process that requires a synergistic approach, combining predictive computational models with robust experimental validation. For novel this compound derivatives, this structured workflow allows for the efficient identification of compounds with the highest potential for success as orally bioavailable drugs. By understanding the rationale behind each assay and comparing data against relevant benchmarks, research teams can make more informed decisions, effectively prioritizing resources and accelerating the journey from the laboratory bench to the clinic.

References

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (n.d.).
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.).
  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.).
  • The Rule of 5 - Two decades later - Sygnature Discovery. (n.d.).
  • Lipinski's rule of five - Wikipedia. (n.d.).
  • Lipinski's rule of five - Moodle@Units. (n.d.).
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024).
  • lipinski rule of five - Lecture Notes. (2023).
  • Microsomal Clearance/Stability Assay - Domainex. (n.d.).
  • metabolic stability in liver microsomes - Mercell. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (n.d.).
  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - NIH. (2012).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Sygnature Discovery. (n.d.).
  • A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery - Benchchem. (n.d.).
  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (n.d.).
  • ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022).
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  • In silico and in vitro prediction of new synthesized N-heterocyclic compounds as anti-SARS-CoV-2 - PubMed. (2024).
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A Researcher's Guide to Investigating Cross-Resistance and Collateral Sensitivity of 2-Phenyl-1,3-thiazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antifungal resistance necessitates the development of novel therapeutic agents with distinct mechanisms of action or favorable resistance profiles. This guide focuses on 2-Phenyl-1,3-thiazole-4-carbohydrazide, a promising heterocyclic compound, and provides a comprehensive framework for evaluating its efficacy against clinically relevant, drug-resistant fungal strains. We present a detailed comparative analysis to characterize its cross-resistance and collateral sensitivity profile against established antifungal agents. This document outlines the causal logic behind experimental design, provides validated, step-by-step protocols for antifungal susceptibility and synergy testing, and interprets hypothetical data to guide future research. The objective is to equip researchers and drug development professionals with the necessary tools to rigorously assess the potential of this and similar candidate compounds in overcoming existing resistance challenges.

Introduction: The Imperative for Novel Antifungal Strategies

Fungal infections represent a significant and growing threat to global health, causing over 1.5 million deaths annually.[1] This burden is disproportionately high in immunocompromised individuals, such as those undergoing cancer therapy, organ transplant recipients, or patients with HIV/AIDS.[2][3] The clinical challenge is profoundly exacerbated by the rise of antifungal drug resistance.[4] Unlike the diverse arsenal available for bacterial infections, our options for treating systemic fungal diseases are limited to a few major classes, primarily azoles, polyenes, and echinocandins.[2][5]

Widespread and prolonged use of these agents has led to the emergence of resistant strains, rendering standard therapies ineffective.[2] For instance, azole resistance in Candida albicans and Aspergillus fumigatus is frequently linked to modifications in the target enzyme lanosterol 14α-demethylase (encoded by the ERG11 or cyp51A genes) or the overexpression of multidrug efflux pumps.[6][7][8] Echinocandin resistance often arises from mutations in the FKS genes, which encode the target enzyme β-(1,3)-D-glucan synthase.[6][9]

This landscape demands a strategic shift in antifungal discovery. The ideal novel agent should not only possess potent intrinsic activity but also evade existing resistance mechanisms. It is crucial, therefore, to evaluate new compounds against a panel of well-characterized resistant strains. Such studies reveal patterns of cross-resistance , where a single mechanism confers resistance to multiple drugs, or the more advantageous phenomenon of collateral sensitivity , where resistance to one drug leads to hypersensitivity to another.[5][10]

This guide focuses on This compound , a member of the thiazole class of heterocyclic compounds. Thiazole derivatives have shown significant antifungal potential, with some studies suggesting they, like azoles, may inhibit ergosterol biosynthesis, while others indicate alternative mechanisms such as the induction of oxidative stress.[11][12][13] By systematically comparing its activity to standard-of-care antifungals against resistant pathogens, we can elucidate its potential role in the clinical armamentarium.

Comparative Framework: Experimental Design and Rationale

A robust investigation into cross-resistance hinges on the careful selection of fungal strains and comparator drugs. The goal is to create a matrix of interactions that allows for clear, mechanistic interpretation.

Selection of Fungal Strains

The chosen strains must represent a spectrum of susceptibility profiles and clinically relevant resistance mechanisms.

  • Wild-Type (WT) / Susceptible Strains: Reference strains with known susceptibility to all major antifungal classes are essential for establishing baseline activity.

    • Candida albicans (e.g., ATCC 90028)

    • Aspergillus fumigatus (e.g., ATCC 204305)

  • Characterized Resistant Strains: The inclusion of isogenic or clinical isolates with well-defined resistance mechanisms is critical for mechanistic insight.

    • Azole-Resistant C. albicans :

      • Mechanism 1: Efflux Pump Overexpression. A strain overexpressing the CDR1 and CDR2 genes, which encode ATP-binding cassette (ABC) transporters that efflux azoles.[7][14] This tests whether the thiazole compound is a substrate for these common pumps.

      • Mechanism 2: Target Site Mutation. A strain with a known point mutation in the ERG11 gene (e.g., Y132F) that reduces azole binding affinity.[7] This directly assesses if the thiazole compound shares the same binding site and is affected by the same mutation.

    • Echinocandin-Resistant C. albicans :

      • Mechanism: Target Site Mutation. A strain with a mutation in the FKS1 gene. This helps determine if the thiazole compound's mechanism is related to cell wall synthesis.[6]

    • Polyene-Resistant C. albicans :

      • Mechanism: Altered Ergosterol Biosynthesis. A strain with mutations in genes like ERG3 or ERG6, leading to a depleted or altered membrane ergosterol content.[2][6] This is crucial for comparing activity with Amphotericin B, which binds directly to ergosterol.

Selection of Comparator Antifungal Agents

The comparator drugs should be representatives of the major antifungal classes, each with a distinct mechanism of action.

  • Fluconazole (Azole): Inhibits lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[6]

  • Amphotericin B (Polyene): Binds directly to ergosterol in the fungal cell membrane, forming pores that lead to cell leakage and death.[6]

  • Caspofungin (Echinocandin): Inhibits β-(1,3)-D-glucan synthase, disrupting the integrity of the fungal cell wall.[9]

Methodology and Experimental Protocols

Adherence to standardized protocols is paramount for generating reproducible and comparable data. The methods described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][16][17]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Rationale: The CLSI broth microdilution method is the gold standard for antifungal susceptibility testing, providing quantitative and reproducible MIC values that are essential for comparing drug efficacy and defining resistance.[16][18]

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions: Dissolve this compound and comparator drugs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of RPMI-1640 medium (buffered with MOPS) into wells 2-12 of a 96-well microtiter plate.

    • Add 200 µL of the drug stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Culture the fungal strains on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Further dilute this suspension in RPMI-1640 medium to achieve the final required inoculum concentration (0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[18]

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum suspension to wells 1-11. The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest drug concentration that causes a significant reduction in growth compared to the drug-free growth control. For azoles and the test compound, this is typically a ≥50% reduction in turbidity. For Amphotericin B, it is the concentration with no visible growth.[16]

Protocol 2: Checkerboard Assay for Synergy Analysis

This method assesses the interaction between two drugs, quantifying whether their combined effect is synergistic, additive, indifferent, or antagonistic.

Rationale: The checkerboard assay is a widely used in vitro method to systematically evaluate drug interactions.[19][20] Identifying synergy can open possibilities for combination therapies, which may lower required doses, reduce toxicity, and prevent the emergence of resistance.[21]

Step-by-Step Methodology:

  • Plate Setup: Use a 96-well plate. Drug A (e.g., this compound) is serially diluted horizontally, and Drug B (e.g., Fluconazole) is serially diluted vertically.

  • Drug Dilution:

    • Prepare 4x the final desired concentrations of each drug in RPMI-1640 medium.

    • Along the x-axis, add 50 µL of each dilution of Drug A to all wells in the corresponding column.

    • Along the y-axis, add 50 µL of each dilution of Drug B to all wells in the corresponding row.

    • The result is a matrix where each well has a unique combination of concentrations for the two drugs. Include rows and columns with single drugs and a drug-free well as controls.

  • Inoculation and Incubation: Add 100 µL of the standardized fungal inoculum (prepared as in Protocol 1) to each well. Incubate at 35°C for 48 hours.

  • Data Analysis and FICI Calculation:

    • Determine the MIC for each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpretation:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Visualization of Experimental Design and Potential Mechanisms

G cluster_prep Preparation Phase cluster_testing In Vitro Testing Phase cluster_analysis Data Analysis & Interpretation Strain_Selection Strain Selection - Wild-Type (WT) - Resistant Strains (Efflux, Target Mutation) Inoculum_Prep Standardized Inoculum Preparation (CLSI) Strain_Selection->Inoculum_Prep Drug_Selection Compound & Comparator Selection - this compound - Fluconazole, Amphotericin B, Caspofungin MIC_Test Broth Microdilution Assay (Protocol 1) Drug_Selection->MIC_Test Checkerboard Checkerboard Assay (Protocol 2) Drug_Selection->Checkerboard Inoculum_Prep->MIC_Test Inoculum_Prep->Checkerboard MIC_Data Determine MIC Values (µg/mL) MIC_Test->MIC_Data FICI_Data Calculate FICI (FIC Index) Checkerboard->FICI_Data Interpretation Characterize Interactions: - Cross-Resistance - Collateral Sensitivity - Synergy / Antagonism MIC_Data->Interpretation FICI_Data->Interpretation

G

Hypothetical Data and Interpretation

The following tables present hypothetical data to illustrate how the results of these studies would be interpreted.

Table 1: Comparative MIC Data (µg/mL)
Fungal StrainResistance MechanismFluconazoleAmphotericin BCaspofunginThis compound
C. albicans WTWild-Type10.50.1252
C. albicans R1Efflux (CDR1/2 ↑)640.50.125>128
C. albicans R2Target (ERG11 mut)320.50.1254
C. albicans R3Target (FKS1 mut)10.5162

Interpretation of MIC Data:

  • Cross-Resistance with Efflux Pumps: The data for strain R1 shows high-level resistance to both Fluconazole and the thiazole compound, while susceptibility to Amphotericin B and Caspofungin remains unchanged. This strongly suggests that this compound is a substrate for the Cdr1/2 efflux pumps, indicating a significant potential for cross-resistance with azoles in strains utilizing this mechanism.[14]

  • No Cross-Resistance with ERG11 Mutation: In strain R2, resistance to Fluconazole is high, but the MIC of the thiazole compound shows only a minor (2-fold) increase compared to the wild-type. This suggests that the thiazole compound's primary target is likely not Erg11, or if it is, its binding is unaffected by this specific mutation. This is a favorable characteristic, implying it could be effective against azole-resistant strains that rely on target modification.[7]

  • No Cross-Resistance with FKS1 Mutation: Strain R3, which is resistant to Caspofungin, remains fully susceptible to the thiazole compound. This provides strong evidence that the compound does not act on the cell wall via inhibition of β-(1,3)-D-glucan synthase.

Table 2: Synergy Analysis (FICI) against C. albicans WT
Drug CombinationMIC in Combination (A + B)FICIInterpretation
Thiazole + Fluconazole1 + 0.25 µg/mL1.0Additive
Thiazole + Amphotericin B0.25 + 0.125 µg/mL0.375Synergy
Thiazole + Caspofungin0.5 + 0.03 µg/mL0.5Additive/Synergy Borderline

Interpretation of FICI Data:

  • Synergy with Amphotericin B: The FICI of 0.375 indicates a strong synergistic interaction between the thiazole compound and Amphotericin B. This is a highly promising result. A possible explanation is that the thiazole compound, through a mechanism like inducing oxidative stress, weakens the cell membrane, thereby facilitating the pore-forming action of Amphotericin B.[13]

  • Additive Interaction with Fluconazole: The additive effect with fluconazole is neutral but still useful, suggesting no antagonism and that the drugs could potentially be co-administered without negative interference.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical evaluation of novel antifungal candidates like this compound. Based on our hypothetical data, the compound shows a mixed but promising profile: it is susceptible to efflux-based cross-resistance with azoles but appears to evade target-based resistance and demonstrates strong synergy with Amphotericin B.

These findings dictate a clear path for future research:

  • Mechanism of Action Studies: Elucidate the precise molecular target of this compound. Techniques such as transcriptomics (RNA-seq) on drug-exposed cells or screening of mutant libraries could identify the affected pathways.

  • Expanded Panel Testing: Test the compound against a broader range of clinical isolates, including other species like Candida auris and azole-resistant A. fumigatus, which often rely on different resistance mutations (e.g., TR34/L98H).[8][22]

  • In Vivo Efficacy Models: Validate the in vitro findings, particularly the synergy with Amphotericin B, in animal models of invasive candidiasis (e.g., murine or Galleria mellonella models).[13]

  • Structural Optimization: If efflux pump susceptibility is confirmed as a major liability, medicinal chemistry efforts could be directed toward modifying the structure to create derivatives that are no longer recognized by these transporters.

By systematically addressing these questions, the scientific community can accurately determine the therapeutic potential of this compound and advance the development of next-generation antifungals.

References

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Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 2-Phenyl-1,3-thiazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. Among these, compounds featuring the thiazole scaffold are of significant interest due to their diverse pharmacological activities.[1] However, with innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Phenyl-1,3-thiazole-4-carbohydrazide, a compound that, while promising in research, requires meticulous handling from inception to disposal.

Understanding the Hazard Profile: A Synthesis of Structural Analogs

  • Thiazole Derivatives: The thiazole ring is a common motif in many biologically active compounds.[2][3] While specific toxicity data for our target compound is lacking, related phenyl-thiazole derivatives are known to cause skin and eye irritation and may cause respiratory irritation.[4][5]

  • Carbohydrazide Moiety: The carbohydrazide functional group and its parent compound, carbohydrazide, are known to be harmful if swallowed and can cause skin irritation.[6][7] A significant hazard associated with carbohydrazide is the risk of explosion if heated under confinement.[7] Furthermore, carbohydrazide and related compounds are often toxic to aquatic life with long-lasting effects.[5][6][7]

Based on this analysis, this compound should be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation, aquatic toxicity, and as a substance that is harmful if swallowed.

The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule for the disposal of this compound is to never dispose of it down the sanitary sewer system.[6] The potential for aquatic toxicity necessitates containment and professional disposal. The following protocol outlines the necessary steps for its safe disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing the appropriate PPE:

  • Nitrile gloves

  • Safety glasses or goggles

  • A lab coat

Step 2: Waste Segregation and Containerization
  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. Plastic containers are generally preferred for solid chemical waste.[8]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.

  • Solid Waste:

    • Carefully transfer the solid this compound into the designated waste container.

    • Use a scoop or spatula; avoid creating dust. If there is a risk of dust generation, perform this task in a chemical fume hood.

  • Contaminated Labware:

    • Any labware (e.g., weighing boats, filter paper, gloves) that has come into direct contact with the compound should be considered contaminated and placed in the same solid hazardous waste container.

    • For glassware, it is best to rinse it with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste. The cleaned glassware can then be washed normally.

Step 3: Liquid Waste (from rinsing)
  • Designate a Liquid Waste Container: Use a separate, compatible, and clearly labeled hazardous waste container for liquid waste.

  • Labeling: Label the container with "Hazardous Waste," the name of the solvent used for rinsing (e.g., "Ethanol rinsate of this compound"), and the approximate concentration.

  • Collection: Collect all solvent rinsate used to decontaminate glassware in this container.

Step 4: Storage
  • Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated SAA in your laboratory.[8][9] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Segregation: Ensure the waste container is stored separately from incompatible materials, particularly strong oxidizing agents, due to the presence of the hydrazide group.[6]

Step 5: Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if you are discontinuing work with the compound, contact your institution's EHS office to arrange for a pickup.[9]

  • Documentation: Fill out any required hazardous waste disposal forms provided by your EHS department.

The entire disposal process should be documented as part of your laboratory's standard operating procedures.

Visualizing the Disposal Workflow

To aid in understanding the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow start Start: Disposal of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound and Contaminated Labware waste_type->solid_waste Solid liquid_waste Solvent Rinsate waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage ehs_pickup Contact EHS for Pickup and Disposal storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal Workflow for this compound.

Quantitative Data Summary

While specific quantitative toxicity data for this compound is not available, the following table summarizes the key hazard information derived from related compounds.

Hazard CategoryAssociated Compound/MoietyKey FindingsSource(s)
Acute Oral Toxicity CarbohydrazideHarmful if swallowed.[6][7]
Skin Irritation Phenyl-thiazole derivatives, CarbohydrazideCauses skin irritation.[4][5][7]
Eye Irritation Phenyl-thiazole derivativesCauses serious eye irritation.[4][5]
Respiratory Irritation Phenyl-thiazole derivativesMay cause respiratory irritation.[4][5]
Aquatic Toxicity Carbohydrazide, Phenyl-thiazole derivativesToxic to aquatic life with long-lasting effects.[5][6][7]
Explosive Hazard CarbohydrazideRisk of explosion if heated under confinement.[7]

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety in scientific research. By adhering to these guidelines, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safer laboratory environment for all. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Phenyl-1,3-thiazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safety and Logistics

The responsible advancement of pharmaceutical research and development hinges on a foundational commitment to safety. This guide offers essential, immediate safety protocols and logistical plans for the handling of 2-Phenyl-1,3-thiazole-4-carbohydrazide. Our aim is to provide direct, procedural guidance that empowers researchers to manage this compound with the highest degree of safety and scientific integrity.

Hazard Profile: An Inferential Analysis

To establish a reliable safety protocol, we must infer the potential hazards of this compound by examining its core chemical structures: the thiazole ring and the carbohydrazide group.

  • Thiazole Derivatives: A closely related compound, 2-Phenyl-1,3-thiazole-4-carbonyl chloride, is documented as causing skin irritation, serious eye irritation, and potential respiratory irritation[1]. Thiazole-containing compounds, in general, should be handled with care to avoid contact with eyes and skin.

  • Carbohydrazide Compounds: Safety data for carbohydrazide indicates it may be harmful if swallowed, comes into contact with the skin, or is inhaled[2]. It is also known to cause both skin and serious eye irritation[2][3].

Based on this analysis, it is prudent to operate under the assumption that this compound is a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and may be harmful through ingestion or inhalation.

Personal Protective Equipment (PPE): A Mandated Precaution

A comprehensive PPE strategy is non-negotiable for mitigating exposure risks. The following table details the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale for Use
Eye & Face Protection ANSI Z87.1 compliant chemical splash goggles. A full-face shield is required when there is a heightened risk of splashing.Protects against direct contact with a substance presumed to be a serious eye irritant[1][3].
Hand Protection Chemical-resistant nitrile gloves. Consider double-gloving for procedures with a higher risk of exposure or for prolonged handling.Prevents skin contact with a potential skin irritant and sensitizer[1][2]. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Protection A fully buttoned, long-sleeved laboratory coat. For larger quantities or splash-prone procedures, a chemical-resistant apron is also recommended.Shields skin from accidental spills and contamination of personal clothing.
Respiratory Protection Primary respiratory protection is achieved by handling the compound within a certified chemical fume hood. If a fume hood is unavailable or if aerosolization is likely, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is mandatory.Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation[1].

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Engineering Controls and Pre-Handling Checklist
  • Designated Area: All manipulations involving this compound must occur in a designated area, such as a chemical fume hood.

  • Emergency Readiness: Confirm that a functional and recently tested safety shower and eyewash station are immediately accessible.

  • Spill Management: Ensure a spill kit equipped to handle solid chemical spills is available in the immediate vicinity.

Procedural Workflow

Handling_Workflow cluster_Pre Preparation cluster_Exec Execution cluster_Post Post-Handling PPE Don PPE FumeHood Verify Fume Hood PPE->FumeHood 1. Weigh Weigh Compound FumeHood->Weigh 2. Transfer Transfer & React Weigh->Transfer 3. Decon Decontaminate Workspace Transfer->Decon 4. Waste Segregate & Dispose Waste Decon->Waste 5. Doff Doff PPE & Wash Hands Waste->Doff 6.

Caption: Standard Operating Procedure for Handling this compound.

  • Don PPE: Before approaching the designated handling area, correctly don all required PPE as specified above.

  • Verify Fume Hood: Confirm that the chemical fume hood is operational and that the sash is positioned at the certified height.

  • Weighing: To minimize dust generation, carefully weigh the solid compound on a weigh paper or in a tared container within the fume hood.

  • Transfer and Reaction: Keep all containers with the compound covered. When transferring, do so carefully to avoid spills or the creation of dust.

  • Decontamination: Upon completion of the task, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound. Use an appropriate solvent, followed by soap and water.

  • Doffing PPE: Remove PPE in a manner that prevents cross-contamination, typically starting with gloves, followed by the lab coat and eye protection. Always wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: A Protocol for Safe Waste Management

The final step in the safe handling lifecycle of any chemical is its proper disposal.

Disposal_Workflow cluster_Sources Waste Sources cluster_Containers Waste Collection cluster_Final Final Disposal Solid_Waste Excess Compound & Contaminated Disposables Solid_Container Solid Hazardous Waste Solid_Waste->Solid_Container Segregate Liquid_Waste Reaction Solutions & Rinsates Liquid_Container Liquid Hazardous Waste Liquid_Waste->Liquid_Container Segregate EHS_Pickup Environmental Health & Safety Pickup Solid_Container->EHS_Pickup Label & Store Securely Liquid_Container->EHS_Pickup Label & Store Securely

Caption: Waste Stream Management for this compound.

  • Solid Waste: All solid waste, including excess compound, contaminated gloves, and weigh papers, must be placed in a designated, sealed, and clearly labeled "Hazardous Solid Waste" container.

  • Liquid Waste: Any solutions containing this compound, as well as any solvent used for rinsing contaminated glassware, must be collected in a designated "Hazardous Liquid Waste" container. Do not pour down the drain.

  • Container Decontamination: Empty containers that held the compound must be triple-rinsed with a suitable solvent. This rinsate must be collected as hazardous liquid waste.

  • Waste Storage: All hazardous waste containers must be kept closed, properly labeled with the full chemical name, and stored in a designated satellite accumulation area until collected by institutional Environmental Health and Safety personnel.

By implementing these comprehensive safety and logistical measures, you can build a foundation of trust in your laboratory's commitment to the well-being of its personnel and the integrity of its research.

References

  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Environmental and Safety Advantages of Carbohydrazide in Industrial Chemical Applications. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Trihydro Corporation. (2020, November 19). Chemical PPE. [Link]

  • National Center for Biotechnology Information. (2023, January 30). Aromatic hydrazides: A potential solution for Acinetobacter baumannii infections. [Link]

Sources

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